2,2-Difluoroethyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoroethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O2/c1-3(7)8-2-4(5)6/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJLHSIZFYNAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165789 | |
| Record name | 2,2-Difluoroethylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1550-44-3 | |
| Record name | 2,2-Difluoroethylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001550443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Difluoroethylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoroethyl Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,2-Difluoroethyl acetate chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 2,2-Difluoroethyl Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
2,2-Difluoroethyl acetate is a fluorinated organic compound with growing significance in the chemical and pharmaceutical industries. Its unique physicochemical properties, stemming from the presence of the gem-difluoroethyl moiety, make it a valuable solvent and a key building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, reactivity, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a colorless liquid with a fruity odor. The presence of two fluorine atoms on the ethyl group significantly influences its physical and chemical properties compared to its non-fluorinated analog, ethyl acetate.
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆F₂O₂ | [1] |
| Molecular Weight | 124.09 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 106 °C | [1] |
| Melting Point | -81 °C | [1] |
| Density | 1.17 g/cm³ | [1] |
| Solubility | Soluble in organic solvents such as ethers and alcohols. | [1] |
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
The proton NMR spectrum of this compound is expected to show three distinct signals:
-
A singlet for the methyl protons of the acetate group.
-
A triplet of triplets for the methylene (B1212753) protons adjacent to the oxygen and the difluoromethyl group, due to coupling with the two fluorine atoms and the geminal proton.
-
A triplet for the methine proton of the difluoromethyl group, due to coupling with the two fluorine atoms.
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts are influenced by the electronegative fluorine and oxygen atoms.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C H₃-C(=O) | ~20 |
| CH₃-C (=O) | ~170 |
| -O-C H₂- | ~65 |
| -CH₂-C F₂H | ~113 (triplet due to C-F coupling) |
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (ester) | ~1750 | Strong |
| C-O (ester) | ~1240 | Strong |
| C-F | ~1100 | Strong |
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 124. The fragmentation pattern is influenced by the ester functional group and the difluoroethyl moiety. Key fragments would likely arise from the loss of the ethoxy group, the acetyl group, and rearrangements involving the fluorine atoms.
Synthesis and Purification
This compound can be synthesized through the esterification of 2,2-difluoroethanol (B47519) with acetyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,2-Difluoroethanol
-
Acetyl chloride
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Water
Procedure: [2]
-
Dissolve 1.1 equivalents of acetyl chloride in dichloromethane.
-
Cool a solution of 1.0 equivalent of 2,2-difluoroethanol in a separate flask to 5°C.
-
Slowly add the acetyl chloride solution dropwise to the 2,2-difluoroethanol solution while maintaining the temperature at 5°C. The addition should take approximately 1.5 hours.
-
After the addition is complete, stir the reaction mixture at 5°C for another 1.5 hours.
-
Add 2.0 equivalents of triethylamine in four portions, with 1.5 hours of stirring between each addition.
-
Continue to stir the reaction at 5°C until the 2,2-difluoroethanol is completely consumed (monitor by TLC or GC).
-
Add water to the reaction mixture to wash and separate the phases.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to 2,2-Difluoroethyl Acetate (CAS 1550-44-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Difluoroethyl acetate (B1210297) (CAS Number 1550-44-3), a fluorinated organic compound, is a versatile building block and solvent with growing significance in the pharmaceutical, agrochemical, and material science sectors. Its unique physicochemical properties, imparted by the presence of two fluorine atoms, make it a valuable intermediate in the synthesis of complex molecules with enhanced biological activity and stability. This technical guide provides a comprehensive overview of 2,2-Difluoroethyl acetate, including its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data for characterization, and a discussion of its applications, particularly in the realm of drug discovery and development.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristically pleasant odor.[1] The introduction of fluorine atoms significantly influences its physical and chemical properties compared to its non-fluorinated analog, ethyl acetate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1550-44-3 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C4H6F2O2 | [1][3][4][5][6][7][8] |
| Molecular Weight | 124.09 g/mol | [3][5][6][7][8] |
| Appearance | Colorless to pale yellow clear liquid | [9] |
| Odor | Pleasant | [1] |
| Boiling Point | 71.5 °C at 760 mmHg | [1][7][8] |
| Melting Point | -72 °C | [1] |
| Density | 1.135 g/cm³ | [1][7][8] |
| Flash Point | 22 °C | [1][7][8] |
| Refractive Index | 1.352 | [7][8] |
| Vapor Pressure | 322.306 mmHg at 25°C | [7][8] |
| Solubility | Miscible with water | [1] |
Spectroscopic Data for Characterization
Accurate characterization of this compound is crucial for its use in synthesis. The following data provides key spectroscopic information for identification and purity assessment.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H NMR | A patent provides the following ¹H NMR data (CDCl₃): δ 5.94 (tt, 1H, J=3.9 Hz, 55.1 Hz), 4.27 (dt, 2H, J=4.0 Hz, 13.7 Hz), 2.14 (s, 3H). | [10] |
| ¹⁹F NMR | The same patent reports the ¹⁹F NMR data (CDCl₃): δ -126.24 (td, J=13.7 Hz, 55.1 Hz). | [10] |
| IR Spectrum | An FTIR spectrum is available and can be viewed on SpectraBase. | [2][3] |
| Mass Spectrum | Mass spectrometry data (GC-MS) for the isomeric compound ethyl difluoroacetate (B1230586) is available on PubChem, which may provide some comparative insights. A direct mass spectrum for this compound is not readily available in the initial search results. | [11] |
Experimental Protocols for Synthesis
There are two primary and well-documented methods for the synthesis of this compound. Both methods offer high yields and purity.
Synthesis from 2,2-Difluoroethanol (B47519) and Acetyl Chloride
This method involves the esterification of 2,2-difluoroethanol with acetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
-
Dissolve 86.35 g (1.1 mol) of acetyl chloride in 100 mL of dichloromethane (B109758) to prepare a solution.
-
In a separate reaction vessel, cool 82 g (1 mol) of 2,2-difluoroethanol to 5 °C.
-
Slowly add the acetyl chloride solution dropwise to the cooled 2,2-difluoroethanol over a period of 1.5 hours, maintaining the temperature at 5 °C.
-
After the addition is complete, continue stirring the mixture at 5 °C for an additional 1.5 hours.
-
Add 202.38 g (2 mol) of triethylamine (B128534) in four portions, with 1.5 hours of stirring between each addition, to act as an acid scavenger.
-
Maintain the reaction at 5 °C until the complete consumption of 2,2-difluoroethanol is confirmed (e.g., by GC analysis).
-
Upon completion, add 200 mL of water to the reaction mixture, and perform a liquid-liquid extraction.
-
Separate the organic phase, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain this compound.
This protocol has been reported to yield 123.14 g of this compound (99.23% yield) with a purity of 99.6%.[5]
Diagram 1: Experimental Workflow for Synthesis from 2,2-Difluoroethanol
Caption: Workflow for the synthesis of this compound from 2,2-Difluoroethanol.
Synthesis from 2,2-Difluoro-1-chloroethane and Potassium Acetate
This method utilizes a nucleophilic substitution reaction where potassium acetate displaces the chloride from 2,2-difluoro-1-chloroethane.
Experimental Protocol:
-
Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a dry ice condenser.
-
Charge the flask with 148 g (1.475 mol) of potassium acetate and 300 mL of dimethyl sulfoxide (B87167) (DMSO).
-
Heat the mixture to 120 °C.
-
Prepare a solution of 100 g (0.983 mol) of 2,2-difluoro-1-chloroethane in 100 mL of DMSO.
-
Add the 2,2-difluoro-1-chloroethane solution dropwise to the heated potassium acetate mixture over 1 hour.
-
After the addition, stir the reaction mixture at 120 °C for an additional 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
Monitor the reaction for the complete conversion of 2,2-difluoro-1-chloroethane using gas chromatography.
-
Upon completion, isolate the desired this compound by distillation.
This method has been reported to yield the product in 90.8%.[10]
Diagram 2: Experimental Workflow for Synthesis from 2,2-Difluoro-1-chloroethane
Caption: Workflow for the synthesis of this compound from 2,2-Difluoro-1-chloroethane.
Applications in Drug Development and Agrochemicals
The incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity.[1] this compound serves as a key intermediate for introducing the 2,2-difluoroethoxy moiety into target molecules.
While specific blockbuster drugs synthesized directly from this compound are not prominently disclosed in publicly available literature, its precursor, 2,2-difluoroethanol, is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[10] this compound can be readily hydrolyzed to provide 2,2-difluoroethanol, making it a stable and convenient source for this important building block.
The difluoromethyl group is a key component in a number of modern agrochemicals, such as the fungicide benzovindiflupyr (B602336) and the insecticide flupyradifurone.[12] The synthesis of these complex molecules often involves the use of fluorinated building blocks derived from precursors like 2,2-difluoroethanol.
In the context of drug discovery, the 2,2-difluoroethyl group can serve as a bioisostere for other chemical groups, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. For instance, the replacement of a metabolically labile ethoxy group with a 2,2-difluoroethoxy group can block oxidative metabolism at that position, thereby increasing the drug's half-life.
Although a specific signaling pathway directly modulated by a drug synthesized from this compound cannot be definitively illustrated without a concrete drug example, we can conceptualize the general role of such a building block in the development of a hypothetical kinase inhibitor.
References
- 1. innospk.com [innospk.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 2,2-Difluoroethylacetate | C4H6F2O2 | CID 137074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 1550-44-3 [chemicalbook.com]
- 7. This compound | CAS#:1550-44-3 | Chemsrc [chemsrc.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 11. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
Synthesis of 2,2-Difluoroethyl acetate
An In-depth Technical Guide to the Synthesis of 2,2-Difluoroethyl Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoroethyl acetate is a valuable fluorinated organic compound with applications as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique properties, derived from the presence of the difluoromethyl group, make it a compound of interest in medicinal chemistry and materials science. This technical guide provides a detailed overview of the primary synthetic routes to this compound, complete with experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in their synthetic endeavors.
Core Synthetic Strategies
The synthesis of this compound is predominantly achieved through two reliable and high-yielding strategies:
-
Esterification of 2,2-Difluoroethanol (B47519): This classic approach involves the reaction of 2,2-Difluoroethanol with an acetylating agent.
-
Nucleophilic Substitution: This method utilizes a 2,2-difluoroethyl halide, which undergoes substitution with an acetate salt.
This guide will elaborate on the experimental details for each of these core strategies.
Route 1: Esterification of 2,2-Difluoroethanol
This synthetic route is a straightforward esterification that leverages the commercially available 2,2-Difluoroethanol. The most common acetylating agent for this transformation is acetyl chloride, which requires a base to neutralize the HCl byproduct.
Reaction Pathway: Esterification
Caption: Reaction scheme for the synthesis of this compound via esterification.
Experimental Protocol: Using Acetyl Chloride
This protocol is adapted from patent literature, which reports a high yield and purity.[3]
1. Preparation of Acetyl Chloride Solution:
-
Dissolve 86.35 g (1.1 mol) of acetyl chloride in 100 mL of dichloromethane (B109758) in a suitable reaction vessel.
2. Reaction Setup:
-
In a separate flask equipped with a dropping funnel and a stirrer, charge 82 g (1 mol) of 2,2-difluoroethanol.
-
Cool the flask containing 2,2-difluoroethanol to 5°C using an ice bath.
3. Acylation:
-
Slowly add the dichloromethane solution of acetyl chloride dropwise to the cooled 2,2-difluoroethanol over a period of 1.5 hours, maintaining the temperature at 5°C.
-
After the addition is complete, continue stirring the mixture at 5°C for an additional 1.5 hours.
4. Neutralization:
-
Add 202.38 g (2 mol) of triethylamine in four separate batches. Stir the reaction mixture for 1.5 hours between each addition while maintaining the temperature at 5°C.
5. Reaction Completion and Work-up:
-
Monitor the reaction by a suitable method (e.g., GC, TLC) until the 2,2-difluoroethanol is completely consumed.
-
Add 200 mL of water to the reaction mixture to wash and separate the phases.
-
Collect the organic phase.
6. Purification:
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the final product.
Data Summary: Esterification Route
| Parameter | Value | Reference |
| Reactants | ||
| 2,2-Difluoroethanol | 1.0 mol (82 g) | [3] |
| Acetyl Chloride | 1.1 mol (86.35 g) | [3] |
| Triethylamine | 2.0 mol (202.38 g) | [3] |
| Dichloromethane | 100 mL | [3] |
| Reaction Conditions | ||
| Temperature | 5°C | [3] |
| Reaction Time | ~3 hours (post-addition) | [3] |
| Results | ||
| Product Yield | 99.23% (123.14 g) | [3] |
| Product Purity | 99.6% | [3] |
Route 2: Nucleophilic Substitution
This alternative and robust method involves the reaction of an acetate salt with 1-chloro-2,2-difluoroethane. This approach avoids the use of potentially corrosive acetyl chloride.
Reaction Pathway: Nucleophilic Substitution
Caption: Reaction scheme for the synthesis of this compound via nucleophilic substitution.
Experimental Protocol: From 1-Chloro-2,2-difluoroethane
This protocol is based on a patented process for the preparation of 2,2-difluoroethanol, where this compound is a key intermediate.[4][5][6]
1. Reaction Setup:
-
Charge a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser with 148 g (1.475 mol) of potassium acetate and 300 mL of dimethyl sulfoxide (B87167) (DMSO).
-
Heat the mixture to 120°C.
2. Addition of Alkyl Halide:
-
Prepare a mixture of 100 g (0.983 mol) of 2,2-difluoro-1-chloroethane in 100 mL of dimethyl sulfoxide.
-
Add this mixture dropwise to the heated potassium acetate solution over a period of 1 hour.
3. Reaction Completion:
-
After the addition is complete, stir the reaction mixture at 120°C for an additional 1.5 hours.
-
Monitor the reaction for the complete conversion of 2,2-difluoro-1-chloroethane using gas chromatography.
-
Once complete, cool the reaction mixture to room temperature.
4. Purification:
Data Summary: Nucleophilic Substitution Route
| Parameter | Value | Reference |
| Reactants | ||
| 1-Chloro-2,2-difluoroethane | 0.983 mol (100 g) | [4][5] |
| Potassium Acetate | 1.475 mol (148 g) | [4][5] |
| Dimethyl Sulfoxide (DMSO) | 400 mL (total) | [4][5] |
| Reaction Conditions | ||
| Temperature | 120°C | [4][5] |
| Reaction Time | 2.5 hours | [4][5] |
| Results | ||
| Product Yield | 90.8% | [4][5] |
| Product Purity | Not specified, isolated by distillation | [4][5] |
General Experimental Workflow
The following diagram illustrates a generalized workflow applicable to both synthetic routes, from reaction setup to final product isolation.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. KR20140048983A - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 5. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 6. WO2013010985A1 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,2-Difluoroethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 2,2-Difluoroethyl acetate (B1210297) (CAS No. 1550-44-3). This fluorinated ester is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document consolidates key data, presents detailed experimental protocols, and offers a visual representation of its molecular architecture to support research and development activities.
Molecular Structure and Properties
2,2-Difluoroethyl acetate is a colorless liquid with the molecular formula C4H6F2O2. Its structure features an acetate group linked to a difluoroethyl moiety. The presence of the two fluorine atoms on the ethyl group significantly influences the compound's chemical and physical properties.
Molecular Structure
Caption: Molecular Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H6F2O2 | |
| Molecular Weight | 124.09 g/mol | |
| CAS Number | 1550-44-3 | |
| Appearance | Colorless liquid | |
| Boiling Point | 106-107 °C | |
| Melting Point | -26 °C | |
| Density | 1.21 g/cm³ at 25 °C | |
| Refractive Index (nD20) | 1.354 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| ¹H NMR | 5.94 | tt | JHF = 55.1 Hz, JHH = 3.9 Hz | -CHF2 | [1] |
| 4.27 | dt | JHH = 13.7 Hz, JHF = 4.0 Hz | -OCH2- | [1] | |
| 2.14 | s | - | -C(O)CH3 | [1] | |
| ¹⁹F NMR | -126.24 | td | JHF = 55.1 Hz, JHF = 13.7 Hz | -CHF2 | [1] |
| ¹³C NMR (Predicted) | ~170 | s | - | C=O | |
| ~113 | t | JCF ≈ 240 Hz | CHF2 | ||
| ~63 | t | JCF ≈ 25 Hz | OCH2 | ||
| ~20 | s | - | CH3 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2950-3000 | C-H stretch (alkane) |
| ~1745 | C=O stretch (ester) |
| ~1240 | C-O stretch (ester) |
| ~1050-1150 | C-F stretch |
Mass Spectrometry (MS) (Predicted)
The electron ionization mass spectrum of this compound is expected to exhibit a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment |
| 124 | [M]⁺ |
| 81 | [M - OCH3]⁺ |
| 65 | [CHF2CH2O]⁺ |
| 51 | [CHF2]⁺ |
| 43 | [CH3CO]⁺ (base peak) |
Experimental Protocols
Synthesis of this compound
Method 1: From 2,2-Difluoroethanol (B47519) and Acetyl Chloride
This protocol describes the synthesis of this compound via the esterification of 2,2-difluoroethanol with acetyl chloride.
Caption: Synthesis workflow for this compound.
Procedure:
-
To a solution of 2,2-difluoroethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane, cooled in an ice bath, add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to afford this compound.
Method 2: From Potassium Acetate and 2,2-Difluoro-1-chloroethane
This method involves the nucleophilic substitution of chloride by acetate.[1]
Procedure:
-
A mixture of potassium acetate (1.5 eq) in dimethyl sulfoxide (B87167) (DMSO) is heated to 120 °C.[1]
-
A solution of 2,2-difluoro-1-chloroethane (1.0 eq) in DMSO is added dropwise to the heated mixture.[1]
-
The reaction mixture is stirred at 120 °C for 1.5 hours.[1]
-
After cooling to room temperature, the product is isolated by distillation.[1]
Logical Relationships in Characterization
The structural elucidation of this compound relies on the combined interpretation of various spectroscopic techniques.
Caption: Logical flow for structural characterization.
Safety Information
This compound is a flammable liquid and vapor. It may cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
Conclusion
This technical guide provides essential information on this compound for professionals in research and drug development. The compiled data on its properties, along with detailed experimental protocols and spectroscopic information, serves as a valuable resource for the synthesis, characterization, and application of this important fluorinated building block.
References
Spectroscopic Data of 2,2-Difluoroethyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Difluoroethyl acetate (B1210297) (CAS No. 1550-44-3), a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. This document presents key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 2,2-Difluoroethyl acetate, facilitating easy comparison and reference.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.88 | Triplet of triplets (tt) | JHF = 54.0, JHH = 4.0 | -CHF₂ |
| 4.25 | Triplet (t) | JHH = 4.0 | -OCH₂- |
| 2.10 | Singlet (s) | - | CH₃-C(=O)- |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: Chloroform-d (CDCl₃) Frequency: 101 MHz
| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constant (J) Hz | Assignment |
| 169.8 | Singlet (s) | - | C =O |
| 112.5 | Triplet (t) | JCF = 242.0 | -C HF₂ |
| 65.1 | Triplet (t) | JCCF = 26.0 | -OC H₂- |
| 20.6 | Singlet (s) | - | C H₃-C(=O)- |
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) Data
Solvent: Chloroform-d (CDCl₃) Frequency: 376 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| -124.5 | Triplet (t) | JFH = 54.0 | -CF ₂H |
Infrared (IR) Spectroscopy Data
Technique: Attenuated Total Reflectance (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2990 | Medium | C-H stretch (alkane) |
| 1750 | Strong | C=O stretch (ester) |
| 1375 | Medium | C-H bend (methyl) |
| 1230 | Strong | C-O stretch (ester) |
| 1050 | Strong | C-F stretch |
Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 124 | 5 | [M]⁺ (Molecular Ion) |
| 81 | 100 | [M - CH₃CO]⁺ |
| 63 | 15 | [CHF₂CH₂]⁺ |
| 51 | 95 | [CHF₂]⁺ |
| 43 | 80 | [CH₃CO]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.
NMR Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2.0 s.
-
Relaxation Delay: 1.0 s.
-
Number of Scans: 16.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 250 ppm.
-
Acquisition Time: 1.0 s.
-
Relaxation Delay: 2.0 s.
-
Number of Scans: 1024.
-
Temperature: 298 K.
¹⁹F NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 200 ppm.
-
Acquisition Time: 1.0 s.
-
Relaxation Delay: 2.0 s.
-
Number of Scans: 64.
-
Temperature: 298 K.
-
Reference: External CFCl₃ at 0.0 ppm.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
A background spectrum of the clean, empty ATR crystal was recorded.
-
A small drop of neat this compound was placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
The sample spectrum was recorded over the range of 4000-400 cm⁻¹.
-
A total of 32 scans were co-added at a resolution of 4 cm⁻¹.
-
The final spectrum was presented in transmittance mode.
Mass Spectrometry (MS)
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 200 °C.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-300.
Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic analysis of this compound.
Technical Guide: Physicochemical Properties of 2,2-Difluoroethyl Acetate
This guide provides an in-depth overview of the boiling point and density of 2,2-Difluoroethyl acetate (B1210297) (CAS No. 1550-44-3), a fluorinated ester with applications as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The document consolidates key data and outlines experimental methodologies for its synthesis.
Physicochemical Data
The boiling point and density of 2,2-Difluoroethyl acetate have been reported with some variability across different sources. This variation can be attributed to differences in experimental conditions and measurement purity. A summary of the reported values is presented below.
| Property | Value | Source |
| Boiling Point | 53-54 °C | [1] |
| 67 °C | [4] | |
| 71.5 °C (at 760 mmHg) | [4][5] | |
| 105 °C | [3] | |
| 106 °C | [2] | |
| Density | 1.135 g/cm³ | [4][5] |
| 1.17 g/cm³ | [1] | |
| 1.203 g/cm³ | [3] | |
| 1.21 g/cm³ | [2] |
Experimental Protocols: Synthesis
Detailed experimental protocols for the determination of boiling point and density are not extensively described in the literature, as they typically follow standard analytical procedures. However, several synthesis routes for this compound have been documented.
1. Synthesis from 2,2-Difluoro-1-chloroethane and Potassium Acetate
This method involves the nucleophilic substitution of chloride by acetate.
-
Apparatus: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice condenser.
-
Procedure:
-
Potassium acetate (1.475 mol) and 300 ml of dimethyl sulfoxide (B87167) (DMSO) are added to the flask and heated to 120 °C.[6]
-
A mixture of 2,2-difluoro-1-chloroethane (0.983 mol) in 100 ml of DMSO is added dropwise over the course of one hour.[6][7]
-
The reaction mixture is stirred at 120 °C for an additional 1.5 hours.[6][7]
-
The final product, this compound, is isolated via distillation. The reported yield is 90.8%.[6][7]
-
2. Synthesis via Direct Fluorination of Ethyl Acetate
An alternative preparation involves the direct fluorination of ethyl acetate.
-
Procedure: This method involves reacting ethyl acetate with a fluorinating agent. Examples of such agents include carbon tetrachloride and ammonium (B1175870) bifluoride. The reaction is carried out at an appropriate temperature and under suitable reaction conditions to yield this compound.[1]
Visualizations
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the key steps in the synthesis of this compound from 2,2-difluoro-1-chloroethane and potassium acetate.
Caption: Workflow for the synthesis of this compound.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 1550-44-3 [m.chemicalbook.com]
- 4. 1550-44-3 this compound|Lithium battery additives|Products [codchem.com]
- 5. echemi.com [echemi.com]
- 6. KR20140048983A - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 7. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 2,2-Difluoroethyl Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Difluoroethyl acetate (B1210297) (CAS No. 1550-44-3), a versatile fluorinated solvent and chemical intermediate. The document compiles key physicochemical properties and discusses its qualitative solubility in organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this guide presents a detailed, standard experimental protocol for determining equilibrium solubility via the isothermal shake-flask method. This enables research and drug development professionals to generate precise solubility data tailored to their specific applications. Visual aids in the form of Graphviz diagrams are provided to illustrate the experimental workflow and the fundamental principles governing solubility.
Introduction to 2,2-Difluoroethyl Acetate
This compound is a colorless liquid with a pleasant, fruity odor, recognized for its unique properties and applications across various industries.[1] As a fluorinated compound, it serves as a valuable solvent in organic synthesis and formulation processes, capable of dissolving a wide range of substances.[1] Its utility extends to being a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of fluorine atoms in its structure enhances the stability of formulations, making it a preferred choice in applications that demand high-performance solvents.[1] Understanding its solubility profile is crucial for its effective application in chemical manufacturing, materials science, and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior as a solvent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1550-44-3 | [2][3][4][5] |
| Molecular Formula | C₄H₆F₂O₂ | [2][3][4][5] |
| Molecular Weight | 124.09 g/mol | [2][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 106 °C (lit.) | [1][5] |
| Density | 1.135 - 1.21 g/cm³ | [1][5] |
| Refractive Index | n20D 1.35 | [1] |
| Flash Point | 51 °C (lit.) | [5] |
| Vapor Pressure | 322.306 mmHg at 25°C | [5] |
Solubility Profile
Qualitative Solubility Summary
This compound is described as being soluble in organic solvents such as ethers and alcohols. Its effectiveness as a solvent in organic synthesis is attributed to its ability to dissolve a wide array of organic compounds.[1] The principle of "like dissolves like" suggests that its solubility will be highest in solvents with similar polarity. As an ester with fluorine substitution, it possesses moderate polarity.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., g/100 mL or miscibility percentages) for this compound in common organic solvents. For researchers requiring precise measurements, experimental determination is necessary. Table 2 is provided as a template for recording experimentally determined solubility data at a specified temperature.
Table 2: Experimentally Determined Solubility of this compound in Various Organic Solvents at [Specify Temperature]
| Organic Solvent | Solvent Class | Solubility ( g/100 mL) | Miscibility | Notes |
| Methanol | Polar Protic | Data to be determined | Data to be determined | |
| Ethanol | Polar Protic | Data to be determined | Data to be determined | |
| Isopropanol | Polar Protic | Data to be determined | Data to be determined | |
| Acetone (B3395972) | Polar Aprotic | Data to be determined | Data to be determined | |
| Acetonitrile | Polar Aprotic | Data to be determined | Data to be determined | |
| Tetrahydrofuran (THF) | Polar Aprotic | Data to be determined | Data to be determined | |
| Ethyl Acetate | Polar Aprotic | Data to be determined | Data to be determined | |
| Dichloromethane (DCM) | Polar Aprotic | Data to be determined | Data to be determined | |
| Toluene | Nonpolar | Data to be determined | Data to be determined | |
| Hexane | Nonpolar | Data to be determined | Data to be determined | |
| Diethyl Ether | Nonpolar | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
The most common and reliable method for determining the thermodynamic equilibrium solubility of a liquid in a solvent is the isothermal shake-flask method .[6] This procedure involves creating a saturated solution and measuring the concentration of the solute after equilibrium has been reached.
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: High-purity organic solvents of interest
-
Apparatus:
-
Analytical balance
-
Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)
-
Temperature-controlled incubator, shaker, or water bath
-
Pipettes and syringes
-
Syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solute
-
Gas chromatograph (GC) with a suitable detector (e.g., FID) or other quantitative analytical instrument (e.g., HPLC, NMR)
-
Volumetric flasks and appropriate glassware for preparing standards
-
Procedure
-
Preparation of Standards: Prepare a series of calibration standards by accurately weighing and dissolving known amounts of this compound in the chosen solvent. Analyze these standards using the chosen analytical method (e.g., GC) to create a calibration curve.
-
Sample Preparation: Add an excess amount of this compound (solute) to a known volume or mass of the organic solvent in a sealed vial. The presence of a separate, undissolved phase of the solute should be visible.
-
Equilibration: Place the sealed vials in a temperature-controlled shaker or bath set to the desired experimental temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to ensure equilibrium is reached.[7] The time required can vary but is often between 24 and 72 hours.[6][8] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[8]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for several hours to allow the undissolved solute to settle.
-
Sampling: Carefully withdraw a sample from the clear, supernatant (solvent-rich) phase using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved microdroplets or particulates.[7]
-
Analysis: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using the validated analytical method (e.g., GC) to determine the concentration of this compound.
-
Calculation: Use the measured concentration and the dilution factor to calculate the solubility of this compound in the solvent. The result is typically expressed in g/100 mL or mol/L.[9] Perform the experiment in triplicate to ensure reproducibility.[10]
Caption: Experimental workflow for determining equilibrium solubility.
Logical Relationships in Solubility
The solubility of a compound is governed by the intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" is a fundamental guideline: polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[11]
This compound contains a polar ester group (-COO-) and polar carbon-fluorine bonds (C-F). However, it also has nonpolar ethyl and acetyl groups. This combination gives it an intermediate polarity, allowing it to dissolve a range of substances. Its miscibility with other organic solvents can be predicted based on their relative polarities. It is expected to be highly miscible with polar aprotic solvents (like acetone and ethyl acetate) and polar protic solvents (like ethanol) but may show lower miscibility with highly nonpolar solvents (like hexane).
Caption: Principle of "like dissolves like" for solubility prediction.
Conclusion
While this compound is established as a versatile solvent for a wide range of organic compounds, publicly available quantitative data on its solubility in specific organic solvents is lacking. This guide addresses this gap by providing a detailed experimental protocol based on the standard isothermal shake-flask method, empowering researchers to generate the precise data required for their work. The physicochemical properties and qualitative solubility information compiled herein serve as a valuable foundation for its application in research, development, and industrial processes. By following the outlined procedures, scientists can accurately characterize the solubility profile of this compound, enabling optimized use in formulations and synthetic chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound [webbook.nist.gov]
- 4. 2,2-Difluoroethylacetate | C4H6F2O2 | CID 137074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. who.int [who.int]
- 9. Solubility - Wikipedia [en.wikipedia.org]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
2,2-Difluoroethyl Acetate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoroethyl acetate (B1210297) is a fluorinated organic compound increasingly utilized as a solvent and building block in pharmaceutical and agrochemical research and development. Its unique physicochemical properties, imparted by the presence of fluorine atoms, make it a valuable reagent. However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the safety, handling, and emergency procedures for 2,2-Difluoroethyl acetate, intended for use by trained professionals in a laboratory setting.
Physicochemical and Toxicological Properties
A clear understanding of the intrinsic properties of this compound is the foundation of a robust safety plan. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Chemical Formula | C₄H₆F₂O₂ | [1] |
| Molecular Weight | 124.09 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 106 °C (223 °F) | [2] |
| Flash Point | 22 °C (71.6 °F) | |
| Density | 1.135 - 1.21 g/cm³ | [2] |
| Vapor Pressure | 322.306 mmHg at 25°C | |
| Solubility | Soluble in organic solvents such as ethers and alcohols. | [3] |
| GHS Hazard Classification | Flammable Liquid, Category 2; Skin Irritation, Category 2; Eye Irritation, Category 2A; Specific target organ toxicity — single exposure, Category 3 (Respiratory tract irritation) | [4][5] |
Hazard Identification and Risk Assessment
This compound is classified as a highly flammable liquid and vapor, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4][5] A thorough risk assessment should be conducted before any new experimental procedure involving this compound.
Flammability Hazards
With a flash point of 22°C, this compound can form flammable vapor-air mixtures at or near room temperature. Vapors are heavier than air and may travel to a source of ignition and flash back. All work should be conducted in a chemical fume hood, away from open flames, sparks, and other ignition sources.[4] Electrical equipment should be explosion-proof.[6]
Health Hazards
-
Skin Irritation: Causes skin irritation.[4] Prolonged or repeated contact may lead to dermatitis.
-
Eye Irritation: Causes serious eye irritation.[4] Contact can result in redness, pain, and potential damage to the eye.
-
Respiratory Irritation: May cause respiratory tract irritation if vapors are inhaled.[7]
-
Ingestion: While specific data is limited, ingestion is expected to be harmful. Do not ingest.[8]
Safe Handling and Storage
Adherence to strict handling and storage protocols is crucial for minimizing exposure risk.
Engineering Controls
-
All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[9]
-
Ensure adequate ventilation in storage areas.[7]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[10] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's compatibility chart for breakthrough times. Double-gloving is recommended for extended operations.[9]
-
Body Protection: A flame-resistant lab coat must be worn at all times. For larger quantities or tasks with a high splash potential, a chemical-resistant apron is also recommended.[9]
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
-
Ground and bond containers when transferring material to prevent static discharge.[4]
Emergency Procedures
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill and Leak Procedures
-
Small Spills: Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, properly labeled container for disposal.[6] Use non-sparking tools.[7]
-
Large Spills: Evacuate the laboratory and restrict access. Contact your institution's emergency response team.[9]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂).[4]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.
-
Specific Hazards: Vapors may form explosive mixtures with air.[6] Hazardous combustion products include carbon oxides and hydrogen fluoride.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Waste Disposal
Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.[4] Waste should be handled by a licensed waste disposal company. Do not dispose of down the drain.
Experimental Protocols for Safety Assessment
The hazard classifications for this compound are determined through standardized experimental protocols. Below are summaries of the methodologies for key safety endpoints.
Flash Point Determination (ASTM D93)
The flash point of this compound is determined using the Pensky-Martens closed-cup tester according to ASTM D93.[2][6]
-
Principle: A sample of the liquid is heated in a closed cup at a controlled rate with constant stirring. An ignition source is periodically directed into the cup. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[6]
-
Apparatus: Pensky-Martens closed-cup tester, which includes a test cup, a lid with a shutter mechanism for introducing the ignition source, a stirrer, and a temperature measuring device.[11]
-
Procedure (Abbreviated):
-
The test cup is filled with the sample to a specified level.
-
The lid is placed on the cup, and the apparatus is assembled.
-
The sample is heated at a slow, constant rate while being continuously stirred.[11]
-
At regular temperature intervals, the stirring is stopped, and the ignition source is applied by opening the shutter.
-
The test is continued until a flash is observed. The temperature at which this occurs is recorded as the flash point.[12]
-
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test determines the potential for a substance to cause reversible or irreversible skin damage.[4][13]
-
Principle: The test substance is applied in a single dose to the skin of an experimental animal (typically an albino rabbit). The degree of irritation is evaluated at specified intervals.[13]
-
Procedure (Abbreviated):
-
Healthy, young adult albino rabbits are used. The fur on the back of the animal is clipped approximately 24 hours before the test.[5]
-
A dose of 0.5 mL of the liquid is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[13]
-
The exposure period is typically 4 hours.[13]
-
After exposure, the patch is removed, and the skin is gently cleaned.
-
The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[9]
-
The reactions are scored according to a standardized grading system. The reversibility of the effects is observed for up to 14 days.[9]
-
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test assesses the potential of a substance to cause eye irritation or damage.[4][8]
-
Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The other eye serves as an untreated control.[8]
-
Procedure (Abbreviated):
-
Healthy, young adult albino rabbits with no pre-existing eye defects are used.[10]
-
A single dose of 0.1 mL of the liquid is instilled into the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball. The lids are then held together for about one second.[7]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[8]
-
The cornea, iris, and conjunctivae are evaluated and scored for opacity, inflammation, redness, and swelling according to a standardized scoring system.[14]
-
The reversibility of any observed lesions is assessed over a period of up to 21 days.[14]
-
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research laboratory setting.
References
- 1. store.astm.org [store.astm.org]
- 2. precisionlubrication.com [precisionlubrication.com]
- 3. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 4. oecd.org [oecd.org]
- 5. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 6. store.astm.org [store.astm.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 12. delltech.com [delltech.com]
- 13. oecd.org [oecd.org]
- 14. nucro-technics.com [nucro-technics.com]
An In-depth Technical Guide to 2,2-Difluoroethyl Acetate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Difluoroethyl acetate (B1210297) (CAS No. 1550-44-3) is a fluorinated organic compound that has emerged as a significant building block and solvent in various scientific and industrial fields. Its unique physicochemical properties, conferred by the geminal fluorine atoms, make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the discovery and history of 2,2-difluoroethyl acetate, its key physical and chemical properties, detailed experimental protocols for its synthesis, and its diverse applications, with a particular focus on its role in drug development.
Introduction and Historical Context
While the precise date and discoverer of the first synthesis of this compound are not well-documented in readily available literature, its development can be situated within the broader history of organofluorine chemistry. The introduction of fluorine into organic molecules has long been a strategy to modulate their chemical and biological properties. Early work in the field of organofluorine chemistry, such as the halogen exchange reactions developed by Frédéric Swarts in 1892, laid the groundwork for the synthesis of a wide array of fluorinated compounds.[1][2][3] The unique properties of the difluoromethylene group (CF2), a bioisostere for carbonyl or ether oxygen functionalities, have made it an attractive moiety in medicinal chemistry, driving the development of synthetic methods for compounds like this compound.[4][5]
Physicochemical Properties
This compound is a colorless to almost colorless, clear liquid with a characteristic fruity odor.[6] Its key physical and chemical properties are summarized in the table below. The presence of the two fluorine atoms significantly influences its boiling point, density, and solvent characteristics compared to its non-fluorinated analog, ethyl acetate.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆F₂O₂ | [6][7] |
| Molecular Weight | 124.09 g/mol | [6][7][8] |
| CAS Number | 1550-44-3 | [6][7] |
| Appearance | Colorless to almost colorless clear liquid | [6] |
| Boiling Point | 105-106 °C | [6] |
| Density | 1.203 - 1.21 g/cm³ | [6] |
| Flash Point | 22 °C | [9] |
| Refractive Index (n20D) | 1.352 | [6][9] |
| Solubility | Soluble in organic solvents such as ethers and alcohols |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The following sections detail two common laboratory-scale preparations.
Synthesis from 2,2-Difluoro-1-chloroethane and Potassium Acetate
This method involves the nucleophilic substitution of chloride by acetate. It is a robust method that provides a good yield of the desired product.
Experimental Protocol:
A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice condenser is charged with 148 g (1.475 mol) of potassium acetate in 300 ml of dimethyl sulfoxide and heated to 120 °C.[10] A mixture of 100 g (0.983 mol) of 2,2-difluoro-1-chloroethane in 100 ml of dimethyl sulfoxide is then added dropwise over 1 hour.[10] The reaction mixture is stirred at 120 °C for an additional 1.5 hours and then cooled to room temperature.[10] The progress of the reaction can be monitored by gas chromatography to confirm the complete conversion of 2,2-difluoro-1-chloroethane.[10] The desired this compound is then isolated by distillation, with a reported yield of 90.8%.[10]
Synthesis from 2,2-Difluoroethanol (B47519) and Acetyl Chloride
This method involves the esterification of 2,2-difluoroethanol with acetyl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol:
Take 86.35g (1.1mol) of acetyl chloride and dissolve it in 100mL of dichloromethane to obtain a dichloromethane solution of acetyl chloride. Take 82g (1mol) of 2,2-difluoroethanol and lower the temperature to 5 °C. Slowly add the dichloromethane solution of acetyl chloride dropwise at 5 °C (the dripping time should be approximately 1.5 hours). After the addition is complete, stir the mixture at 5 °C for 1.5 hours. Then, add 202.38g (2mol) of triethylamine in 4 batches, stirring for 1.5 hours between each addition. After the addition of triethylamine is complete, maintain the reaction at 5 °C until the 2,2-difluoroethanol is completely reacted. Add 200 mL of water to wash and separate the phases. The obtained organic phase is dried over anhydrous magnesium sulfate (B86663) and concentrated under reduced pressure to yield this compound. This method has a reported yield of 99.23% and a purity of 99.6%.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the key NMR data.
| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Multiplicity | Source |
| ¹H NMR | 5.94 | J = 3.9, 55.1 | tt | [10] |
| 4.27 | J = 4.0, 13.7 | dt | [10] | |
| 2.14 | - | s | [10] | |
| ¹⁹F NMR | -126.24 | J = 13.7, 55.1 | td | [10] |
Applications
This compound serves as a versatile compound with applications spanning several key areas of chemical science.
Pharmaceutical and Agrochemical Synthesis
The incorporation of fluorine atoms into drug molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity.[4] this compound is a valuable building block for introducing the difluoroethyl moiety into active pharmaceutical ingredients (APIs).[6][11] Similarly, in the agrochemical industry, it is used as a precursor for the synthesis of novel pesticides and herbicides with improved efficacy.[11]
Materials Science
The unique properties of fluorinated compounds make them suitable for the development of advanced materials. This compound is used in the production of fluorinated polymers, which are known for their high thermal stability and chemical resistance.[4] These polymers find applications in coatings, sealants, and other high-performance materials.[4]
Solvent Applications
Due to its polarity and ability to dissolve a range of organic compounds, this compound is also utilized as a specialty solvent in organic synthesis and formulations.[6]
Safety Information
This compound is a flammable liquid and vapor. It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile fluorinated compound with a growing number of applications in both academic research and industrial processes. Its synthesis is achievable through several established methods, and its unique properties continue to make it an attractive building block for the development of new pharmaceuticals, agrochemicals, and advanced materials. As the field of organofluorine chemistry continues to expand, the importance of intermediates like this compound is likely to increase further.
References
- 1. This compound (CAS 1550-44-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 5. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Ethyl difluoroacetate(454-31-9) 1H NMR spectrum [chemicalbook.com]
- 8. 2,2-Difluoroethylacetate | C4H6F2O2 | CID 137074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Theoretical Studies on 2,2-Difluoroethyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Difluoroethyl acetate (B1210297) is a fluorinated organic compound with growing importance as a solvent and an intermediate in the synthesis of pharmaceuticals and advanced materials. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its conformation, stability, and reactivity. A thorough understanding of these properties at a molecular level is crucial for its application in drug design and materials science. This technical guide provides an in-depth overview of the theoretical approaches used to study 2,2-Difluoroethyl acetate, focusing on computational chemistry methods for conformational analysis and vibrational spectroscopy. Detailed methodologies for key theoretical experiments are presented, along with expected outcomes based on studies of analogous compounds.
Introduction
This compound (C4H6F2O2) is a colorless liquid that serves as a versatile building block in organic synthesis.[1] Its applications span various fields, including the development of pharmaceuticals, agrochemicals, and fluorinated polymers.[1] The presence of the two fluorine atoms on the ethyl group introduces unique electronic effects that influence the molecule's behavior. Theoretical and computational studies are indispensable for elucidating the conformational preferences, vibrational properties, and reactivity of such molecules, providing insights that are often difficult to obtain through experimental methods alone.
This guide outlines the standard theoretical protocols for investigating this compound, primarily focusing on Density Functional Theory (DFT) and ab initio methods. These computational techniques allow for the exploration of the molecule's potential energy surface, the identification of stable conformers, and the prediction of its vibrational spectra.
Theoretical Methodology
Computational Details
The theoretical investigation of this compound typically employs quantum chemical calculations. A common and effective approach involves the use of Density Functional Theory (DFT), particularly the B3LYP functional, in conjunction with a Pople-style basis set such as 6-31G(d,p). For more accurate energy calculations, especially for determining the relative energies of different conformers, higher-level basis sets like 6-311++G(d,p) are often utilized. These calculations can be performed using various quantum chemistry software packages, such as Gaussian, ORCA, or Spartan.
Conformational Analysis
The presence of single bonds in this compound allows for the existence of multiple rotational isomers, or conformers. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.
Experimental Protocol: Conformational Search
A systematic conformational search is the first step in the theoretical analysis. The following protocol is typically employed:
-
Initial Structure Generation: A starting 3D structure of this compound is built using a molecular modeling program.
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angles of the key single bonds (e.g., C-C and C-O bonds of the ethyl group). At each step of the rotation, the geometry is partially optimized.
-
Identification of Minima: The minima on the PES correspond to the stable conformers. The structures at these minima are then fully optimized.
-
Frequency Calculations: To confirm that the optimized structures are true minima on the PES, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.
The following diagram illustrates the workflow for a computational conformational analysis.
Caption: Workflow for Conformational Analysis.
Expected Conformational Preferences
Based on studies of similar molecules like 1,2-difluoroethane, it is expected that gauche and anti (or staggered) conformations will be the most stable.[2][3] The relative stability will be influenced by a combination of steric hindrance and hyperconjugative interactions. The "gauche effect," where the gauche conformer is unusually stable, may be observed due to hyperconjugation between the C-H bonding orbitals and the C-F antibonding orbitals.[2][3]
The following table summarizes the expected low-energy conformers and their qualitative relative energies.
| Conformer | Dihedral Angle (O-C-C-F) | Expected Relative Energy (kcal/mol) |
| Anti | ~180° | Higher |
| Gauche | ~60° | Lower |
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and determining molecular structure. Theoretical calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental spectra to confirm the presence of specific conformers and to aid in the assignment of spectral bands.
Experimental Protocol: Vibrational Frequency Calculation
The protocol for calculating the vibrational spectra of the identified stable conformers is as follows:
-
Optimized Geometry: Start with the fully optimized geometry of each stable conformer obtained from the conformational analysis.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory used for the geometry optimization (e.g., B3LYP/6-31G(d,p)). This calculation computes the second derivatives of the energy with respect to the nuclear coordinates.
-
Frequency Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies. Therefore, a scaling factor (e.g., ~0.96 for B3LYP) is typically applied to the calculated frequencies to improve the agreement with experimental data.
-
Spectral Simulation: The scaled frequencies and the calculated IR intensities (or Raman activities) are used to generate a simulated spectrum.
The following diagram illustrates the workflow for theoretical vibrational spectroscopy.
Caption: Workflow for Theoretical Vibrational Spectroscopy.
Expected Vibrational Frequencies
The vibrational spectrum of this compound will be characterized by the vibrational modes of its functional groups. The table below presents the expected characteristic vibrational frequencies based on DFT calculations of similar acetate-containing molecules.
| Vibrational Mode | Expected Frequency Range (cm⁻¹, scaled) |
| C=O stretch | 1750 - 1780 |
| C-O stretch (ester) | 1200 - 1250 |
| C-F stretch | 1050 - 1150 |
| CH₃ rock | 950 - 1050 |
| O-C-C deformation | 800 - 900 |
| C-C stretch | 850 - 950 |
| C-H stretch (CH₃) | 2900 - 3000 |
| C-H stretch (CH₂) | 2950 - 3050 |
Signaling Pathways and Reaction Mechanisms
While this compound is primarily used as a solvent and an intermediate, theoretical studies can also elucidate its role in reaction mechanisms. For instance, in drug metabolism, the C-F bond can influence the metabolic pathways. Theoretical modeling can be used to study the activation barriers for various metabolic reactions, such as hydroxylation or dehalogenation.
The following diagram illustrates a hypothetical logical relationship in a drug development context where the properties of this compound as a building block are considered.
Caption: Logical Flow in Drug Development.
Conclusion
Theoretical and computational studies provide a powerful framework for understanding the molecular properties of this compound. Through conformational analysis, the stable rotational isomers and their relative energies can be determined, offering insights into the molecule's preferred shapes. Theoretical vibrational spectroscopy allows for the prediction and interpretation of IR and Raman spectra, aiding in the structural characterization of the molecule. The methodologies outlined in this guide provide a robust approach for researchers and scientists to investigate the fundamental properties of this compound and to leverage this understanding in the development of new drugs and materials.
References
2,2-Difluoroethyl Acetate: A Comprehensive Technical Guide to its Mechanism of Action as a Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoroethyl acetate (B1210297) is emerging as a versatile and valuable solvent in a range of scientific and industrial applications, from organic synthesis and polymer chemistry to pharmaceutical formulations. Its unique physicochemical properties, stemming from the presence of two fluorine atoms, distinguish it from its non-fluorinated analog, ethyl acetate, and other conventional solvents. This technical guide provides an in-depth exploration of the mechanism of action of 2,2-difluoroethyl acetate as a solvent, offering insights into its molecular interactions, solvency characteristics, and practical applications.
Core Physicochemical Properties
A fundamental understanding of a solvent's mechanism of action begins with its physical and chemical properties. These parameters govern its behavior and interactions with solutes at the molecular level.
| Property | Value | Reference |
| Molecular Formula | C₄H₆F₂O₂ | [1][2] |
| Molecular Weight | 124.09 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 105-106 °C | [3][4] |
| Melting Point | -81 °C | [1] |
| Density | 1.17 - 1.21 g/cm³ | [1][3] |
| Flash Point | 22 °C | [3] |
| Refractive Index (n20D) | 1.352 | [3] |
| Vapor Pressure | 322.306 mmHg at 25°C | [3] |
| LogP (Octanol/Water Partition Coefficient) | 0.815 (Calculated) | [5] |
| Topological Polar Surface Area | 26.3 Ų | [6] |
| Hydrogen Bond Acceptor Count | 4 (Computed) | [6] |
| Hydrogen Bond Donor Count | 0 (Computed) | [6] |
Mechanism of Action as a Solvent: A Molecular Perspective
The solvent properties of this compound are a direct consequence of its molecular structure. The presence of the two highly electronegative fluorine atoms on the ethyl group significantly influences the electron distribution within the molecule, thereby affecting its polarity, hydrogen bonding capabilities, and overall solvency.
Dipole Moment and Polarity
Hydrogen Bonding Capabilities
Based on computed properties, this compound acts as a hydrogen bond acceptor but not a donor[6]. The oxygen atoms of the carbonyl group and the ether linkage possess lone pairs of electrons that can accept hydrogen bonds from protic solutes such as alcohols, amines, and carboxylic acids. This hydrogen bond accepting ability is a crucial aspect of its mechanism of action, enabling it to dissolve a variety of protic compounds. The lack of hydrogen bond donating ability means it is classified as a polar aprotic solvent.
The interplay of these molecular forces can be visualized as follows:
Caption: Intermolecular forces governing the solvency of this compound.
Solvency Characterization: Hansen and Kamlet-Taft Parameters
To provide a more quantitative understanding of its solvent power, solvatochromic parameters such as Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters are invaluable.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are based on the principle that "like dissolves like" and quantify the energy of vaporization of a solvent in terms of three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[8][9]. While a comprehensive experimental determination of the HSP for this compound was not found in the searched literature, its inclusion in lists of compounds with known HSP suggests that these values have been determined or calculated[5]. The HSP are crucial for predicting the solubility of polymers and other complex molecules[10].
The logical relationship for predicting solubility using HSP can be represented as:
Caption: Workflow for predicting solubility using Hansen Solubility Parameters.
Kamlet-Taft Parameters
The Kamlet-Taft parameters provide a measure of a solvent's hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*)[11]. These parameters are determined experimentally using solvatochromic dyes[12].
-
α (Hydrogen Bond Acidity): As this compound has no hydrogen atoms attached to highly electronegative atoms, its α value is expected to be 0, consistent with its classification as a non-hydrogen bond donor[6].
-
β (Hydrogen Bond Basicity): The presence of the carbonyl and ether oxygens makes it a hydrogen bond acceptor. For comparison, the β value for ethyl acetate is 0.45[12]. The electron-withdrawing effect of the fluorine atoms in this compound might slightly reduce the electron density on the oxygen atoms, potentially leading to a slightly lower β value compared to ethyl acetate.
-
π* (Dipolarity/Polarizability): This parameter reflects the solvent's ability to stabilize a charge or a dipole by virtue of its dielectric effect. Given the polar nature of the C-F and C=O bonds, this compound is expected to have a significant π* value. For comparison, the π* value for ethyl acetate is 0.55[12].
Applications in Organic Synthesis and Polymer Chemistry
The unique solvent properties of this compound make it suitable for a variety of applications.
Organic Synthesis
As a polar aprotic solvent, this compound can be a favorable medium for nucleophilic substitution reactions, particularly SN2 reactions[1][13][14]. In SN2 reactions, polar aprotic solvents can solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and more reactive[15][16]. This can lead to enhanced reaction rates compared to protic solvents, which would solvate and stabilize the nucleophile through hydrogen bonding.
It is also employed in esterification and polymerization reactions[1]. Its ability to dissolve a broad spectrum of organic compounds makes it a versatile choice for various synthetic transformations[3].
Polymer Science
This compound's solvent properties are beneficial in the production of fluorinated polymers, contributing to their chemical resistance and thermal stability[3]. Its ability to dissolve polymers is a key factor in formulating coatings, adhesives, and sealants, ensuring uniformity and stability in the final products[3].
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the reaction of 2,2-difluoroethanol (B47519) with acetyl chloride.
Example Protocol:
-
Dissolve 86.35 g (1.1 mol) of acetyl chloride in 100 mL of dichloromethane.
-
In a separate flask, cool 82 g (1 mol) of 2,2-difluoroethanol to 5 °C.
-
Slowly add the acetyl chloride solution dropwise to the cooled 2,2-difluoroethanol over 1.5 hours, maintaining the temperature at 5 °C.
-
After the addition is complete, stir the mixture at 5 °C for another 1.5 hours.
-
Add 202.38 g (2 mol) of triethylamine (B128534) in four portions, with 1.5 hours of stirring between each addition.
-
Continue stirring at 5 °C until the 2,2-difluoroethanol is completely consumed (monitored by a suitable analytical technique, e.g., GC).
-
Add 200 mL of water to wash the reaction mixture and separate the organic phase.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain this compound[2].
Another reported synthesis involves the reaction of 2,2-difluoro-1-chloroethane with potassium acetate in dimethyl sulfoxide, followed by distillation to yield the product[17].
Purification of this compound
For high-purity applications, such as in pharmaceutical synthesis or electrolyte formulations, this compound may require further purification. Distillation is a common method for purification[17][18].
General Distillation Protocol:
-
Set up a standard distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Heat the flask gently.
-
Collect the fraction that distills at the boiling point of this compound (approximately 105-106 °C at atmospheric pressure).
-
The purity of the collected fractions should be verified by an appropriate analytical method, such as gas chromatography (GC).
The workflow for a typical synthesis and purification process can be visualized as follows:
References
- 1. chembk.com [chembk.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. hansen-solubility.com [hansen-solubility.com]
- 6. 2,2-Difluoroethylacetate | C4H6F2O2 | CID 137074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dipole Moment [macro.lsu.edu]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. pirika.com [pirika.com]
- 10. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 11. goldbook.iupac.org [goldbook.iupac.org]
- 12. Kamlet-Taft solvent parameters [stenutz.eu]
- 13. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 16. m.youtube.com [m.youtube.com]
- 17. KR20140048983A - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 18. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: 2,2-Difluoroethyl Acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoroethyl acetate (B1210297) (CAS No. 1550-44-3) is a fluorinated organic compound that serves as a valuable building block and solvent in modern organic synthesis.[1][2] Its primary application lies in its role as a stable and convenient precursor to 2,2-difluoroethanol (B47519), a key structural motif in numerous pharmaceutical and agrochemical agents. The incorporation of the difluoroethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of bioactive molecules.[2] This document provides detailed application notes and experimental protocols for the synthesis and key transformations of 2,2-difluoroethyl acetate.
Physicochemical Properties and Safety Information
This compound is a colorless liquid with a mild, fruity odor.[3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₄H₆F₂O₂ | [1][4] |
| Molecular Weight | 124.09 g/mol | [1][4] |
| Boiling Point | 105-106 °C | [3] |
| Density | 1.203 g/cm³ | [3] |
| Flash Point | 22 °C | [3] |
| Refractive Index | 1.352 | [3] |
| Solubility | Soluble in common organic solvents. | [3] |
Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[3][5] It is irritating to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[3]
Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a stable and easily handled precursor to 2,2-difluoroethanol. It also finds use as a specialty solvent in various chemical reactions.[1][6]
Precursor to 2,2-Difluoroethanol
2,2-Difluoroethanol is a crucial building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. This compound serves as a convenient intermediate for the in-situ generation or isolation of this alcohol through transesterification.[7][8]
Specialty Solvent
Due to its polar nature and fluorine content, this compound can be employed as a solvent in specific applications where its unique properties are advantageous.[1][6]
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,2-Difluoroethanol
This protocol describes the synthesis of this compound via the esterification of 2,2-difluoroethanol with acetyl chloride.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
2,2-Difluoroethanol
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2-difluoroethanol (1.0 eq) in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.
-
After the addition is complete, slowly add triethylamine (1.2 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Quantitative Data:
| Reactant | Product | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |
| 2,2-Difluoroethanol | This compound | Triethylamine | Dichloromethane | 5 °C to RT | 3 h | 99.23% | [1] |
Protocol 2: Synthesis of 2,2-Difluoroethanol via Transesterification of this compound
This protocol details the preparation of 2,2-difluoroethanol from this compound using a base-catalyzed transesterification.[7][9]
Reaction Scheme:
Figure 2: Synthesis of 2,2-Difluoroethanol.
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide (solid)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and methanol (excess, e.g., 10 eq).[7]
-
Add a catalytic amount of solid sodium hydroxide (e.g., 0.05 eq).[7]
-
Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 65 °C) for 1-2 hours.[8]
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Upon completion, carefully neutralize the mixture with a suitable acid (e.g., dilute HCl).
-
Remove the methanol under reduced pressure.
-
The resulting crude 2,2-difluoroethanol can be purified by distillation.[7][8]
Quantitative Data:
| Reactant | Product | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
| This compound | 2,2-Difluoroethanol | Sodium Hydroxide | Methanol | Room Temperature | 1 h | 74.4% | [7][9] |
| Ethyl 2,2-difluoroacetate | 2,2-Difluoroethanol | Sodium Hydroxide | Methanol | 65 °C | 2 h | 87% | [8] |
Logical Workflow for Synthesis and Application
The following diagram illustrates the typical workflow involving this compound in organic synthesis.
Figure 3: Workflow for this compound.
Conclusion
This compound is a valuable and versatile compound in organic synthesis, primarily serving as a stable and convenient precursor to the essential building block, 2,2-difluoroethanol. The protocols provided herein offer reliable methods for its synthesis and subsequent conversion. For researchers and professionals in drug discovery and development, understanding the applications and handling of this compound is crucial for the efficient synthesis of novel fluorinated molecules with potentially enhanced biological properties.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. chembk.com [chembk.com]
- 4. 2,2-Difluoroethylacetate | C4H6F2O2 | CID 137074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1550-44-3 [sigmaaldrich.com]
- 6. WO2013010985A1 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 7. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 8. 2,2-Difluoroethanol synthesis - chemicalbook [chemicalbook.com]
- 9. KR20140048983A - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
Application Notes and Protocols for 2,2-Difluoroethyl Acetate as a Solvent for Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoroethyl acetate (B1210297) is a partially fluorinated organic solvent with a unique combination of properties that make it an attractive choice for the dissolution and synthesis of fluorinated compounds, particularly in the pharmaceutical and materials science industries. Its structure, featuring a difluoroethyl group, imparts a distinct polarity and solvency behavior compared to its non-fluorinated analog, ethyl acetate. This document provides detailed application notes and protocols for the effective use of 2,2-difluoroethyl acetate as a solvent.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 1550-44-3 | [1] |
| Molecular Formula | C4H6F2O2 | [1] |
| Molecular Weight | 124.09 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 106 °C | [2] |
| Melting Point | -26 °C | [1] |
| Density | 1.21 g/cm³ at 25 °C | [2] |
| Flash Point | 29 °C | [1] |
| Solubility in Water | Miscible | [3] |
Solubility Profile: A Comparative Analysis
Quantitative solubility data for a wide range of compounds in this compound is not extensively available in public literature. However, the principle of "like dissolves like" and the use of Hansen Solubility Parameters (HSP) can provide valuable insights into its solvency power. The HSP theory separates the total cohesion energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A smaller distance between the HSP values of a solute and a solvent suggests a higher likelihood of dissolution.
While the specific Hansen Solubility Parameters for this compound are not readily published, we can infer its characteristics based on its structure and compare it to its non-fluorinated analog, ethyl acetate. The presence of the C-F bonds is expected to slightly alter its HSP values, likely increasing its affinity for other fluorinated molecules.
The following table provides a comparative overview of the Hansen Solubility Parameters for ethyl acetate and other common solvents. This can be used as a predictive tool for assessing the potential solubility of various compounds in this compound, with the assumption that its parameters will be in a similar region to ethyl acetate but with a potentially greater affinity for fluorinated solutes.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Water | 15.5 | 16.0 | 42.3 |
Note: The above table serves as a guideline. Experimental verification of solubility is always recommended.
Applications in the Synthesis of Fluorinated Compounds
This compound serves as an excellent reaction medium for the synthesis of fluorinated active pharmaceutical ingredients (APIs) and other specialty chemicals. Its advantages in this context include:
-
Enhanced Solubility of Fluorinated Intermediates: Many fluorinated building blocks and intermediates exhibit limited solubility in common organic solvents. The fluorine content in this compound can improve the solvation of these species, leading to more homogeneous reaction mixtures and potentially faster reaction rates.
-
Favorable Boiling Point: With a boiling point of 106 °C, this compound is suitable for reactions that require heating, while also being relatively easy to remove under reduced pressure.
-
Chemical Stability: It is a relatively inert ester, stable under a variety of reaction conditions commonly employed in organic synthesis.
Experimental Protocols
Protocol 1: Determination of Qualitative and Quantitative Solubility
This protocol outlines a general procedure for determining the solubility of a solid compound in this compound.
Caption: Workflow for determining the solubility of a compound.
Methodology:
-
Qualitative Assessment:
-
To a clean, dry 4 mL vial, add approximately 10 mg of the solid compound to be tested.
-
Add 1 mL of this compound.
-
Cap the vial and vortex or agitate vigorously for 2 minutes at ambient temperature.
-
Visually inspect the solution. Classify the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains but a significant portion has dissolved), or "insoluble" (no apparent dissolution).
-
-
Quantitative Determination (Gravimetric Method):
-
In a temperature-controlled shaker or stirred vessel, add an excess amount of the solid solute to a precisely measured volume of this compound (e.g., 10 mL).
-
Seal the vessel to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 24 hours).
-
Cease agitation and allow any undissolved solid to settle completely.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette (e.g., 1 mL). Ensure no solid particles are transferred.
-
Transfer the aliquot to a pre-weighed, clean, and dry vial.
-
Remove the solvent by evaporation under reduced pressure (using a rotary evaporator) or by a gentle stream of nitrogen gas. Gentle heating may be applied, keeping the temperature well below the boiling point of the solute.
-
Once the solute is completely dry, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of aliquot
-
Protocol 2: General Procedure for a Synthesis Reaction
This protocol provides a general workflow for conducting a chemical reaction using this compound as the solvent.
Caption: General workflow for a synthesis reaction.
Methodology:
-
Reaction Setup:
-
Assemble a clean, dry reaction flask equipped with a magnetic stirrer, a condenser (if heating), a temperature probe, and an inlet for an inert gas (e.g., nitrogen or argon).
-
Purge the reaction vessel with the inert gas.
-
-
Charging Reactants:
-
Under the inert atmosphere, add the starting materials to the reaction flask.
-
Add a sufficient volume of this compound to dissolve or suspend the reactants to the desired concentration.
-
-
Reaction Execution:
-
Bring the reaction mixture to the desired temperature using a suitable heating mantle or cooling bath.
-
If required, add any additional reagents dropwise or in portions to control the reaction rate and temperature.
-
Stir the reaction mixture vigorously.
-
-
Monitoring Progress:
-
Periodically take small aliquots from the reaction mixture to monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction if necessary by adding a suitable reagent (e.g., water, saturated ammonium (B1175870) chloride solution).
-
If an aqueous work-up is performed, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method such as column chromatography, crystallization, or distillation.
-
Safety Precautions
This compound is a flammable liquid and should be handled with appropriate safety precautions.
-
Work in a well-ventilated fume hood.
-
Keep away from heat, sparks, and open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
This compound is a versatile and valuable solvent for researchers working with fluorinated compounds. Its unique properties can lead to improved solubility, better reaction conditions, and more efficient synthetic processes. While comprehensive quantitative solubility data is still emerging, the principles and protocols outlined in this document provide a solid foundation for its effective application in research and development.
References
- 1. hansen-solubility.com [hansen-solubility.com]
- 2. Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide | Ingeniería UC [ing.uc.cl]
- 3. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
Application of 2,2-Difluoroethyl Acetate in Pharmaceutical Synthesis: A Case Study of Roflumilast
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoroethyl acetate (B1210297) is a versatile fluorinated building block increasingly utilized in pharmaceutical synthesis. The incorporation of fluorine atoms into drug molecules can significantly enhance their metabolic stability, bioavailability, and therapeutic efficacy.[1][2] This compound primarily serves as a precursor to the 2,2-difluoroethoxy moiety, a key structural feature in a number of modern pharmaceuticals. This application note will detail the use of 2,2-Difluoroethyl acetate in the synthesis of Roflumilast (B1684550), a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[3][4] We will provide detailed experimental protocols, quantitative data, and a visualization of the relevant biological signaling pathway.
Core Application: Synthesis of the 2,2-Difluoroethoxy Moiety
The primary application of this compound in pharmaceutical synthesis is its conversion to 2,2-difluoroethanol (B47519), which then acts as an alkylating agent to introduce the 2,2-difluoroethoxy group onto a phenolic substrate. This two-step process is a key strategy for accessing a range of difluoroethoxylated aromatic compounds.
Step 1: Hydrolysis of this compound to 2,2-Difluoroethanol
This compound is readily hydrolyzed to 2,2-difluoroethanol under basic conditions. This reaction is typically high-yielding and provides the key intermediate for subsequent O-alkylation reactions.
Case Study: Synthesis of Roflumilast
Roflumilast is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade associated with COPD.[5] The synthesis of Roflumilast provides an excellent example of the application of this compound in the construction of a complex pharmaceutical agent. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for Roflumilast.
Experimental Protocols
Protocol 1: Synthesis of 2,2-Difluoroethanol from this compound
This protocol describes the base-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (solid)
-
Three-neck flask
-
Mechanical stirrer
-
Reflux condenser
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer and reflux condenser, combine this compound (112 g, 889 mmol) and methanol (100 g, 3.11 mol).
-
Add solid sodium hydroxide (2.14 g, 53 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction for the complete conversion of the starting material using gas chromatography.
-
Upon completion, the 2,2-difluoroethanol is isolated by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 74.4% | [6] |
Protocol 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
This protocol details the O-alkylation of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde with a difluoromethylating agent derived from 2,2-difluoroethanol. While the direct use of 2,2-difluoroethanol for this step is feasible, many patented routes utilize sodium chlorodifluoroacetate as the difluoromethylating agent.
Materials:
-
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
-
Sodium chlorodifluoroacetate
-
Potassium carbonate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Toluene
-
Deionized water
-
Reactor with stirrer and temperature control
Procedure:
-
To a reactor, add 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde (9.65 g), sodium chlorodifluoroacetate (22.95 g), and potassium carbonate (34.5 g) to DMSO (80 ml).
-
Heat the mixture to 120°C and stir for 12 hours.
-
Cool the reaction mixture and adjust the pH to 2 with 0.2N hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 ml).
-
Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product as an oily substance.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85% | [2] |
| Purity (HPLC) | 93.6% | [2] |
Protocol 3: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
This protocol describes the oxidation of the aldehyde to a carboxylic acid.
Materials:
-
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
-
Sodium chlorite (B76162)
-
A suitable solvent (e.g., a mixture of t-butanol, water, and isobutene)
Procedure:
-
Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde in a suitable solvent system.
-
Add a solution of sodium chlorite and a phosphate (B84403) buffer.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or HPLC).
-
Work up the reaction by adding sodium sulfite (B76179) solution and acidifying with HCl.
-
Extract the product with an organic solvent, dry, and concentrate to yield the carboxylic acid.
Quantitative Data: Yields for this specific step are typically high, often exceeding 90%, though specific literature values for this exact transformation can vary based on the specific reagents and conditions used.
Protocol 4: Synthesis of Roflumilast
This protocol details the final amide coupling step.
Materials:
-
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
-
Thionyl chloride or other activating agent (e.g., oxalyl chloride)
-
3,5-Dichloro-4-aminopyridine
-
A suitable base (e.g., triethylamine (B128534) or pyridine)
-
Anhydrous aprotic solvent (e.g., THF or DCM)
Procedure:
-
Convert the carboxylic acid to its acid chloride by reacting with thionyl chloride in an inert solvent.
-
In a separate flask, dissolve 3,5-dichloro-4-aminopyridine in an anhydrous aprotic solvent and add a suitable base.
-
Slowly add the solution of the acid chloride to the solution of the aminopyridine at a controlled temperature.
-
Stir the reaction mixture at room temperature until completion.
-
Work up the reaction by quenching with water, extracting the product into an organic solvent, washing, drying, and concentrating.
-
The crude product can be purified by recrystallization from a suitable solvent such as isopropanol.
Quantitative Data:
| Parameter | Value | Reference |
| Purity (after recrystallization) | ≥99.8% by weight | [5] |
Mechanism of Action of Roflumilast
Roflumilast functions by selectively inhibiting the PDE4 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in inflammatory cells. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, ultimately leading to a reduction in the inflammatory response.[1][7][8]
Caption: Roflumilast's mechanism of action.
Conclusion
This compound serves as a valuable and efficient precursor for the introduction of the 2,2-difluoroethoxy moiety in pharmaceutical synthesis. The case study of Roflumilast demonstrates a practical application, highlighting a multi-step synthesis that relies on the initial conversion of this compound to 2,2-difluoroethanol. The unique properties conferred by the difluoroethoxy group contribute to the high potency and selectivity of Roflumilast as a PDE4 inhibitor. The provided protocols offer a detailed guide for researchers engaged in the synthesis of fluorinated pharmaceutical compounds.
References
- 1. 4-(DIFLUOROMETHOXY)-3-(CYCLOPROPYLMETHOXY)-BENZALDEHYDE | 151103-09-2 [chemicalbook.com]
- 2. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 3. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 4. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
Application Notes and Protocols: 2,2-Difluoroethyl Acetate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into agrochemical molecules is a widely employed strategy to enhance their efficacy, metabolic stability, and overall performance. 2,2-Difluoroethyl acetate (B1210297) and its derivatives have emerged as valuable building blocks for the synthesis of highly effective fungicides, particularly a class of succinate (B1194679) dehydrogenase inhibitors (SDHIs). This document provides detailed application notes and experimental protocols for the use of ethyl 2,2-difluoroacetate, a close derivative of 2,2-difluoroethyl acetate, in the synthesis of the key agrochemical intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA). This intermediate is a cornerstone for the production of several commercial fungicides, including Benzovindiflupyr (Solatenol®).
Core Application: Synthesis of the Key Intermediate 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)
The primary application of ethyl 2,2-difluoroacetate in agrochemical synthesis is as a precursor for the difluoromethyl group in the vital pyrazole-based intermediate, DFPA. The overall synthetic pathway involves a multi-step process, beginning with a Claisen condensation, followed by cyclization and hydrolysis.
Experimental Workflow for DFPA Synthesis
The following diagram illustrates the overall workflow for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) from ethyl 2,2-difluoroacetate.
Caption: Overall workflow for the synthesis of DFPA.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 4,4-difluoroacetoacetate (Claisen Condensation)
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base.[1][2][3]
Reaction Mechanism:
Caption: Mechanism of the Claisen condensation.
-
Protocol: A detailed protocol for a similar Claisen condensation is described in patent WO2014120397A1.[4] In a typical procedure, ethyl acetate and ethyl 2,2-difluoroacetate are reacted in the presence of a strong base like sodium ethoxide. The reaction mixture is then carefully acidified to yield ethyl 4,4-difluoroacetoacetate.
Step 2: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
-
Protocol: The ethyl 4,4-difluoroacetoacetate obtained from the previous step is reacted with triethyl orthoformate in the presence of acetic anhydride.[5] This reaction introduces the ethoxymethylene group, which is crucial for the subsequent cyclization.
Step 3: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
-
Protocol: The product from Step 2 is then reacted with methylhydrazine. This reaction leads to the formation of the pyrazole ring. It is important to control the reaction conditions to favor the formation of the desired N-methyl isomer.[5]
Step 4: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)
-
Protocol: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by treating the ester with a base such as sodium hydroxide, followed by acidification with an acid like hydrochloric acid to precipitate the final product, DFPA.[5]
Quantitative Data for DFPA Synthesis
The following table summarizes typical yields reported in the literature for the synthesis of DFPA and its precursors.
| Step | Reactants | Product | Yield (%) | Reference |
| 1. Claisen Condensation & Enol Ether Formation (combined) | Ethyl 2,2-difluoroacetate, Ethyl acetate, Sodium ethoxide, Triethyl orthoformate, Acetic anhydride | Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | ~80-85 | [4] |
| 2. Pyrazole Ring Formation | Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, Methylhydrazine | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | >80 | [5] |
| 3. Hydrolysis | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, NaOH, HCl | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) | High | [5] |
Application in the Synthesis of Benzovindiflupyr (Solatenol®)
Benzovindiflupyr is a broad-spectrum SDHI fungicide that utilizes DFPA as a key building block. The final step in its synthesis is the amidation of the carboxylic acid group of DFPA with a specific aniline (B41778) derivative.
Overall Synthesis Workflow of Benzovindiflupyr
Caption: Overall synthesis workflow for Benzovindiflupyr.
Experimental Protocol for Benzovindiflupyr Synthesis
1. Activation of DFPA
-
Protocol: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) is first converted to its more reactive acid chloride. This is typically achieved by reacting DFPA with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6][7]
2. Synthesis of the Aniline Moiety
The synthesis of the specific aniline partner, 5-amino-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene, is a complex multi-step process that is beyond the scope of this document but is a critical aspect of the overall synthesis.
3. Amidation Reaction
-
Protocol: The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is then reacted with 5-amino-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or toluene.[6][7]
Quantitative Data for Benzovindiflupyr Synthesis
| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |
| 1. Acid Chloride Formation | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, Thionyl chloride | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | High | - | [6] |
| 2. Amidation | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, 5-Amino-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene, Triethylamine | N-(9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Benzovindiflupyr) | Good | >97 | [8] |
Conclusion
This compound, through its derivative ethyl 2,2-difluoroacetate, serves as a critical and efficient precursor for the introduction of the difluoromethyl moiety in the synthesis of a key pyrazole-based intermediate. This intermediate is fundamental to the production of a new generation of highly effective SDHI fungicides. The synthetic routes outlined in these notes, supported by the provided protocols and data, offer a robust foundation for researchers and professionals in the agrochemical industry to develop and optimize the synthesis of these vital crop protection agents. The versatility of this fluorinated building block underscores the importance of organofluorine chemistry in modern agrochemical research and development.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Claisen condensation | Reaction Mechanism of Claisen condensation [pw.live]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. fao.org [fao.org]
Application Notes and Protocols for Lithium-ion Battery Electrolytes Containing 2,2-Difluoroethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, electrochemical performance, and safety characteristics of lithium-ion battery electrolytes containing 2,2-difluoroethyl acetate (B1210297) (DFEA). Detailed protocols for electrolyte preparation, battery assembly, and electrochemical testing are included to facilitate research and development in this area.
Introduction to 2,2-Difluoroethyl Acetate (DFEA) in Lithium-ion Batteries
This compound (DFEA) is a promising co-solvent for lithium-ion battery electrolytes, offering potential improvements in safety and performance, particularly for high-voltage applications. Its fluorinated structure contributes to a higher flash point and better thermal stability compared to conventional carbonate-based solvents. Furthermore, DFEA's low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy facilitates the formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface, which is crucial for long-term cycling stability.[1]
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 1550-44-3 |
| Molecular Formula | C4H6F2O2 |
| Molecular Weight | 124.09 g/mol |
| Boiling Point | 105-106 °C |
| Density | ~1.2 g/cm³ |
| Flash Point | 22 °C (Closed Cup) |
Electrolyte Formulations with DFEA
DFEA is typically used as a co-solvent in combination with a cyclic carbonate, such as ethylene (B1197577) carbonate (EC), to ensure adequate salt dissociation and ionic conductivity. The concentration of DFEA in the solvent mixture can be varied to optimize electrolyte properties.
Table of Representative Electrolyte Formulations:
| Formulation ID | DFEA (wt%) | Ethylene Carbonate (EC) (wt%) | Lithium Salt | Additives |
| DFEA-E1 | 60-80 | 20-40 | 1.0 M LiPF6 | None |
| DFEA-E2 | 65-75 | 25-35 | 1.0 M LiPF6 | 1-2 wt% Vinylene Carbonate (VC) |
| DFEA-E3 | ~70 | ~30 | 1.0 M LiPF6 | 1 wt% Fluoroethylene Carbonate (FEC) |
Experimental Protocols
Electrolyte Preparation
This protocol describes the preparation of a DFEA-based electrolyte in an argon-filled glovebox to prevent moisture and air contamination.
Materials and Equipment:
-
This compound (DFEA), battery grade (≥99.9% purity)
-
Ethylene carbonate (EC), battery grade (≥99.9% purity)
-
Lithium hexafluorophosphate (B91526) (LiPF6), battery grade
-
Argon-filled glovebox with O2 and H2O levels < 0.1 ppm
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Transfer all materials and equipment into the glovebox.
-
Allow materials to reach the glovebox atmosphere temperature.
-
In a clean, dry volumetric flask, add the desired volume of ethylene carbonate.
-
Add the desired volume of this compound to the same flask.
-
Place a magnetic stir bar in the flask and stir the solvent mixture until homogeneous.
-
Slowly add the pre-weighed LiPF6 salt to the solvent mixture while stirring. Continue stirring until the salt is completely dissolved.
-
If using additives, add them to the electrolyte and stir until fully dissolved.
-
Store the prepared electrolyte in a sealed container in the glovebox.
Experimental Workflow for Electrolyte Preparation
Coin Cell Assembly (CR2032)
This protocol outlines the assembly of a CR2032 coin cell using a DFEA-based electrolyte for electrochemical testing.
Materials and Equipment:
-
Cathode and anode discs (e.g., NMC811 and SiOₓ/graphite)
-
Celgard separator
-
CR2032 coin cell components (casings, spacers, spring)
-
DFEA-based electrolyte
-
Crimping machine
-
Tweezers
-
Pipette
Procedure:
-
Inside the glovebox, place the cathode in the center of the larger coin cell casing.
-
Place a separator on top of the cathode.
-
Using a pipette, add a few drops of the DFEA-based electrolyte onto the separator, ensuring it is thoroughly wetted.
-
Place the anode on top of the wetted separator.
-
Add another drop of electrolyte on top of the anode.
-
Place a spacer and then the spring on top of the anode.
-
Place the smaller casing (cap) on top to close the cell.
-
Carefully transfer the assembled cell to the crimping machine and crimp it to seal.
-
Remove the sealed coin cell and clean the exterior.
Coin Cell Assembly Workflow
Electrochemical Testing
Purpose: To form a stable SEI layer on the anode. Protocol:
-
Cell Type: CR2032 Coin Cell
-
Temperature: 25 °C
-
C-rate: C/20 (for 2-3 cycles)
-
Voltage Window: 3.0 V to 4.2 V (or as appropriate for the electrode chemistry)
-
Procedure: Charge and discharge the cell at a constant current of C/20 for 2-3 cycles.
Purpose: To evaluate the long-term cycling performance and capacity retention. Protocol:
-
Cell Type: CR2032 Coin Cell
-
Temperature: 25 °C
-
Charge C-rate: 0.33C to 1C
-
Discharge C-rate: 0.33C to 1C
-
Voltage Window: 3.0 V to 4.2 V (or as appropriate for the electrode chemistry)
-
Procedure: Cycle the cell for a desired number of cycles (e.g., 100, 500, 1000) and record the discharge capacity and coulombic efficiency at each cycle.
Purpose: To assess the battery's performance at different charge and discharge rates. Protocol:
-
Cell Type: CR2032 Coin Cell
-
Temperature: 25 °C
-
Charge C-rate: Constant at C/5
-
Discharge C-rates: C/10, C/5, C/2, 1C, 2C, 5C (typically 5 cycles at each rate)
-
Voltage Window: 3.0 V to 4.2 V (or as appropriate for the electrode chemistry)
-
Procedure: Charge the cell at a constant C/5 rate and then discharge it at progressively higher C-rates.
Purpose: To study the redox processes and electrochemical stability of the electrolyte. Protocol:
-
Cell Type: Three-electrode cell (with Li metal as reference and counter electrodes)
-
Working Electrode: Glassy carbon or platinum
-
Scan Rate: 0.1 mV/s to 10 mV/s
-
Potential Range: 0.01 V to 5.0 V vs. Li/Li⁺
-
Procedure: Sweep the potential and record the resulting current to identify oxidation and reduction peaks.
Performance Data of DFEA-based Electrolytes
The use of DFEA in lithium-ion battery electrolytes has been shown to influence cycling performance. The following table summarizes representative data from studies utilizing DFEA.
Table of Electrochemical Performance Data:
| Cell Chemistry | Electrolyte Composition | Cycling Conditions | Capacity Retention | Coulombic Efficiency | Reference |
| NMC811 | SiOₓ/graphite (Pouch Cell) | DFEA with cyclic carbonate and additives | 0.33C rate | 80% after 1000 cycles | |
| Commercial 21700-type battery | DFEA-Elect | 4.4 A charge/discharge | ~70% after 1000 cycles | Not Specified | |
| Commercial 21700-type battery (Baseline) | BASE-Elect | 4.4 A charge/discharge | ~83% after 1000 cycles | Not Specified |
Mechanism of SEI Formation with DFEA
The improved performance of DFEA-containing electrolytes is often attributed to the formation of a more stable and effective SEI layer. DFEA has a lower LUMO energy compared to conventional carbonate solvents, which means it is more readily reduced on the anode surface during the initial charging cycles. This preferential reduction leads to the formation of an inorganic-rich SEI layer, which is mechanically robust and electronically insulating, yet ionically conductive.
Proposed SEI Formation Pathway:
The reduction of DFEA at the anode surface is believed to generate lithium fluoride (B91410) (LiF) and other fluorine-containing species, which are key components of a stable SEI. The decomposition products of DFEA can also passivate the anode surface, preventing further electrolyte decomposition and improving the long-term cycling stability of the battery.
Logical Relationship of DFEA's Effect on SEI Formation and Battery Performance
Safety Considerations
DFEA's higher flash point and better thermal stability compared to linear carbonates contribute to the overall safety of the lithium-ion battery. The formation of a stable SEI also helps to suppress dendrite growth, which is a major safety concern in lithium-ion batteries.
Disclaimer: The protocols and information provided are for guidance and research purposes only. All experimental work should be conducted in a controlled laboratory environment with appropriate safety precautions.
References
Application Notes and Protocols for 2,2-Difluoroethyl Acetate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,2-Difluoroethyl acetate (B1210297), including its properties, safety information, and detailed protocols for its use as a reactant and potential reaction medium in chemical synthesis.
Introduction
2,2-Difluoroethyl acetate (CAS No. 1550-44-3) is a fluorinated organic compound with growing importance in the chemical and pharmaceutical industries.[1][2] Its unique properties, stemming from the presence of two fluorine atoms, make it a valuable intermediate and a potential solvent for a variety of chemical transformations.[1] This document outlines its key characteristics and provides detailed protocols for its synthesis and subsequent use in a chemical reaction.
Physicochemical Properties
This compound is a colorless to almost colorless clear liquid with a fruity odor.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₄H₆F₂O₂ | [1] |
| Molecular Weight | 124.09 g/mol | [1] |
| CAS Number | 1550-44-3 | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 106 °C | [1] |
| Density | 1.21 g/cm³ | [1] |
| Refractive Index (n20D) | 1.35 | [1] |
| Solubility | Soluble in organic solvents such as ethers and alcohols. | [2] |
| Purity | ≥ 98% (GC) | [1] |
Health and Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions. It can cause skin and eye irritation.[2] Always consult the Safety Data Sheet (SDS) before use.
Hazard Statements:
-
Highly flammable liquid and vapor.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Wear protective gloves, eye protection, and face protection.
-
Use in a well-ventilated area.
-
Store in a cool, dry, and well-ventilated place.[2]
Applications in Chemical Synthesis
This compound serves as a valuable building block in organic synthesis, particularly for the introduction of the difluoroethyl moiety into molecules. This is of significant interest in the development of pharmaceuticals and agrochemicals, as the presence of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
A primary application of this compound is as an intermediate in the synthesis of other valuable chemicals. The following sections provide a detailed protocol for its synthesis and its subsequent conversion to 2,2-difluoroethanol (B47519).
This protocol is adapted from the process described in patent US8975448B2.[3]
Objective: To synthesize this compound from 1-chloro-2,2-difluoroethane and potassium acetate.
Materials:
-
1-chloro-2,2-difluoroethane
-
Potassium acetate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Three-neck flask with mechanical stirrer, dropping funnel, and dry ice condenser
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and dry ice condenser, charge 148 g (1.475 mol) of potassium acetate and 300 ml of dimethyl sulfoxide.
-
Heat the mixture to 120 °C.
-
Prepare a mixture of 100 g (0.983 mol) of 2,2-difluoro-1-chloroethane in 100 ml of dimethyl sulfoxide and add it dropwise to the heated reaction mixture over one hour.
-
After the addition is complete, stir the reaction mixture at 120 °C for an additional 1.5 hours.
-
Monitor the reaction for the complete conversion of 2,2-difluoro-1-chloroethane using gas chromatography.
-
Cool the reaction mixture to room temperature.
-
Isolate the desired this compound by distillation.
Expected Yield: 90.8%[3]
Quantitative Data Summary:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Solvent | Volume (ml) | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1-chloro-2,2-difluoroethane | 100.5 | 100 | 0.983 | DMSO | 100 | 120 | 1.5 | This compound | 90.8 |
| Potassium acetate | 98.14 | 148 | 1.475 | DMSO | 300 | 120 | 1.5 |
This protocol is adapted from the process described in patent US8975448B2.[3]
Objective: To synthesize 2,2-difluoroethanol via transesterification of this compound.
Materials:
-
This compound
-
Methanol
-
Solid sodium hydroxide (B78521)
-
Three-neck flask with mechanical stirrer and reflux condenser
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer and reflux condenser, charge 112 g (0.889 mol) of this compound and 100 g (3.11 mol) of methanol.
-
Add 2.14 g (0.053 mol) of solid sodium hydroxide to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction for the complete conversion of the starting material using gas chromatography.
-
Isolate the target product, 2,2-difluoroethanol, by distillation.
Expected Yield: 74.4%[3]
Quantitative Data Summary:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Reagent | Amount (g) | Moles (mol) | Solvent | Volume (ml) | Temperature | Time (h) | Product | Yield (%) |
| This compound | 124.09 | 112 | 0.889 | Sodium hydroxide | 2.14 | 0.053 | Methanol | ~126 | Room Temp. | 1 | 2,2-Difluoroethanol | 74.4 |
While specific, detailed protocols for using this compound as a primary reaction solvent are not widely available in published literature, its physical and chemical properties suggest its potential as a useful medium for various organic reactions. Its fluorinated nature can offer unique solubility characteristics and may influence reaction rates and selectivities.
Key considerations for using this compound as a reaction medium:
-
Polarity: As an ester, it possesses moderate polarity, making it suitable for a range of polar and nonpolar reactants.
-
Boiling Point: With a boiling point of 106 °C, it can be used for reactions requiring elevated temperatures under atmospheric pressure.
-
Inertness: The C-F bonds are generally stable, making the solvent relatively inert under many reaction conditions.
-
Solubility: It is a good solvent for a wide range of organic compounds.[1]
Further research and experimentation are encouraged to explore the full potential of this compound as a novel reaction medium.
Visualizations
The following diagram illustrates the two-step synthesis of 2,2-difluoroethanol, where this compound is a key intermediate.
Caption: Workflow for the two-step synthesis of 2,2-difluoroethanol.
This diagram outlines the logical considerations for selecting this compound as a reaction medium based on its properties.
References
Application Notes and Protocols: 2,2-Difluoroethyl Acetate as a Precursor for Advanced Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of fluorinated polymers derived from 2,2-difluoroethyl acetate (B1210297). The unique properties imparted by the difluoroethyl group make these polymers promising candidates for various biomedical applications, including drug delivery systems. This document outlines protocols for the synthesis of poly(2,2-difluoroethyl acetate) and its subsequent hydrolysis to poly(2,2-difluoro vinyl alcohol), along with expected material properties and potential applications.
Introduction
Fluorinated polymers are a class of materials known for their exceptional thermal stability, chemical resistance, and unique surface properties. The incorporation of fluorine atoms into a polymer backbone can significantly alter its physical and chemical characteristics, leading to materials with low surface energy, hydrophobicity, and enhanced biocompatibility. This compound is a versatile monomer that can be polymerized to create fluorinated polymers with tunable properties. Subsequent hydrolysis of the acetate group yields a fluorinated polyvinyl alcohol, introducing hydrophilicity and functional handles for further modification.[1][2]
The resulting poly(2,2-difluoro vinyl alcohol) is of particular interest in the biomedical field. The presence of the difluoroethyl group can enhance the metabolic stability and bioavailability of conjugated drugs, making it a promising candidate for drug delivery applications.[1][3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing polymerization reactions.
| Property | Value | Reference |
| CAS Number | 1550-44-3 | [6] |
| Molecular Formula | C4H6F2O2 | [6] |
| Molecular Weight | 124.09 g/mol | [6] |
| Boiling Point | 53-54 °C | [7] |
| Density | 1.17 g/cm³ | [7] |
| Solubility | Soluble in organic solvents such as ethers and alcohols. | [7] |
Synthesis of Poly(this compound)
While direct homopolymerization of this compound is not extensively documented in readily available literature, a robust protocol can be adapted from the well-established free-radical copolymerization of other fluorinated olefins with vinyl acetate.[8] The following protocol describes a feasible approach for the synthesis of poly(this compound).
Experimental Protocol: Free-Radical Polymerization
Objective: To synthesize poly(this compound) via free-radical polymerization.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
High-purity nitrogen gas
-
Schlenk flask or similar reaction vessel equipped with a magnetic stirrer and reflux condenser
-
Thermostatically controlled oil bath
Procedure:
-
Reaction Setup: Assemble the Schlenk flask with a magnetic stir bar and reflux condenser. Flame-dry the apparatus under vacuum and then flush with high-purity nitrogen to ensure an inert atmosphere.
-
Reagent Preparation: In the reaction vessel, dissolve this compound (e.g., 10 g, 80.6 mmol) and AIBN (e.g., 0.1 g, 0.61 mmol, 0.75 mol% relative to monomer) in anhydrous toluene (e.g., 20 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: After the final thaw, backfill the flask with nitrogen and immerse it in a preheated oil bath at 70 °C. Stir the reaction mixture vigorously.
-
Reaction Monitoring: The progress of the polymerization can be monitored by periodically taking small aliquots (under nitrogen) and analyzing the monomer conversion by gas chromatography (GC) or by observing the increase in viscosity of the reaction mixture. A typical reaction time is 24 hours.
-
Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Purification: Collect the precipitated white polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at 40 °C to a constant weight.
Expected Polymer Properties
The properties of the resulting poly(this compound) can be inferred from data on similar fluorocarbon-vinyl acetate copolymers.[8]
| Property | Expected Range |
| Weight-Average Molar Mass (Mw) | 100 - 300 kg/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) | 30 - 50 °C |
Hydrolysis of Poly(this compound) to Poly(2,2-difluoro vinyl alcohol)
The conversion of the fluorinated polyvinyl acetate to polyvinyl alcohol is a critical step for many biomedical applications, as it introduces hydroxyl groups for drug conjugation and alters the polymer's solubility. The hydrolysis can be achieved using either acidic or basic catalysis.[9][10][11]
Experimental Protocol: Base-Catalyzed Hydrolysis
Objective: To hydrolyze poly(this compound) to poly(2,2-difluoro vinyl alcohol).
Materials:
-
Poly(this compound)
-
Methanol
-
Sodium hydroxide (B78521) (NaOH)
-
Reaction vessel with a magnetic stirrer
-
Apparatus for filtration
Procedure:
-
Dissolution: Dissolve the synthesized poly(this compound) (e.g., 5 g) in methanol (e.g., 50 mL) in the reaction vessel with stirring.
-
Catalyst Addition: Prepare a solution of NaOH in methanol (e.g., 1 g NaOH in 10 mL methanol) and add it dropwise to the polymer solution. The amount of NaOH can be varied to control the degree of hydrolysis.
-
Hydrolysis Reaction: Continue stirring the mixture at room temperature. The polyvinyl alcohol will precipitate out of the solution as the hydrolysis proceeds. The reaction time can be varied from a few hours to 24 hours to achieve the desired degree of hydrolysis.
-
Isolation and Purification: Collect the precipitated poly(2,2-difluoro vinyl alcohol) by filtration. Wash the polymer extensively with methanol to remove sodium acetate and any unreacted NaOH.
-
Drying: Dry the purified polymer in a vacuum oven at 50 °C to a constant weight.
Characterization of Fluorinated Polymers
A suite of analytical techniques is essential to characterize the synthesized polymers and confirm their structure and properties.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | To confirm the polymer structure, determine the copolymer composition (if applicable), and calculate the degree of hydrolysis. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg) and melting point (Tm), providing insights into the polymer's thermal properties. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and monitor the disappearance of the acetate carbonyl peak and the appearance of the hydroxyl peak during hydrolysis. |
Application in Drug Delivery
Fluorinated polymers are gaining significant attention for their potential in drug delivery systems.[1][2][3][4][5] The unique properties of poly(2,2-difluoro vinyl alcohol) make it a promising candidate for various drug delivery strategies.
Potential Advantages in Drug Delivery:
-
Enhanced Stability: The carbon-fluorine bond is exceptionally strong, which can lead to increased metabolic stability of the polymer backbone and any attached drug molecules.[1]
-
Improved Bioavailability: The lipophilicity of the fluorinated segments can enhance the transport of drugs across biological membranes.[1]
-
Controlled Release: The hydrophilic/hydrophobic balance of the polymer can be tuned by controlling the degree of hydrolysis, allowing for the design of systems with specific drug release profiles.
-
Biocompatibility: Fluoropolymers often exhibit good biocompatibility, a crucial requirement for in vivo applications.[3][5]
The hydroxyl groups of poly(2,2-difluoro vinyl alcohol) can be used to conjugate a wide range of therapeutic agents, including small molecule drugs, peptides, and proteins, through ester or ether linkages. This allows for the creation of polymer-drug conjugates with tailored properties for targeted delivery and controlled release.
Workflow and Pathway Diagrams
Caption: Workflow for the synthesis of poly(2,2-difluoro vinyl alcohol) and its application.
Caption: Signaling pathway for a polymer-drug conjugate utilizing a fluorinated backbone.
References
- 1. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluoropolymers in Medical Applications: Recent Progress and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 9. eprints.usm.my [eprints.usm.my]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Reactions in 2,2-Difluoroethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoroethyl acetate (B1210297) is a fluorinated organic solvent increasingly utilized in the chemical and pharmaceutical industries.[1][2] Its unique properties, including its polarity and boiling point, make it a suitable medium for a variety of organic reactions, including esterifications, polymerizations, and the synthesis of active pharmaceutical ingredients (APIs).[1][2] Effective monitoring of reaction kinetics and progress is crucial for process optimization, yield maximization, and ensuring product quality.[3] This document provides detailed application notes and protocols for monitoring reactions in 2,2-difluoroethyl acetate using common analytical techniques: in-situ Fourier Transform Infrared (FTIR) spectroscopy, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Application Note 1: In-situ FTIR Spectroscopy for Monitoring Esterification
Application: Real-time monitoring of the conversion of a carboxylic acid and an alcohol to an ester in this compound. This technique is valuable for determining reaction kinetics and identifying the reaction endpoint without the need for sampling.[4]
Principle: In-situ FTIR spectroscopy measures the vibrational spectra of the reaction mixture directly in the reaction vessel.[4] By monitoring the decrease in the absorbance of a characteristic vibrational band of a reactant (e.g., the C=O stretch of the carboxylic acid) and the simultaneous increase in the absorbance of a characteristic band of the product (e.g., the C=O stretch of the ester), the progress of the reaction can be followed in real-time.[1]
Experimental Protocol: In-situ FTIR Monitoring of Fischer Esterification
Reaction: Fischer esterification of benzoic acid with ethanol (B145695) to form ethyl benzoate (B1203000).
Materials:
-
Benzoic acid
-
Ethanol
-
Sulfuric acid (catalyst)
-
This compound (solvent)
-
Reaction vessel equipped with a reflux condenser, magnetic stirrer, and a port for an in-situ FTIR probe
-
In-situ FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe
Procedure:
-
Assemble the reaction apparatus and ensure it is clean and dry.
-
Charge the reaction vessel with this compound, benzoic acid, and ethanol.
-
Insert the in-situ FTIR-ATR probe into the reaction mixture, ensuring the sensor is fully submerged.
-
Begin stirring the mixture and start collecting background FTIR spectra.
-
Add a catalytic amount of sulfuric acid to initiate the reaction.
-
Continuously collect FTIR spectra at regular intervals (e.g., every 1-2 minutes) throughout the course of the reaction.
-
Monitor the change in absorbance of the C=O stretching frequency of benzoic acid (around 1700-1725 cm⁻¹) and the C=O stretching frequency of ethyl benzoate (around 1730-1750 cm⁻¹).[1]
-
The reaction is considered complete when the absorbance of the reactant's characteristic peak no longer decreases and the product's peak no longer increases.
Data Presentation
| Time (minutes) | Benzoic Acid C=O Absorbance (normalized) | Ethyl Benzoate C=O Absorbance (normalized) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 15 | 0.78 | 0.22 | 22 |
| 30 | 0.59 | 0.41 | 41 |
| 60 | 0.32 | 0.68 | 68 |
| 90 | 0.15 | 0.85 | 85 |
| 120 | 0.05 | 0.95 | 95 |
| 150 | 0.02 | 0.98 | 98 |
Note: This is simulated data for illustrative purposes.
In-situ FTIR Experimental Workflow
Application Note 2: In-situ NMR Spectroscopy for Monitoring Polymerization
Application: Real-time monitoring of monomer consumption and polymer formation during a polymerization reaction in this compound. This technique provides detailed kinetic and structural information.[5]
Principle: In-situ NMR spectroscopy allows for the collection of a series of NMR spectra over time as a reaction proceeds within an NMR tube.[6] By integrating the signals of specific protons or other nuclei (e.g., ¹⁹F) of the monomer and the corresponding signals of the polymer, the rate of polymerization and the change in the chemical environment can be accurately quantified.[5]
Experimental Protocol: In-situ ¹H NMR Monitoring of Ring-Opening Polymerization
Reaction: Ring-opening polymerization of ε-caprolactone.
Materials:
-
ε-caprolactone (monomer)
-
Benzyl (B1604629) alcohol (initiator)
-
Tin(II) 2-ethylhexanoate (B8288628) (catalyst)
-
This compound (solvent)
-
NMR tube and compatible spectrometer
Procedure:
-
In an NMR tube, dissolve ε-caprolactone and benzyl alcohol in this compound.
-
Obtain an initial ¹H NMR spectrum to serve as the t=0 reference.
-
Inject the catalyst solution into the NMR tube to initiate the polymerization.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular intervals. The time between spectra should be chosen based on the expected reaction rate.[6]
-
Monitor the decrease in the integral of the monomer's characteristic peaks (e.g., the protons adjacent to the carbonyl group) and the appearance and increase of the polymer's characteristic peaks.
-
Process the series of spectra to calculate the monomer conversion at each time point.
Data Presentation
| Time (minutes) | Monomer Peak Integral (normalized) | Polymer Peak Integral (normalized) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.85 | 0.15 | 15 |
| 20 | 0.68 | 0.32 | 32 |
| 40 | 0.40 | 0.60 | 60 |
| 60 | 0.21 | 0.79 | 79 |
| 90 | 0.07 | 0.93 | 93 |
| 120 | 0.02 | 0.98 | 98 |
Note: This is simulated data for illustrative purposes.
In-situ NMR Experimental Workflow
Application Note 3: GC-MS for Monitoring Reaction Progress
Application: Quantitative analysis of reaction aliquots to determine the concentration of reactants, products, and byproducts. This is a robust method for reactions that are not amenable to in-situ monitoring.
Principle: Gas Chromatography-Mass Spectrometry (GC-MS) separates the components of a mixture based on their volatility and interaction with a stationary phase, and then detects them based on their mass-to-charge ratio.[1] This allows for both qualitative identification and quantitative analysis of each component in a reaction sample.
Experimental Protocol: GC-MS Analysis of Reaction Aliquots
Reaction: Synthesis of this compound from 1-chloro-2,2-difluoroethane and sodium acetate.
Materials:
-
Reaction mixture aliquots
-
Quenching solution (e.g., ice-cold water)
-
Extraction solvent (e.g., diethyl ether)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., dodecane)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
At specified time points, withdraw a small aliquot from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing ice-cold water.
-
Add a known amount of internal standard to the quenched sample.
-
Perform a liquid-liquid extraction with diethyl ether.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Transfer the dried organic layer to a GC vial.
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Run the sample using a suitable temperature program to separate the components.
-
Identify the peaks corresponding to the starting material, product, and internal standard based on their retention times and mass spectra.
-
Quantify the components by comparing their peak areas to that of the internal standard.
Data Presentation
| Time (hours) | 1-chloro-2,2-difluoroethane (normalized peak area) | This compound (normalized peak area) | Yield (%) |
| 0 | 1.00 | 0.00 | 0 |
| 0.5 | 0.65 | 0.35 | 35 |
| 1.0 | 0.38 | 0.62 | 62 |
| 1.5 | 0.15 | 0.85 | 85 |
| 2.0 | 0.04 | 0.96 | 96 |
| 2.5 | <0.01 | >0.99 | >99 |
Note: This is simulated data for illustrative purposes, based on typical reaction progress.
GC-MS Experimental Workflow
Conclusion
The analytical techniques described provide robust and reliable methods for monitoring a variety of chemical reactions in this compound. The choice of technique will depend on the specific reaction, the information required, and the available instrumentation. In-situ methods like FTIR and NMR are powerful for real-time kinetic studies, while GC-MS offers excellent separation and quantification for offline analysis. By implementing these protocols, researchers and drug development professionals can gain a deeper understanding of their chemical processes, leading to improved efficiency, safety, and product quality.
References
- 1. quora.com [quora.com]
- 2. mdpi.com [mdpi.com]
- 3. Continuous Flow Synthesis of Polyvinylidene Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
Application Notes and Protocols for 2,2-Difluoroethyl Acetate in High-Voltage Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,2-Difluoroethyl acetate (B1210297) (DFEA) as a co-solvent in electrolytes for high-voltage lithium-ion batteries. DFEA is a promising component for enhancing battery safety and performance due to its non-flammable nature and its ability to form a stable solid electrolyte interphase (SEI) on the anode surface.
Application Notes
Overview of 2,2-Difluoroethyl Acetate (DFEA)
This compound is a fluorinated ester solvent that has garnered attention for its potential to improve the safety and cycle life of high-voltage lithium-ion batteries. Its key attributes include:
-
Non-flammability: DFEA is a non-flammable solvent, which significantly enhances the safety of the battery by reducing the risk of thermal runaway and fire.
-
Electrochemical Stability: DFEA exhibits a wide electrochemical stability window, making it suitable for use with high-voltage cathode materials.
-
SEI Formation: DFEA has a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to conventional carbonate solvents.[1][2] This promotes its preferential reduction on the anode surface, leading to the formation of a robust and inorganic-rich Solid Electrolyte Interphase (SEI).[1][2] This stable SEI layer is crucial for preventing further electrolyte decomposition and ensuring long-term cycling stability.
Performance Enhancements in High-Voltage Lithium-Ion Batteries
The incorporation of DFEA as a co-solvent in the electrolyte has been shown to lead to significant performance improvements in high-voltage lithium-ion batteries:
-
Improved Cycling Stability: The formation of a stable SEI layer effectively suppresses side reactions between the electrolyte and the electrodes, leading to enhanced capacity retention over extended cycling. In a study involving NMC811||SiOx/graphite pouch cells, an electrolyte containing DFEA demonstrated an impressive 80% capacity retention after 1000 cycles at a 0.33C rate.[1][2]
-
Enhanced Safety: The non-flammable nature of DFEA directly contributes to the overall safety of the battery, a critical consideration for high-energy applications.
Considerations for Use
While DFEA offers significant advantages, researchers should consider the following:
-
Ionic Conductivity: The addition of DFEA may influence the overall ionic conductivity of the electrolyte. The formulation should be optimized to maintain adequate conductivity for the desired rate performance.
-
Electrolyte Formulation: The optimal concentration of DFEA and the choice of other co-solvents and additives are critical for achieving the desired balance of safety and performance.
Data Presentation
The following tables summarize the quantitative data on the performance of lithium-ion batteries utilizing DFEA-containing electrolytes.
| Electrolyte Composition | Cell Configuration | Test Conditions | Initial Discharge Capacity (mAh/g) | Capacity Retention (%) | Coulombic Efficiency (%) | Reference |
| 1 M LiPF6 in EC/EMC/DMC (1:1:1 by vol.) + DFEA (proprietary amount) | 21700-type Li[Ni0.88Co0.1Al0.02]O2/Graphite-Si | 4.4A charge/discharge (approx. 1C), 2.5-4.2V | Not specified | ~78 after 1000 cycles | Not specified | [3][4] |
| Nonflammable electrolyte with cyclic carbonate, DFEA, and other additives | NMC811 | SiOx/graphite pouch cell | 0.33C rate | Not specified | 80 after 1000 cycles | |
| 1 M LiPF6 in EC/DEC (1:1 by vol.) with this compound and 2,2-difluoroethyl propionate (B1217596) (70:30 by weight) | LiCoO2/Graphite (Coin cell) | Charge: 4.6V (C/20 cutoff), Discharge: C/2 | Not specified | 90.3 after 290 cycles | Not specified |
Note: The available quantitative data is limited. Further research is needed to provide a more comprehensive comparison across different cell chemistries and testing conditions.
Experimental Protocols
The following protocols provide a general framework for the preparation and testing of DFEA-containing electrolytes in high-voltage lithium-ion batteries. Researchers should adapt these protocols to their specific materials and experimental goals.
Electrolyte Preparation
Objective: To prepare a DFEA-containing electrolyte with a specific salt concentration and solvent ratio.
Materials:
-
Lithium salt (e.g., LiPF6, LiFSI)
-
High-purity battery-grade solvents (e.g., Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC), Diethyl Carbonate (DEC))
-
This compound (DFEA), battery grade
-
Anhydrous solvent for rinsing (e.g., dimethyl carbonate)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Argon-filled glovebox with H2O and O2 levels < 0.5 ppm
Procedure:
-
Solvent Preparation: In the glovebox, accurately measure the required volumes of the carbonate co-solvents and DFEA using volumetric pipettes and mix them in a clean, dry volumetric flask. For example, to prepare a 1 M LiPF6 in EC:EMC:DFEA (3:5:2 by volume) electrolyte, first prepare the solvent mixture.
-
Salt Dissolution: Slowly add the pre-weighed lithium salt to the solvent mixture while stirring with a magnetic stirrer. Continue stirring until the salt is completely dissolved.
-
Homogenization: Allow the electrolyte to stir for several hours to ensure homogeneity.
-
Storage: Store the prepared electrolyte in a sealed container inside the glovebox.
Coin Cell Assembly (CR2032)
Objective: To assemble a coin cell for electrochemical testing of the DFEA-containing electrolyte.
Materials:
-
Cathode and anode discs of the desired diameter
-
Celgard separator
-
Lithium foil (for half-cells)
-
CR2032 coin cell components (casings, spacers, springs)
-
Crimping machine
-
Micropipette
Procedure (in an argon-filled glovebox):
-
Place the cathode disc in the center of the bottom cell casing.
-
Dispense a small amount of the prepared DFEA-containing electrolyte (e.g., 20 µL) onto the cathode surface.
-
Place a separator disc on top of the wetted cathode.
-
Add another small amount of electrolyte (e.g., 20 µL) to the separator.
-
Place the anode disc (or lithium foil for a half-cell) on top of the separator.
-
Add a spacer and a spring on top of the anode.
-
Carefully place the top casing over the assembly.
-
Crimp the coin cell using a crimping machine to ensure a hermetic seal.
Electrochemical Testing
Objective: To evaluate the electrochemical performance of the assembled coin cell.
Equipment:
-
Battery cycler
-
Potentiostat/Galvanostat with impedance spectroscopy capability
3.3.1. Galvanostatic Cycling (Cycle Life and Coulombic Efficiency)
-
Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first few cycles to allow for the stable formation of the SEI layer.
-
Long-Term Cycling: Cycle the cell at a desired C-rate (e.g., 1C) within the specified voltage window for the cathode material (e.g., 3.0-4.5 V for a high-voltage cathode). Record the charge and discharge capacities for each cycle to determine capacity retention and coulombic efficiency.
3.3.2. Rate Capability Test
-
Cycle the cell at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C).
-
Perform several cycles at each C-rate to ensure stable capacity measurement.
-
Return to a low C-rate (e.g., C/10) to check for capacity recovery.
3.3.3. Cyclic Voltammetry (CV)
-
Set the potential window to encompass the redox peaks of the cathode material.
-
Scan the potential at a slow scan rate (e.g., 0.1 mV/s) for several cycles until the CV curve is stable.
-
Vary the scan rate to investigate the kinetics of the electrode reactions.
Physicochemical and Safety Characterization
3.4.1. Ionic Conductivity
-
Measure the ionic conductivity of the prepared electrolyte using a conductivity meter at various temperatures.
3.4.2. Post-mortem Analysis (SEI Characterization)
-
After cycling, carefully disassemble the cell in a glovebox.
-
Gently rinse the electrode surfaces with an anhydrous solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Characterize the surface morphology and composition of the SEI layer using techniques such as Scanning Electron Microscopy (SEM), X-ray Photoelectron Spectroscopy (XPS), and Fourier-Transform Infrared Spectroscopy (FTIR).
3.4.3. Safety Tests
-
Nail Penetration Test: Puncture a fully charged cell with a standardized nail and monitor the temperature and voltage response to assess the risk of thermal runaway.
-
Thermal Stability Test: Heat a fully charged cell in an oven at a controlled rate and monitor its temperature and voltage to determine the onset temperature of thermal runaway.
Visualizations
Proposed Mechanism of SEI Formation with DFEA
The lower LUMO energy of DFEA facilitates its early decomposition on the anode surface, leading to the formation of a stable, inorganic-rich SEI layer.
Caption: Proposed mechanism of preferential DFEA reduction on the anode to form a stable SEI.
Experimental Workflow for DFEA Electrolyte Evaluation
This diagram outlines the key steps in the experimental evaluation of DFEA-containing electrolytes.
Caption: Workflow for the evaluation of DFEA-based electrolytes in lithium-ion batteries.
References
- 1. Design and Mechanism Study of High-Safety and Long-Life Electrolyte for High-Energy-Density Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study on the effect of fluorinated solvent electrolyte on the active material and cycle performance of a commercial 21700-type battery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Study on the effect of fluorinated solvent electrolyte on the active material and cycle performance of a commercial 21700-type battery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Active Pharmaceutical Ingredients using 2,2-Difluoroethyl Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased bioavailability, and improved potency. The 2,2-difluoroethyl moiety, in particular, has garnered significant attention. This document provides detailed application notes and protocols for the synthesis of a key difluorinated intermediate and its subsequent elaboration into the potent anticancer agent, Gemcitabine (B846). While 2,2-Difluoroethyl acetate (B1210297) serves as a valuable precursor for generating 2,2-difluoroethanol, a related and highly utilized building block for introducing the difluoromethyl group is ethyl bromodifluoroacetate. The following protocols will focus on the application of this key reagent in the synthesis of Gemcitabine, a widely used chemotherapeutic agent.
Application: Synthesis of Gemcitabine (an Anti-Cancer API)
Gemcitabine (2',2'-difluorodeoxycytidine) is a nucleoside analogue used in the treatment of various cancers, including pancreatic, lung, ovarian, and breast cancer.[1][2] Its synthesis relies on the initial preparation of a 2-deoxy-2,2-difluororibose (B14132828) sugar scaffold. A common and effective method for introducing the geminal difluoro group is the Reformatsky reaction.[3][4]
Signaling Pathway of Gemcitabine
Gemcitabine is a prodrug that is intracellularly phosphorylated by deoxycytidine kinase to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. Gemcitabine triphosphate (dFdCTP) competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA. Once incorporated, it causes masked chain termination, leading to the inhibition of DNA synthesis and apoptosis of the cancer cell. The diphosphate form (dFdCDP) also inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA replication.[1]
Caption: Mechanism of action of Gemcitabine.
Experimental Protocols
Protocol 1: Synthesis of 2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate (Key Gemcitabine Intermediate)
This protocol is based on the original synthesis described by Hertel et al. and subsequent modifications, which utilize a Reformatsky reaction to introduce the difluoro moiety.[3][4]
Workflow Diagram:
Caption: Workflow for the synthesis of the key Gemcitabine intermediate.
Materials:
-
(R)-2,3-O-Isopropylideneglyceraldehyde
-
Ethyl bromodifluoroacetate
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reformatsky Reaction:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust.
-
Add a solution of (R)-2,3-O-Isopropylideneglyceraldehyde and ethyl bromodifluoroacetate in anhydrous THF to the dropping funnel.
-
Add a small portion of the solution to the zinc suspension and initiate the reaction (e.g., with gentle heating or sonication).
-
Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
-
Lactonization:
-
Dissolve the crude product from the previous step in a mixture of acetic acid and water.
-
Heat the mixture to reflux for 4 hours to hydrolyze the isopropylidene group and promote lactonization.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the solvents.
-
The resulting crude lactone can be purified by column chromatography on silica gel.
-
-
Protection of Hydroxyl Groups:
-
Dissolve the purified lactone in a mixture of pyridine and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The dibenzoylated lactone can be purified by crystallization or column chromatography.
-
-
Reduction to Lactol:
-
Dissolve the purified dibenzoylated lactone in anhydrous toluene and cool to -78 °C under a nitrogen atmosphere.
-
Add a solution of DIBAL-H in toluene dropwise, maintaining the temperature below -70 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of methanol (B129727) at -78 °C.
-
Allow the mixture to warm to room temperature and add saturated aqueous Rochelle's salt solution. Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired 2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate.
-
Protocol 2: Synthesis of Gemcitabine from the Key Intermediate
Procedure:
-
Glycosylation:
-
The lactol intermediate is typically converted to a more reactive glycosyl donor, such as a glycosyl bromide or mesylate.
-
For example, treatment of the lactol with methanesulfonyl chloride and a base will yield the corresponding mesylate.
-
In a separate flask, silylate cytosine with a silylating agent like hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst such as ammonium sulfate.
-
Couple the glycosyl donor with the silylated cytosine in an appropriate solvent (e.g., acetonitrile) in the presence of a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf).
-
The reaction is typically run at elevated temperatures.
-
-
Deprotection:
-
After the glycosylation is complete, the protecting groups (benzoyl and silyl) are removed.
-
This is typically achieved by treating the reaction mixture with a solution of ammonia (B1221849) in methanol.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude Gemcitabine can be purified by crystallization from an appropriate solvent system (e.g., water/isopropanol) to yield the final API.
-
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of Gemcitabine. Please note that yields can vary significantly based on reaction scale, purity of reagents, and specific conditions used.
| Step | Reactants | Product | Typical Yield (%) | Reference(s) |
| Reformatsky Reaction & Lactonization | (R)-2,3-O-Isopropylideneglyceraldehyde, Ethyl bromodifluoroacetate, Zn | 2-Deoxy-2,2-difluoro-D-erythro-pentono-1,4-lactone | 60-75 | [3][4] |
| Protection (Benzoylation) | 2-Deoxy-2,2-difluoro-D-erythro-pentono-1,4-lactone, Benzoyl chloride | 3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-D-erythro-pentono-1,4-lactone | 85-95 | [5] |
| Reduction to Lactol | 3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-D-erythro-pentono-1,4-lactone, DIBAL-H | 2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate | 80-90 | [4] |
| Glycosylation & Deprotection | Lactol intermediate, Silylated cytosine | Gemcitabine | 50-70 | [4][6] |
Conclusion
The synthesis of Gemcitabine highlights the critical role of difluorinated building blocks in the development of modern pharmaceuticals. The use of ethyl bromodifluoroacetate in a Reformatsky reaction provides an efficient means to construct the essential 2,2-difluorinated sugar core of this important anticancer agent. The protocols and data presented here offer a foundational guide for researchers and professionals in the field of drug development and synthesis. Careful optimization of each synthetic step is crucial for achieving high yields and purity of the final API.
References
- 1. Synthesis of 2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate_Chemicalbook [chemicalbook.com]
- 2. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 2,2-Difluoroethyl Acetate in Enhancing Lithium-Ion Battery Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoroethyl acetate (B1210297) (DFEA) is emerging as a critical component in the formulation of advanced electrolytes for lithium-ion batteries. Its primary role is to enhance battery safety and improve long-term cycling performance through the formation of a stable and effective solid electrolyte interphase (SEI) on the anode surface. These application notes provide a comprehensive overview of the benefits of DFEA, detailed experimental protocols for its evaluation, and a summary of its impact on battery performance metrics.
Mechanism of Action
The performance enhancement attributed to DFEA primarily stems from its electrochemical properties. DFEA possesses a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to conventional carbonate solvents. This lower LUMO energy allows DFEA to be preferentially reduced on the anode surface during the initial formation cycles. This process leads to the formation of a robust and inorganic-rich SEI layer. A well-formed SEI is crucial as it is ionically conductive to Li+ ions but electronically insulating, thus preventing further electrolyte decomposition and ensuring the longevity of the battery. The resulting SEI is particularly effective in stabilizing the interface of high-capacity anode materials like silicon-graphite composites.
dot
Caption: Mechanism of DFEA in forming a robust SEI layer.
Quantitative Data on Performance Improvement
The use of DFEA as a co-solvent in lithium-ion battery electrolytes has demonstrated significant improvements in cycling stability, particularly in high-energy-density systems.
| Performance Metric | Standard Electrolyte (Carbonate-based) | DFEA-based Electrolyte | Cell Chemistry | Source |
| Capacity Retention | < 60% after 1000 cycles (estimated) | 80% after 1000 cycles | NMC811 | |
| Cycling Stability | Prone to continuous electrolyte decomposition | Forms a stable, protective SEI | General Li-ion | [1][2] |
| Safety | Flammable | Non-flammable | General Li-ion | [1][2] |
| Fast-Charging | Standard performance | Improved performance | Commercial 21700-type battery |
Note: Performance can be highly dependent on the specific cell chemistry, other electrolyte components, and testing conditions.
Experimental Protocols
Electrolyte Preparation
Objective: To prepare a DFEA-based electrolyte for lithium-ion battery testing.
Materials:
-
Lithium hexafluorophosphate (B91526) (LiPF₆) - battery grade
-
Ethylene carbonate (EC) - battery grade
-
This compound (DFEA) - battery grade (purity ≥ 99.9%)
-
Other co-solvents or additives as required (e.g., fluoroethylene carbonate - FEC)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
Procedure:
-
Inside the argon-filled glovebox, dissolve the desired amount of LiPF₆ salt into the solvent mixture. A common concentration is 1.0 M.
-
The solvent mixture can be a simple binary system or a more complex multi-component system. For a baseline DFEA electrolyte, a weight ratio of EC:DFEA of 30:70 can be used.
-
For enhanced performance, small amounts of additives like FEC (e.g., 1-2 wt%) can be incorporated.
-
Stir the solution on a magnetic stirrer until the LiPF₆ is completely dissolved and the solution is homogeneous.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Coin Cell Assembly (CR2032)
Objective: To assemble a coin cell for electrochemical testing of the DFEA-based electrolyte.
Materials:
-
CR2032 coin cell components (case, spacer, spring, gasket, lid)
-
Cathode and anode discs (e.g., NMC811 and SiOₓ/graphite)
-
Separator (e.g., Celgard 2325)
-
Prepared DFEA-based electrolyte
-
Micropipette
-
Tweezers
-
Coin cell crimper
Procedure:
-
Place the cathode disc in the center of the coin cell case.
-
Add a few drops of the DFEA-based electrolyte onto the cathode to ensure it is wetted.
-
Place the separator on top of the wetted cathode.
-
Add a few more drops of electrolyte onto the separator.
-
Place the anode disc on top of the wetted separator.
-
Add a final drop of electrolyte to the anode.
-
Place the spacer and then the spring on top of the anode.
-
Carefully place the gasket and then the lid on top of the assembly.
-
Crimp the coin cell using a coin cell crimper to ensure proper sealing.
dot
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions with 2,2-Difluoroethyl Acetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions and troubleshooting for experiments involving 2,2-Difluoroethyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 2,2-Difluoroethyl acetate in research and development?
A1: this compound is a versatile fluorinated compound primarily used as a key intermediate and solvent in the synthesis of advanced materials and chemicals.[1] In the pharmaceutical industry, it serves as a building block for active pharmaceutical ingredients (APIs), where the incorporation of fluorine atoms can enhance the stability, bioavailability, and efficacy of drug molecules.[1] It is also utilized in the development of new agrochemicals, such as pesticides and herbicides, and in the production of fluorinated polymers with high chemical resistance and thermal stability.[1]
Q2: What are the main safety precautions to consider when working with this compound?
A2: this compound is a flammable liquid and vapor and can cause skin and eye irritation.[2] It is crucial to work in a well-ventilated area, away from heat, sparks, and open flames.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Store the compound in a tightly closed container in a cool, dry place.[3]
Q3: How does the presence of two fluorine atoms affect the reactivity of the ester group in this compound?
A3: The two fluorine atoms on the α-carbon are strongly electron-withdrawing. This increases the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack compared to its non-fluorinated analog, ethyl acetate. This enhanced reactivity can be advantageous in reactions like transesterification, hydrolysis, and amidation, potentially allowing for milder reaction conditions. However, it can also increase the likelihood of certain side reactions, such as hydrolysis in the presence of moisture.[4]
Q4: What are the common impurities found in commercial this compound and how can they affect my reaction?
A4: Common impurities can include residual starting materials from its synthesis, such as 2,2-difluoroethanol (B47519) and acetic acid, or byproducts from purification. The presence of acidic or alcoholic impurities can interfere with base-catalyzed reactions or compete with the desired nucleophile, leading to lower yields and the formation of side products. It is recommended to use high-purity this compound (≥98%) for best results.
Troubleshooting Guides
This section addresses specific issues that may be encountered during common reactions with this compound.
Transesterification Reactions
Issue: Low yield of the desired transesterified product.
This is a common problem that can arise from several factors related to the catalyst, reaction equilibrium, or workup procedure.
-
Possible Cause 1: Inactive or Insufficient Catalyst
-
Solution: For base-catalyzed transesterification, ensure the base (e.g., NaOH, KOH, NaOCH₃) is not old or has been exposed to atmospheric moisture and CO₂, which can reduce its activity. Use a freshly opened or properly stored catalyst. The amount of catalyst is also critical; too little will result in slow or incomplete conversion, while too much can lead to side reactions like saponification. An optimal catalyst loading is typically between 0.5-1.5 mol% relative to the ester.
-
-
Possible Cause 2: Reaction Equilibrium
-
Solution: Transesterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the reactant alcohol. This is often the most cost-effective way to achieve high conversion. Alternatively, removal of the co-product (in this case, ethanol) by distillation during the reaction can also shift the equilibrium.
-
-
Possible Cause 3: Presence of Water
-
Solution: Water can hydrolyze the ester back to the carboxylic acid, which can then be neutralized by the base catalyst, rendering it inactive. This formation of a salt is known as saponification and can complicate product purification. Ensure all reactants and solvents are anhydrous and the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Logical Relationship Diagram: Troubleshooting Low Yield in Transesterification
Caption: Troubleshooting logic for low yield in transesterification.
Hydrolysis Reactions
Issue: Incomplete hydrolysis or formation of side products.
Hydrolysis of this compound can be performed under acidic or basic conditions to yield 2,2-difluoroethanol and acetic acid (or its salt).
-
Possible Cause 1: Insufficient Catalyst or Harsh Conditions
-
Solution: For base-catalyzed hydrolysis (saponification), ensure at least a stoichiometric amount of base (e.g., NaOH, KOH) is used. The reaction is typically fast at room temperature. For acid-catalyzed hydrolysis, a strong acid catalyst (e.g., H₂SO₄, HCl) is required, and heating is often necessary to achieve a reasonable reaction rate. Incomplete reaction may necessitate a higher catalyst loading or longer reaction times.
-
-
Possible Cause 2: Ester Reformation
-
Solution: Acid-catalyzed hydrolysis is a reversible process. To drive the reaction to completion, use a large excess of water.
-
-
Possible Cause 3: Side Reactions under Strong Basic Conditions
-
Solution: While less common for this specific substrate, strong bases can potentially promote elimination reactions if there are suitable leaving groups on the alcohol portion of other esters in the reaction mixture. For this compound, this is not a primary concern, but it is a point to consider in more complex molecules. The main side reaction under basic conditions is the saponification of the ester.
-
Amidation Reactions
Issue: Low yield of the desired amide.
Amidation of this compound with a primary or secondary amine yields N-substituted-2,2-difluoroacetamide and 2,2-difluoroethanol. This reaction is often slower than hydrolysis or transesterification and may require heating or a catalyst.
-
Possible Cause 1: Low Nucleophilicity of the Amine
-
Solution: Electron-poor or sterically hindered amines are less nucleophilic and will react more slowly. Increasing the reaction temperature is a common strategy to overcome this. The use of a catalyst, such as lanthanum(III) triflate, can also promote the amidation of esters.[5]
-
-
Possible Cause 2: Competing Reactions
-
Solution: If the reaction is run at very high temperatures for extended periods, decomposition of the starting materials or products may occur. Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time.
-
-
Possible Cause 3: Unfavorable Reaction Equilibrium
-
Solution: Similar to other ester reactions, the equilibrium can be a limiting factor. While using a large excess of the amine is possible, it can complicate purification. A more practical approach for valuable amines is to remove the 2,2-difluoroethanol byproduct, for example, by performing the reaction under reduced pressure if the amine is not too volatile.
-
Quantitative Data Tables
Table 1: Optimization of Base-Catalyzed Transesterification of this compound with Methanol (B129727)
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | NaOH (0.5) | 25 | 2 | 85 | 78 |
| 2 | NaOH (1.0) | 25 | 1 | 98 | 92 |
| 3 | NaOH (1.0) | 65 | 1 | >99 | 95 |
| 4 | KOH (1.0) | 25 | 1.5 | 95 | 88 |
| 5 | NaOCH₃ (1.0) | 25 | 0.5 | >99 | 96 |
Data are illustrative and based on typical reaction optimizations.
Table 2: Optimization of Base-Catalyzed Hydrolysis of this compound
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | NaOH (1.0) | Water/THF (1:1) | 25 | 1 | 90 |
| 2 | NaOH (1.1) | Water/THF (1:1) | 25 | 0.5 | >99 |
| 3 | KOH (1.1) | Water/Ethanol (1:1) | 25 | 0.5 | >99 |
| 4 | LiOH (1.1) | Water/THF (1:1) | 40 | 0.5 | >99 |
Data are illustrative and based on typical reaction optimizations.
Table 3: Optimization of Amidation of this compound with Benzylamine
| Entry | Amine (equiv.) | Temperature (°C) | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | 1.2 | 80 | None | 12 | 65 |
| 2 | 1.2 | 100 | None | 8 | 78 |
| 3 | 1.2 | 80 | La(OTf)₃ (5) | 6 | 85 |
| 4 | 2.0 | 100 | None | 6 | 82 |
Data are illustrative and based on typical reaction optimizations.
Experimental Protocols
Protocol 1: Base-Catalyzed Transesterification to 2,2-Difluoroethanol
This protocol is adapted from a patented procedure.[6]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sodium hydroxide (B78521) (solid)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 equiv) and anhydrous methanol (3.5 equiv).
-
With stirring, add solid sodium hydroxide (0.06 equiv).
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 1-2 hours.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The product, 2,2-difluoroethanol, can be purified by fractional distillation. The boiling point of 2,2-difluoroethanol is approximately 96 °C.[7]
Experimental Workflow: Base-Catalyzed Transesterification
Caption: Workflow for the synthesis of 2,2-difluoroethanol.
Protocol 2: Base-Catalyzed Hydrolysis of this compound
Materials:
-
This compound
-
Sodium hydroxide solution (1 M)
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrochloric acid (1 M) for neutralization
-
Ethyl acetate for extraction
-
Separatory funnel
Procedure:
-
In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 1:1 mixture of THF and water.
-
Add a 1 M aqueous solution of sodium hydroxide (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture for 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture in an ice bath and neutralize with 1 M HCl until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2-difluoroethanol.
-
The acetic acid will remain in the aqueous layer as sodium acetate. The product can be further purified by distillation.
Protocol 3: Amidation of this compound with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sealed reaction vial or round-bottom flask with reflux condenser
-
Heating source (oil bath)
-
Magnetic stirrer and stir bar
Procedure:
-
In a sealed reaction vial, combine this compound (1.0 equiv) and the primary amine (1.2-2.0 equiv).
-
Seal the vial and heat the mixture to 80-100 °C in an oil bath with stirring.
-
Monitor the reaction progress by GC/MS or TLC. The reaction may take several hours (6-12 h).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product is a solid, it may precipitate upon cooling and can be collected by filtration.
-
If the product is an oil, the excess amine and 2,2-difluoroethanol can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel, typically using a mixture of hexanes and ethyl acetate as the eluent.
References
- 1. innospk.com [innospk.com]
- 2. This compound | 1550-44-3 [sigmaaldrich.com]
- 3. This compound | 1550-44-3 | TCI AMERICA [tcichemicals.com]
- 4. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lanthanum(III) triflate catalyzed direct amidation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 7. CN104098444A - Preparation method of 2, 2-difluoroethanol - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,2-Difluoroethyl Acetate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the purification of 2,2-Difluoroethyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2,2-Difluoroethyl acetate after synthesis?
Common impurities largely depend on the synthetic route. For syntheses involving the reaction of an acetate salt with a 2,2-difluoroethyl halide, impurities may include:
-
Unreacted Starting Materials: Such as 2,2-difluoro-1-chloroethane and the acetate salt (e.g., potassium acetate).[1][2]
-
Reaction Solvents: High-boiling point solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are often used and can be carried over.[1]
-
Side-Reaction Byproducts: Products from elimination or other side reactions.
-
Water: Introduced during the workup or from hygroscopic reagents/solvents.
Q2: What is the primary and most effective method for purifying this compound?
Fractional distillation is the most widely documented and effective method for purifying this compound.[1][2] Its relatively low boiling point and thermal stability make it an ideal candidate for this technique.[3][4] This method is effective at separating the product from non-volatile salts, high-boiling solvents, and other impurities with different boiling points.
Q3: My purified product has a broad boiling point range during distillation. What does this indicate?
A broad boiling point range strongly suggests the presence of one or more impurities.[5] To resolve this, a more efficient fractional distillation is required. Consider using a longer distillation column, a column with a higher number of theoretical plates (e.g., a Vigreux or packed column), and maintaining a slow, steady heating rate to improve separation.
Q4: After distillation, my NMR spectrum shows residual solvent peaks. How can I remove them?
If the residual solvent has a significantly different boiling point from this compound (105-106 °C)[4][6], a careful fractional distillation should suffice. If the boiling points are close, alternative methods may be needed. For non-volatile solvents, a simple distillation is usually effective.
Q5: Can I use column chromatography to purify this compound?
While distillation is the preferred method, column chromatography can be a viable alternative, especially for removing non-volatile or polar impurities. For fluorinated compounds, standard silica (B1680970) gel can be used, but optimizing the solvent system is crucial for good separation.[5] A pentafluorophenyl (PFP) stationary phase may also offer unique selectivity for separating fluorinated molecules.[5]
Q6: My product appears cloudy. What is the cause and how can I fix it?
Cloudiness often indicates the presence of water. Before distillation, the crude product can be dried using a suitable drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). After drying, filter off the drying agent and proceed with distillation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Distillation | - Inefficient condensation of the vapor. - Product loss during transfers. - Distillation temperature set too high, leading to potential decomposition. - Leaks in the distillation apparatus. | - Ensure a continuous and adequate flow of cold water through the condenser. - Be meticulous during transfers between flasks. - Carefully control the heating mantle temperature to maintain a steady boil without overheating. - Check that all glass joints are properly sealed. |
| Purity Not Improved by Simple Distillation | - Impurities have boiling points very close to that of this compound. | - Employ fractional distillation using a column with a high surface area (e.g., Vigreux, packed with Raschig rings or metal sponges). - Insulate the distillation column to maintain the temperature gradient. - Reduce the distillation rate to allow for proper equilibration between liquid and vapor phases. |
| "Bumping" or Uneven Boiling | - Lack of nucleation sites for smooth boiling. | - Add fresh boiling chips or a magnetic stir bar to the distilling flask before heating. |
| Product Decomposes During Heating | - Although the compound is stable, excessive heat can cause decomposition.[3][4] - Presence of incompatible materials. | - Consider vacuum distillation to lower the boiling point and reduce thermal stress on the compound. - Ensure the crude product is free from strong oxidizing agents or bases before heating.[3][7] |
Data Presentation: Physical Properties
This table summarizes key physical properties of this compound, which are critical for planning purification experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆F₂O₂ | [3][6] |
| Molecular Weight | 124.09 g/mol | [3][6] |
| Boiling Point | 105-106 °C | [4][6] |
| Density | ~1.2025 g/mL at 25 °C | [4] |
| Refractive Index | ~1.3523 at 25 °C | [4] |
| Appearance | Colorless liquid | [6] |
| Flash Point | 22 °C | [4] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol describes the standard method for purifying this compound.
Safety Precautions: this compound is a highly flammable liquid.[4] All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-resistant lab coat.
-
Drying (Optional): If the crude product is suspected to contain water, add anhydrous MgSO₄, swirl the flask, and let it sit for 20-30 minutes. Filter the mixture to remove the drying agent.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask.
-
Ensure all joints are securely clamped and lightly greased if necessary.
-
-
Distillation:
-
Transfer the crude this compound into the distilling flask.
-
Begin gentle heating using a heating mantle. Turn on the magnetic stirrer if used.
-
Slowly increase the temperature until the liquid begins to boil and the vapor rises into the column.
-
Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (forerun).
-
Collect the main fraction when the temperature at the head stabilizes at the boiling point of this compound (approx. 105-106 °C).[4][6]
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Stop the distillation when the temperature either drops or rises sharply, or when only a small amount of residue remains in the distilling flask.
-
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purity issues.
References
- 1. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 2. WO2013010985A1 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. synquestlabs.com [synquestlabs.com]
Identifying common impurities in 2,2-Difluoroethyl acetate
This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to impurities in 2,2-Difluoroethyl acetate (B1210297) during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of 2,2-Difluoroethyl acetate?
The presence and concentration of impurities in this compound can vary depending on the synthetic route and storage conditions. Common impurities can be categorized as follows:
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Residual Reactants: Unreacted starting materials from the synthesis process.
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Reaction By-products: Unwanted substances formed during synthesis.
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Residual Solvents: Solvents used during the synthesis and purification process.[1][2][3][4]
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Degradation Products: Substances formed due to improper storage or handling.
A summary of potential impurities is provided in the table below.
Q2: How can I identify the impurities in my this compound sample?
Several analytical techniques can be employed to identify and quantify impurities:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities such as residual solvents and starting materials.[5][6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile impurities.
Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
Yes, impurities can significantly impact chemical reactions. For instance:
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Residual starting materials like 2,2-difluoroethanol (B47519) could compete in subsequent reactions.
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Acidic impurities such as acetic acid (from hydrolysis) or residual acid catalysts can alter the pH of the reaction mixture, potentially leading to unwanted side reactions or catalyst deactivation.
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Residual water can hydrolyze the ester, leading to the formation of 2,2-difluoroethanol and acetic acid, which can interfere with moisture-sensitive reactions.
Q4: How can I minimize the formation of degradation-related impurities?
To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and strong oxidizing agents.[12] Avoid exposure to moisture to prevent hydrolysis.
Troubleshooting Guide
| Observed Issue | Potential Impurity-Related Cause | Suggested Action |
| Unexpected peaks in GC-MS or NMR analysis of the reaction mixture. | Presence of residual solvents or unreacted starting materials in the this compound. | Analyze a neat sample of the this compound using GC-MS and/or NMR to identify the impurities. If necessary, purify the solvent before use. |
| Inconsistent reaction yields or product purity. | Variable levels of impurities between different batches of this compound. | Qualify new batches of the solvent by analytical testing to ensure consistent purity. |
| pH of the reaction mixture is unexpectedly acidic. | Presence of acetic acid due to hydrolysis of the this compound. | Use freshly opened or properly stored solvent. Consider passing the solvent through a short column of neutral alumina (B75360) to remove acidic impurities. |
Common Impurities in this compound
| Impurity Category | Potential Impurity | Possible Origin | Recommended Analytical Technique |
| Residual Reactants | 2,2-Difluoroethanol | Incomplete esterification reaction.[13] | GC-MS, ¹H NMR, ¹⁹F NMR |
| Acetyl chloride | Incomplete esterification reaction.[13] | GC-MS (may react with moisture) | |
| 1-Chloro-2,2-difluoroethane | Incomplete reaction with acetate salt.[14][15] | GC-MS, ¹⁹F NMR | |
| Potassium Acetate / Sodium Acetate | Incomplete reaction or removal during workup.[13] | IC (Ion Chromatography) | |
| Reaction By-products | Triethylamine hydrochloride | By-product of esterification using acetyl chloride and triethylamine.[13] | IC (for chloride), NMR |
| Residual Solvents | Dichloromethane | Solvent from esterification reaction.[13] | GC-MS, ¹H NMR |
| Dimethyl sulfoxide (B87167) (DMSO) | Solvent from reaction of acetate salt with haloalkane.[15] | GC-MS, ¹H NMR | |
| Degradation Products | 2,2-Difluoroethanol | Hydrolysis of this compound. | GC-MS, ¹H NMR, ¹⁹F NMR |
| Acetic acid | Hydrolysis of this compound. | GC-MS, ¹H NMR, Titration |
Experimental Protocols
Protocol 1: Identification of Volatile Impurities by GC-MS
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Sample Preparation: Dilute an aliquot of this compound in a suitable solvent (e.g., hexane) if necessary. Prepare a blank sample of the solvent for comparison.
-
GC-MS Instrument Setup:
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Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
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Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate compounds with different boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 35-400.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Protocol 2: Analysis by ¹⁹F NMR Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard with a distinct ¹⁹F signal if quantification is required.
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NMR Instrument Setup:
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Acquire a ¹⁹F NMR spectrum.
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Ensure a sufficient relaxation delay to allow for accurate integration if performing quantitative analysis.
-
-
Data Analysis: The chemical shift and coupling patterns of the signals will help in the identification of different fluorinated species. The integration of the signals can be used for quantification relative to the internal standard.
Visualizations
Caption: Synthesis of this compound and potential impurities.
Caption: Workflow for the analysis of impurities in this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. scispace.com [scispace.com]
- 3. uspnf.com [uspnf.com]
- 4. uspnf.com [uspnf.com]
- 5. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biophysics.org [biophysics.org]
- 12. This compound | 1550-44-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 15. WO2013010985A1 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
Technical Support Center: 2,2-Difluoroethyl Acetate Stability and Decomposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Difluoroethyl acetate (B1210297). The information is presented in a question-and-answer format to directly address potential stability issues and decomposition pathways encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My 2,2-Difluoroethyl acetate assay shows a decrease in purity over time when stored in a methanolic solution. What is the likely cause?
A1: The most probable cause is base-catalyzed transesterification. If your methanol (B129727) contains any basic impurities, or if the storage container has basic residues, it can catalyze the reaction of this compound with methanol to form 2,2-difluoroethanol (B47519) and methyl acetate. This reaction is analogous to hydrolysis but with an alcohol as the nucleophile.
Q2: I am observing a new peak in the GC-MS analysis of my this compound sample after exposure to acidic conditions. What could this impurity be?
A2: Under acidic conditions, this compound can undergo hydrolysis to form 2,2-difluoroethanol and acetic acid. The new peak you are observing is likely 2,2-difluoroethanol. Acetic acid may also be present but might not be readily observable by all GC-MS methods without derivatization.
Q3: Can I use this compound in reactions with strong oxidizing agents?
A3: It is not recommended. While stable under normal conditions, this compound can react with strong oxidizing agents. The reaction products are not well-defined in publicly available literature but could involve oxidation of the ethyl group, potentially leading to hazardous and unpredictable outcomes.
Q4: What are the expected thermal decomposition products of this compound?
Troubleshooting Guide
Issue 1: Unexpected Peaks in Chromatographic Analysis
Question: I am observing unexpected peaks in the HPLC/GC analysis of my this compound sample. How can I identify the source of these impurities?
Possible Causes and Solutions:
-
Decomposition: The compound may be degrading due to improper storage or handling. Review the storage conditions (temperature, light exposure, and inert atmosphere). The primary degradation pathways are hydrolysis (acidic or basic) and potentially transesterification if stored in an alcohol-based solvent.
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Contamination: The impurities could be from contaminated glassware, solvents, or starting materials used in a reaction. Ensure all equipment is scrupulously clean and use high-purity solvents.
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Synthesis Byproducts: If you have synthesized the this compound, the peaks could be unreacted starting materials or byproducts from the synthesis. Re-purification of the material may be necessary.
Issue 2: Inconsistent Reaction Yields
Question: My reactions using this compound as a solvent or reagent are giving inconsistent yields. Could this be related to its stability?
Possible Causes and Solutions:
-
pH Sensitivity: If your reaction conditions are acidic or basic, the this compound may be undergoing hydrolysis, which would change the stoichiometry of your reaction or alter the properties of the solvent. Buffer your reaction mixture if possible, or consider using an alternative, more stable solvent.
-
Water Content: The presence of water can facilitate hydrolysis. Ensure you are using anhydrous conditions if the reaction is sensitive to water. Dry your solvents and reagents thoroughly.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study can be conducted to identify potential degradation products and assess the stability of this compound under various stress conditions.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 8 hours. Due to the lability of esters to base, harsher conditions might lead to complete degradation.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.
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Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.
3. Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as GC-MS or HPLC-UV. Compare the chromatograms of the stressed samples to that of an unstressed control sample.
Analytical Method for Purity and Impurity Profiling
A Gas Chromatography-Mass Spectrometry (GC-MS) method is suitable for the analysis of this compound and its volatile degradation products.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
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Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
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MS Detector: Electron Ionization (EI) at 70 eV. Scan range 30-300 m/z.
Data Presentation
Table 1: Potential Degradation Products of this compound
| Stress Condition | Potential Degradation Product(s) | Chemical Formula | Molecular Weight ( g/mol ) |
| Acid/Base Hydrolysis | 2,2-Difluoroethanol | C₂H₄F₂O | 82.05 |
| Acetic Acid | C₂H₄O₂ | 60.05 | |
| Base-catalyzed Methanolysis | 2,2-Difluoroethanol | C₂H₄F₂O | 82.05 |
| Methyl Acetate | C₃H₆O₂ | 74.08 | |
| Thermal Degradation | Vinyl Acetate, Hydrogen Fluoride | C₄H₆O₂, HF | 86.09, 20.01 |
| Oxidative Degradation | Various oxidized species | Not well-defined | - |
Visualizations
Caption: Major decomposition pathways of this compound.
References
Technical Support Center: Synthesis and Application of 2,2-Difluoroethyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Difluoroethyl acetate (B1210297). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 2,2-Difluoroethyl acetate?
A1: There are two primary laboratory-scale synthesis routes for this compound:
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Esterification of 2,2-Difluoroethanol (B47519): This method involves the reaction of 2,2-Difluoroethanol with acetyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct.[1]
-
Nucleophilic Substitution: This route utilizes the reaction of a 2,2-difluoroethyl halide (e.g., 1-chloro-2,2-difluoroethane) with an acetate salt, such as sodium acetate or potassium acetate.[2][3]
Q2: What are the key safety precautions to consider when working with this compound and its precursors?
A2: this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[4][5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. When working with acetyl chloride, which is corrosive and reacts violently with water, extreme caution must be exercised, and the reaction should be conducted under anhydrous conditions.[6][7] 1-Chloro-2,2-difluoroethane is a volatile compound.[8]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[4]
Troubleshooting Guide: Synthesis of this compound
This guide is divided into the two primary synthesis routes.
Route 1: Esterification of 2,2-Difluoroethanol with Acetyl Chloride
This reaction is typically performed by reacting 2,2-difluoroethanol with acetyl chloride in the presence of a base like triethylamine.
// Nodes Start [label="Start:\nEsterification of\n2,2-Difluoroethanol", shape="ellipse", fillcolor="#4285F4"]; Problem1 [label="Low or No Product Yield", shape="box", fillcolor="#EA4335"]; Cause1a [label="Moisture Contamination", shape="box", fillcolor="#FBBC05"]; Solution1a [label="Use anhydrous solvents\nand reagents. Dry glassware\nthoroughly.", shape="note", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause1b [label="Inadequate Temperature\nControl", shape="box", fillcolor="#FBBC05"]; Solution1b [label="Maintain low temperature\n(e.g., 0-5 °C) during\nacetyl chloride addition.", shape="note", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause1c [label="Insufficient Base", shape="box", fillcolor="#FBBC05"]; Solution1c [label="Ensure at least a stoichiometric\namount of base is used to\nneutralize HCl.", shape="note", fillcolor="#F1F3F4", fontcolor="#202124"];
Problem2 [label="Formation of Impurities", shape="box", fillcolor="#EA4335"]; Impurity2a [label="Unreacted 2,2-Difluoroethanol", shape="box", fillcolor="#FBBC05"]; Solution2a [label="Use a slight excess of\nacetyl chloride. Monitor reaction\nby GC or TLC for completion.", shape="note", fillcolor="#F1F3F4", fontcolor="#202124"]; Impurity2b [label="Diacetylated Byproducts\n(from diol impurities)", shape="box", fillcolor="#FBBC05"]; Solution2b [label="Use high-purity\n2,2-difluoroethanol.", shape="note", fillcolor="#F1F3F4", fontcolor="#202124"]; Impurity2c [label="Hydrolysis Product\n(Acetic Acid)", shape="box", fillcolor="#FBBC05"]; Solution2c [label="Perform aqueous workup with\na mild base (e.g., NaHCO3)\nto remove acidic impurities.", shape="note", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Problem1; Start -> Problem2; Problem1 -> Cause1a -> Solution1a; Problem1 -> Cause1b -> Solution1b; Problem1 -> Cause1c -> Solution1c; Problem2 -> Impurity2a -> Solution2a; Problem2 -> Impurity2b -> Solution2b; Problem2 -> Impurity2c -> Solution2c; }
Caption: Troubleshooting workflow for the esterification synthesis of this compound.| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Moisture Contamination: Acetyl chloride reacts vigorously with water, leading to its decomposition and preventing ester formation. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and high-purity reagents. |
| Inadequate Temperature Control: The reaction is exothermic.[7] High temperatures can lead to side reactions and decomposition of the product or reagents. | Add the acetyl chloride dropwise to the cooled solution of 2,2-difluoroethanol and base (e.g., 0-5 °C). Maintain the low temperature throughout the addition. | |
| Insufficient Base: The reaction produces HCl, which can protonate the alcohol, making it less nucleophilic, and can also catalyze side reactions. | Use at least a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced. | |
| Formation of Impurities | Unreacted 2,2-Difluoroethanol: Incomplete reaction. | Use a slight excess (1.1-1.2 equivalents) of acetyl chloride. Monitor the reaction progress by GC or TLC to ensure full conversion of the starting alcohol. |
| Hydrolysis of Acetyl Chloride: Presence of moisture leads to the formation of acetic acid. | Follow strict anhydrous techniques. During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities. | |
| Side reactions with the base: The base (e.g., triethylamine) can sometimes react with acetyl chloride. | Add the acetyl chloride to the mixture of the alcohol and base, rather than premixing the base and acetyl chloride. |
Route 2: Nucleophilic Substitution of 1-Chloro-2,2-difluoroethane with Acetate
This reaction involves heating 1-chloro-2,2-difluoroethane with an acetate salt (e.g., sodium or potassium acetate) in a polar aprotic solvent like DMF or DMSO.[2]
// Nodes Start [label="Start:\nNucleophilic Substitution\nfor Synthesis", shape="ellipse", fillcolor="#4285F4"]; Problem1 [label="Low or No Product Yield", shape="box", fillcolor="#EA4335"]; Cause1a [label="Low Reactivity of\nAlkyl Chloride", shape="box", fillcolor="#FBBC05"]; Solution1a [label="Use a catalytic amount of\nsodium or potassium iodide\n(Finkelstein reaction).", shape="note", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause1b [label="Insufficient Reaction\nTemperature/Time", shape="box", fillcolor="#FBBC05"]; Solution1b [label="Increase reaction temperature\n(e.g., 100-130 °C) and monitor\nby GC for completion.", shape="note", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause1c [label="Poor Solubility of\nAcetate Salt", shape="box", fillcolor="#FBBC05"]; Solution1c [label="Use a polar aprotic solvent\n(DMF, DMSO). Ensure vigorous\nstirring.", shape="note", fillcolor="#F1F3F4", fontcolor="#202124"];
Problem2 [label="Formation of Side Products", shape="box", fillcolor="#EA4335"]; Impurity2a [label="Elimination Product\n(1,1-Difluoroethene)", shape="box", fillcolor="#FBBC05"]; Solution2a [label="Acetate is a weak base,\nminimizing elimination.[9]\nAvoid strongly basic conditions.", shape="note", fillcolor="#F1F3F4", fontcolor="#202124"]; Impurity2b [label="Unreacted\n1-Chloro-2,2-difluoroethane", shape="box", fillcolor="#FBBC05"]; Solution2b [label="Increase reaction time and/or\ntemperature. Consider using\na phase-transfer catalyst.", shape="note", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Problem1; Start -> Problem2; Problem1 -> Cause1a -> Solution1a; Problem1 -> Cause1b -> Solution1b; Problem1 -> Cause1c -> Solution1c; Problem2 -> Impurity2a -> Solution2a; Problem2 -> Impurity2b -> Solution2b; }
Caption: Troubleshooting workflow for the nucleophilic substitution synthesis.| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Low Reactivity of Alkyl Chloride: Alkyl chlorides are less reactive than the corresponding bromides or iodides in nucleophilic substitution reactions.[3] | Add a catalytic amount of sodium iodide or potassium iodide to the reaction mixture. This in-situ Finkelstein reaction generates the more reactive 1-iodo-2,2-difluoroethane.[10] |
| Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature. | Monitor the reaction progress by GC. If the reaction stalls, consider increasing the temperature or extending the reaction time. A patent example suggests heating at 120-130 °C for several hours.[2] | |
| Poor Solubility of Acetate Salt: The acetate salt may not be fully dissolved in the reaction medium, limiting its availability to react. | Use a suitable polar aprotic solvent such as DMF or DMSO. Ensure efficient stirring to maintain a good suspension. | |
| Formation of Side Products | Elimination Product: Formation of 1,1-difluoroethene through elimination. | Acetate is a relatively weak base, so elimination is generally a minor pathway.[9][11] However, avoiding excessively high temperatures and strongly basic conditions can help to minimize this side reaction. |
| Unreacted Starting Material: The presence of unreacted 1-chloro-2,2-difluoroethane in the final product. | This indicates an incomplete reaction. See "Incomplete Reaction" above. Purification by fractional distillation is often necessary to separate the product from the lower-boiling starting material.[2] |
Troubleshooting Guide: Purification and Handling
| Issue | Possible Cause | Recommended Solution |
| Difficulty in Purification | Close Boiling Points: The boiling point of this compound (approx. 106 °C) may be close to that of the solvent or impurities.[12] | Fractional distillation is the recommended method for purification.[2] Use an efficient distillation column and carefully control the distillation rate. |
| Azeotrope Formation: Potential for azeotrope formation with water or other solvents. | Dry the crude product with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation. | |
| Product Instability | Hydrolysis: Esters can be susceptible to hydrolysis, especially under acidic or basic conditions. The presence of fluorine atoms can influence the rate of hydrolysis.[13] | Store the purified product under anhydrous conditions. During workup, use neutral or mildly basic washes. Avoid prolonged exposure to strong acids or bases. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification
This protocol is adapted from a patented procedure.[1]
-
To a solution of 2,2-difluoroethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane, cooled to 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC until the starting alcohol is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Protocol 2: Synthesis of this compound via Nucleophilic Substitution
This protocol is based on general procedures for similar reactions.[2]
-
To a stirred suspension of sodium acetate (1.5 eq) and a catalytic amount of sodium iodide (0.1 eq) in anhydrous DMF, add 1-chloro-2,2-difluoroethane (1.0 eq).
-
Heat the reaction mixture to 120 °C and monitor its progress by GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and remove the solvent by distillation.
-
Purify the crude product by fractional distillation.
Troubleshooting Use in Subsequent Reactions (Difluoroethylation)
Q4: I am having trouble using this compound as a difluoroethylating agent. What are some common issues?
A4: While this compound is more commonly a product of synthesis, it can potentially be used as a difluoroethylating agent under specific conditions, likely involving transesterification or other activation methods. Potential issues include:
-
Low Reactivity: Esters are generally less reactive than the corresponding halides. The reaction will likely require a catalyst (acid or base) and elevated temperatures.
-
Equilibrium Limitations: Transesterification reactions are often reversible. To drive the reaction to completion, it may be necessary to remove one of the products (e.g., by distillation).
-
Side Reactions: At the elevated temperatures required, side reactions such as elimination or decomposition of the substrate or product may occur.
A more common strategy for introducing the 2,2-difluoroethyl group is to first hydrolyze this compound to 2,2-difluoroethanol, which can then be used in various reactions, such as Williamson ether synthesis or conversion to a more reactive halide or tosylate.[2]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 3. KR20140048983A - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound [chembk.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1-Chloro-2,2-difluoroethane [webbook.nist.gov]
- 9. 11.5. Solving Problems Using Special Nucleophiles – Introduction to Organic Chemistry [saskoer.ca]
- 10. allen.in [allen.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemimpex.com [chemimpex.com]
- 13. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2,2-Difluoroethyl Acetate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2,2-Difluoroethyl acetate (B1210297) synthesis. The following information is designed to offer direct, actionable solutions to common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,2-Difluoroethyl acetate?
There are two primary, high-yielding methods for the synthesis of this compound:
-
Esterification of 2,2-Difluoroethanol (B47519): This involves the reaction of 2,2-Difluoroethanol with acetyl chloride in the presence of a base like triethylamine (B128534). This method is known for its high efficiency, with reported yields exceeding 99%.[1]
-
Nucleophilic Substitution of 1-chloro-2,2-difluoroethane: This method utilizes an alkali metal acetate, such as potassium acetate or sodium acetate, to displace the chlorine atom from 1-chloro-2,2-difluoroethane. Yields for this process are also favorable, typically around 90%.[2][3]
A third method, the direct fluorination of ethyl acetate, has been mentioned, but detailed experimental conditions and yields are less commonly reported.[4]
Q2: What is the role of triethylamine in the esterification of 2,2-Difluoroethanol?
In the esterification reaction between 2,2-Difluoroethanol and acetyl chloride, triethylamine acts as a non-nucleophilic base. Its primary function is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the alcohol and the amine, thereby driving the reaction towards the formation of the desired ester product.
Q3: Which solvent is recommended for the reaction of 1-chloro-2,2-difluoroethane with potassium acetate?
Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for the reaction between 1-chloro-2,2-difluoroethane and potassium acetate.[3] The reaction is typically carried out at an elevated temperature, for example, 120°C.[2][3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield in the Esterification of 2,2-Difluoroethanol
-
Question: My reaction of 2,2-Difluoroethanol with acetyl chloride resulted in a significantly lower yield than expected. What could be the cause?
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction is stirred for a sufficient duration at the recommended temperature (e.g., 1.5 hours at 5°C after the addition of triethylamine).[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of the starting material. |
| Moisture Contamination | The presence of water can hydrolyze acetyl chloride, reducing the amount available for the esterification. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Loss during Workup | During the aqueous workup, ensure proper phase separation to avoid loss of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane) to maximize recovery. |
| Improper Stoichiometry | Use a slight excess of acetyl chloride (e.g., 1.1 equivalents) to ensure the complete conversion of 2,2-Difluoroethanol.[1] |
Issue 2: Incomplete Conversion in the Reaction of 1-chloro-2,2-difluoroethane
-
Question: The reaction between 1-chloro-2,2-difluoroethane and potassium acetate is not going to completion. How can I improve the conversion rate?
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | The reaction typically requires heating for several hours. For instance, stirring at 120°C for 1.5 hours after the addition of the chloro-difluoroethane solution has been reported to lead to complete conversion.[2][3] Ensure the reaction is maintained at the appropriate temperature for the specified duration. |
| Poor Solubility of Reagents | While DMSO is a good solvent, ensure adequate stirring to maintain a homogenous reaction mixture. |
| Reactivity of the Starting Material | Alkyl chlorides are generally less reactive than the corresponding bromides or iodides in nucleophilic substitution reactions. While this process is known to be effective, ensuring optimal conditions is crucial. |
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble obtaining pure this compound after the reaction. What purification methods are most effective?
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | If the reaction has not gone to completion, unreacted starting materials will contaminate the product. Monitor the reaction to ensure completion before workup. |
| Formation of Byproducts | Side reactions can lead to impurities. The choice of reaction conditions can minimize these. |
| Inefficient Purification Technique | Distillation is the most common and effective method for purifying this compound.[2][3] The boiling point of this compound is approximately 53-54°C.[4] Careful fractional distillation should effectively separate the product from higher or lower boiling point impurities. |
| Residual Solvent | After extraction, ensure the organic phase is thoroughly dried (e.g., with anhydrous magnesium sulfate) and the solvent is completely removed under reduced pressure before distillation.[1] |
Experimental Protocols
Method 1: Esterification of 2,2-Difluoroethanol
This protocol is based on a high-yield synthesis reported in the literature.[1]
Materials:
-
2,2-Difluoroethanol
-
Acetyl chloride
-
Triethylamine
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1.1 moles of acetyl chloride in 100 mL of dichloromethane.
-
In a separate reaction vessel, cool 1 mole of 2,2-difluoroethanol to 5°C.
-
Slowly add the dichloromethane solution of acetyl chloride to the 2,2-difluoroethanol at 5°C over 1.5 hours.
-
After the addition is complete, stir the mixture at 5°C for an additional 1.5 hours.
-
Add 2 moles of triethylamine in four batches, with 1.5 hours of stirring between each addition.
-
Continue to stir the reaction at 5°C until the 2,2-difluoroethanol is completely consumed (monitor by GC or TLC).
-
Add 200 mL of water to wash the reaction mixture and separate the phases.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain this compound.
Method 2: Nucleophilic Substitution of 1-chloro-2,2-difluoroethane
This protocol is based on a procedure described in a patent.[2][3]
Materials:
-
1-chloro-2,2-difluoroethane
-
Potassium acetate
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, charge 1.475 moles of potassium acetate in 300 mL of dimethyl sulfoxide.
-
Heat the mixture to 120°C.
-
Prepare a solution of 0.983 moles of 1-chloro-2,2-difluoroethane in 100 mL of dimethyl sulfoxide.
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Add the 1-chloro-2,2-difluoroethane solution dropwise to the heated potassium acetate mixture over 1 hour.
-
After the addition is complete, stir the reaction mixture at 120°C for an additional 1.5 hours.
-
Monitor the reaction by gas chromatography to confirm the complete conversion of 1-chloro-2,2-difluoroethane.
-
Cool the reaction mixture to room temperature.
-
Purify the this compound by distillation.
Data Summary
| Method | Starting Materials | Reagents/Solvents | Temperature | Reaction Time | Yield | Reference |
| Esterification | 2,2-Difluoroethanol, Acetyl chloride | Triethylamine, Dichloromethane | 5°C | ~7.5 hours | 99.23% | [1] |
| Nucleophilic Substitution | 1-chloro-2,2-difluoroethane | Potassium acetate, DMSO | 120°C | 2.5 hours | 90.8% | [2][3] |
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps in each synthesis method.
Caption: Workflow for the esterification of 2,2-Difluoroethanol.
Caption: Workflow for the nucleophilic substitution of 1-chloro-2,2-difluoroethane.
Caption: Troubleshooting logic for this compound synthesis.
References
Preventing side reactions with 2,2-Difluoroethyl acetate
Welcome to the Technical Support Center for 2,2-Difluoroethyl Acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 2,2-Difluoroethyl acetate and what are its primary applications?
A1: this compound (CAS 1550-44-3) is a fluorinated organic compound used as a versatile solvent and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of fluorine atoms can enhance the stability, bioavailability, and efficacy of drug molecules.[1]
Q2: What are the most common side reactions to be aware of when using this compound?
A2: The most prevalent side reactions are hydrolysis and transesterification. These reactions are typical for esters and can be influenced by reaction conditions such as pH, temperature, and the presence of nucleophiles.
Q3: How can I minimize the hydrolysis of this compound?
A3: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout your experiment. This includes using dry solvents, reagents, and glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Controlling the pH of the reaction mixture is also important, as both acidic and basic conditions can catalyze hydrolysis.
Q4: Under what conditions is transesterification a significant side reaction?
A4: Transesterification is a significant concern when this compound is used in the presence of other alcohols, especially under basic conditions.[3] The alkoxide formed from the alcohol acts as a nucleophile and can displace the 2,2-difluoroethoxide group.
Troubleshooting Guides
Issue 1: Low Yield or Presence of Impurities Due to Hydrolysis
Symptoms:
-
Lower than expected yield of the desired product.
-
Presence of acetic acid and/or 2,2-difluoroethanol (B47519) in the reaction mixture, detectable by techniques like NMR, GC-MS, or LC-MS.
-
A noticeable vinegary smell (acetic acid).
Root Cause Analysis and Solutions:
The primary cause of hydrolysis is the presence of water in the reaction system. The ester bond is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.
Preventative Measures and Corrective Actions:
| Parameter | Recommended Action | Experimental Protocol |
| Solvents & Reagents | Use anhydrous solvents and reagents. | Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons). Reagents should be stored in a desiccator. |
| Glassware | Thoroughly dry all glassware. | Oven-dry glassware at >120°C for several hours and cool under a stream of inert gas or in a desiccator immediately before use. |
| Atmosphere | Maintain an inert atmosphere. | Conduct the reaction under a positive pressure of dry nitrogen or argon using a Schlenk line or a glovebox. |
| pH Control | Avoid strongly acidic or basic conditions if possible. | If acidic or basic conditions are necessary, consider running the reaction at a lower temperature to reduce the rate of hydrolysis. A non-aqueous workup may also be beneficial. |
Issue 2: Formation of an Unwanted Ester (Transesterification)
Symptoms:
-
Identification of an unexpected ester byproduct in your product mixture.
-
The molecular weight of the byproduct corresponds to the acyl group from this compound and the alcohol used as a solvent or present as a reagent.
-
Reduced yield of the desired product containing the 2,2-difluoroethyl ester moiety.
Root Cause Analysis and Solutions:
Transesterification occurs when an alcohol present in the reaction mixture exchanges with the 2,2-difluoroethanol portion of the ester. This is particularly favorable under basic conditions, which generate a nucleophilic alkoxide.
Preventative Measures and Corrective Actions:
| Parameter | Recommended Action | Experimental Protocol |
| Solvent Choice | Avoid using alcohol-based solvents if transesterification is a concern. | Choose a non-reactive, aprotic solvent such as THF, dioxane, toluene, or dichloromethane. |
| Base Selection | Use a non-nucleophilic base if an alcohol must be present. | Sterically hindered bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are less likely to act as nucleophiles. |
| Temperature Control | Run the reaction at the lowest feasible temperature. | Lower temperatures will decrease the rate of the transesterification side reaction. |
| Stoichiometry | Use the minimum required amount of any alcohol reagent. | If an alcohol is a reactant, add it slowly to the reaction mixture to keep its instantaneous concentration low. |
Quantitative Data on Transesterification:
The following table provides an example of a documented transesterification reaction involving this compound.
| Reactant | Alcohol | Base (Catalyst) | Solvent | Conditions | Product | Yield | Reference |
| This compound | Methanol | Sodium Hydroxide (B78521) | Methanol | Room Temperature, 1 hour | 2,2-Difluoroethanol | 74.4% | [3] |
Issue 3: Potential for Claisen Condensation
Symptoms:
-
Formation of a β-keto ester byproduct.
-
This is most likely to occur in the presence of a strong base when this compound is used as a solvent or is present in high concentrations.
Root Cause Analysis and Solutions:
In the presence of a strong base, the α-protons of the acetate group can be removed to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule of this compound.
Preventative Measures:
| Parameter | Recommended Action | Experimental Protocol |
| Base Selection | Use a non-nucleophilic, sterically hindered base. | Bases like Lithium Diisopropylamide (LDA) are often used to form ester enolates cleanly. |
| Temperature | Maintain a low temperature during enolate formation. | Typically, enolates are generated at low temperatures (e.g., -78 °C) to prevent side reactions. |
| Reaction Order | Add the ester to the base. | Slowly add the this compound to a solution of the strong base at low temperature to ensure the base is in excess and minimize self-condensation. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis
-
Glassware Preparation: Place all necessary glassware in an oven at 125°C for at least 4 hours. Assemble the glassware while still hot under a stream of dry nitrogen or argon and then allow it to cool to room temperature under the inert atmosphere.
-
Solvent and Reagent Preparation: Use freshly dried and distilled solvents. Solid reagents should be dried in a vacuum oven or stored in a desiccator over a suitable drying agent.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of nitrogen or argon. Use rubber septa and cannulation techniques for the transfer of all liquids.
-
Execution: Maintain a gentle flow of inert gas throughout the reaction. If an aqueous workup is required, perform it as quickly as possible, and consider using chilled water or brine to minimize hydrolysis during extraction.
Protocol 2: Documented Transesterification of this compound [3]
-
Reactant Mixture: In a three-neck flask equipped with a mechanical stirrer and a reflux condenser, combine 112 g (889 mmol) of this compound with 100 g (3.11 mol) of methanol.
-
Catalyst Addition: Add 2.14 g (53 mmol) of solid sodium hydroxide to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Monitoring: Monitor the reaction progress by gas chromatography to confirm the complete conversion of the starting material.
-
Workup and Purification: Upon completion, the 2,2-difluoroethanol product is isolated by distillation. The reported yield is 74.4%.
References
Technical Support Center: Managing Moisture in 2,2-Difluoroethyl Acetate Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing moisture content in reactions involving 2,2-difluoroethyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: How does water affect reactions involving 2,2-difluoroethyl acetate?
A1: Water can adversely affect reactions with this compound in several ways:
-
Hydrolysis: As a fluorinated ester, this compound is susceptible to hydrolysis, where water cleaves the ester bond to form 2,2-difluoroethanol (B47519) and acetic acid.[1] This side reaction consumes your starting material and introduces impurities. The rate of hydrolysis is significantly influenced by pH.[1]
-
Reaction with Moisture-Sensitive Reagents: If your reaction involves moisture-sensitive reagents such as strong bases (e.g., sodium hydride, LDA), Grignard reagents, or certain Lewis acids, even trace amounts of water can decompose these reagents, leading to low or no product yield.
-
Side Reactions: In base-catalyzed reactions like the Claisen condensation, water can lead to saponification (hydrolysis of the ester) as a competing reaction.[2]
Q2: What are the signs of excessive moisture in my reaction?
A2: Indicators of a moisture problem include:
-
Low or no yield of the desired product.
-
The presence of unexpected byproducts, such as 2,2-difluoroethanol and acetic acid, in your crude reaction mixture (detectable by GC-MS or NMR).
-
Inconsistency in reaction outcomes between different runs.
-
Decomposition of moisture-sensitive catalysts or reagents.
Q3: What is an acceptable level of moisture for my reaction?
A3: The acceptable moisture level is highly dependent on the specific reaction and the reagents used. For highly sensitive reactions, such as those involving organometallics or strong bases, the water content in your solvents and reagents should be as low as possible, ideally below 50 parts per million (ppm). For less sensitive reactions like some transesterifications, levels up to 500 ppm might be tolerable, though this can still impact yield.[3] It is best practice to always use anhydrous conditions unless it is known that water does not affect the reaction.
Q4: How can I accurately measure the water content in my solvents and in this compound?
A4: The gold standard for determining trace amounts of water in organic liquids is the Karl Fischer titration.[4] This method is highly accurate and can quantify water content down to the ppm level. Both volumetric and coulometric Karl Fischer titrators are available, with the coulometric method being particularly suited for very low water content.[5][6]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues related to moisture in your this compound reactions.
Problem 1: Low or No Product Yield
Is the reaction known to be moisture-sensitive?
-
Yes: Proceed to the next question.
-
No/Unsure: Consider other factors first, such as reaction time, temperature, or purity of starting materials. However, if all other parameters are optimized, it is still prudent to investigate moisture as a potential cause.
Did you use anhydrous solvents and reagents?
-
Yes: Double-check the quality of your "anhydrous" solvents. Commercial anhydrous solvents can absorb moisture over time once opened. Consider measuring the water content with Karl Fischer titration. Ensure that all reagents, including this compound, are dry.
-
No: This is the most likely cause. Implement rigorous drying procedures for all solvents and liquid reagents. Solid reagents should be dried in a vacuum oven if they are heat-stable.
Was the reaction performed under an inert atmosphere?
-
Yes: Check for leaks in your system. Ensure a positive pressure of inert gas (argon or nitrogen) is maintained throughout the reaction.
-
No: Reactions involving moisture-sensitive reagents must be conducted under an inert atmosphere using techniques like a Schlenk line or a glove box.
-
DOT Script for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of 2,2-Difluoroethanol and Acetic Acid Byproducts
This strongly indicates hydrolysis of the this compound starting material.
What is the pH of your reaction medium?
-
Basic or Acidic: Hydrolysis of esters is catalyzed by both acid and base. If possible, adjust the pH to be closer to neutral. If the reaction requires acidic or basic conditions, consider minimizing the reaction time or temperature to reduce the extent of hydrolysis.[1]
-
Neutral: Even at neutral pH, hydrolysis can occur, especially at elevated temperatures.
What is the reaction temperature?
-
Elevated: Higher temperatures accelerate the rate of hydrolysis. If the desired reaction allows, try running it at a lower temperature.
-
Room Temperature: If hydrolysis is significant at room temperature, it is crucial to minimize the amount of water present.
-
DOT Script for Hydrolysis Pathway
Caption: The hydrolysis pathway of this compound.
Data Presentation
Table 1: Effect of Moisture on Reaction Yield (Illustrative Examples)
| Reaction Type | Reagent System | Moisture Content (ppm) | Expected Outcome |
| Transesterification | This compound, Alcohol, Base Catalyst | < 50 | High Yield (>95%) |
| 500 | Moderate Yield (Potential for catalyst deactivation and hydrolysis)[3] | ||
| > 1000 | Low Yield (Significant side reactions) | ||
| Claisen Condensation | This compound, Strong Base (e.g., NaH) | < 50 | High Yield of β-keto ester |
| > 100 | Very Low to No Yield (Base quenching and hydrolysis)[2] |
Table 2: Efficiency of Common Drying Agents for Solvents
| Drying Agent | Suitable Solvents | Residual Water Content | Notes |
| Activated Molecular Sieves (3Å) | Dichloromethane, Toluene, THF, Acetonitrile, Methanol | Low single-digit ppm | Very efficient, but can take 24-72 hours for optimal drying.[7] Must be activated before use. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Dichloromethane, Ethyl Acetate, Ethers | ~10-100 ppm | Fast and effective. Forms clumps when saturated with water. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Dichloromethane, Ethyl Acetate | Higher than MgSO₄ | Slower and less efficient than MgSO₄, but easier to filter. |
| Calcium Hydride (CaH₂) | Dichloromethane, Toluene, THF | Very low | Highly reactive; reacts with water to produce H₂ gas. Not suitable for acidic compounds, alcohols, or esters. |
Experimental Protocols
Protocol 1: Drying this compound with Molecular Sieves
This protocol describes how to dry this compound to a low moisture content.
-
Activation of Molecular Sieves:
-
Place 3Å molecular sieves in a flask.
-
Heat the flask to 180-200 °C under vacuum for at least 8 hours.
-
Allow the sieves to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
-
Drying Procedure:
-
To the flask of activated molecular sieves, add the this compound under an inert atmosphere. Use a loading of approximately 10-20% (w/v) of molecular sieves (e.g., 10-20 g of sieves for every 100 mL of ester).[7]
-
Seal the flask and allow it to stand for at least 24 hours. For very low moisture levels, 48-72 hours may be required.[7]
-
The dry ester can be transferred to the reaction vessel via a cannula or a dry syringe.
-
Protocol 2: Setting up a Reaction under Anhydrous Conditions
This protocol provides a general workflow for performing a moisture-sensitive reaction.
-
Glassware Preparation:
-
Dry all glassware in an oven at >120 °C overnight, or flame-dry under vacuum immediately before use.
-
Assemble the glassware while still hot and allow it to cool under a stream of inert gas.
-
-
Reagent Preparation:
-
Ensure all solvents and liquid reagents have been properly dried (see Protocol 1 and Table 2).
-
Transfer anhydrous solvents and liquid reagents to the reaction flask using dry syringes or cannulas.
-
Dry solid reagents in a vacuum oven if they are stable to heat. Transfer solids to the reaction flask under a positive flow of inert gas.
-
-
Reaction Execution:
-
Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved using a bubbler or a balloon filled with inert gas.
-
If adding reagents dropwise, use a syringe pump for controlled addition.
-
Monitor the reaction by TLC or another appropriate method.
-
-
Workup:
-
Quench the reaction carefully, as some drying agents or unreacted reagents may react violently with water.
-
During aqueous workup, use a brine wash to help remove dissolved water from the organic layer before final drying with an agent like anhydrous magnesium sulfate.
-
-
DOT Script for Anhydrous Reaction Workflow
Caption: General workflow for an anhydrous reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. 2,2-Difluoroethylacetate | C4H6F2O2 | CID 137074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: 2,2-Difluoroethyl Acetate
Welcome to the technical support center for 2,2-Difluoroethyl acetate (B1210297). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions when scaling up reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
General Properties and Handling
-
Q1: What is 2,2-Difluoroethyl acetate and what are its primary applications? A1: this compound (CAS No. 1550-44-3) is a fluorinated organic compound used as a solvent and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Its incorporation into molecules can enhance stability, bioavailability, and therapeutic efficacy.[1] It is also used to produce fluorinated polymers with high chemical resistance and thermal stability.[1][3]
-
Q2: What are the key physical properties of this compound? A2: this compound is a colorless liquid with a fruity odor.[3] Key physical properties are summarized in the table below. It is considered a highly flammable liquid and vapor.[5][6]
-
Q3: What are the recommended storage and handling conditions for this compound? A3: Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[2][5][6] Keep the container tightly closed.[5][6][7] Use explosion-proof equipment and take precautionary measures against static discharge.[5] When handling, wear suitable protective clothing, gloves, and eye/face protection.[2][6] Ensure adequate ventilation, using local exhaust if necessary.[5]
Reaction and Scale-Up Troubleshooting
-
Q4: My difluoroethylation reaction is not proceeding or has a very low yield. What are the common causes? A4: Several factors could contribute to low conversion.
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Reagent Purity: Ensure the purity of your this compound and other reactants. Impurities can interfere with the reaction.
-
Reaction Conditions: Temperature and reaction time are critical. Some protocols specify low temperatures (e.g., 5°C) for extended periods.[8] Ensure your conditions are optimized.
-
Base/Catalyst Activity: If using a base (like triethylamine) or a catalyst, ensure it is fresh and active.[8] Deactivation of catalysts can be an issue in scale-up.[9]
-
Moisture: The reaction may be sensitive to moisture. Use anhydrous solvents and handle under an inert atmosphere if necessary.
-
-
Q5: I am observing significant byproduct formation. What are the likely side reactions? A5: Byproduct formation can increase during scale-up.
-
Hydrolysis: this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, which would generate 2,2-difluoroethanol (B47519) and acetic acid or their respective salts.
-
Elimination: Under certain basic conditions, elimination reactions could potentially occur.
-
Transesterification: If other alcohols are present in the reaction mixture, transesterification can be a competing reaction, especially in the presence of an acid or base catalyst.[10]
-
-
Q6: How can I effectively purify my product from unreacted this compound and other impurities? A6: Purification strategies depend on the properties of your desired product.
-
Distillation: Due to its relatively low boiling point (approx. 106°C), fractional distillation can be effective for separating it from higher-boiling point products.[3][7]
-
Aqueous Wash: An aqueous wash can help remove water-soluble impurities. However, be aware that this compound is miscible with water, which may complicate phase separation.[11]
-
Chromatography: For smaller scales or high-purity requirements, column chromatography on silica (B1680970) gel is a common purification method.[12]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing impurities.[13]
-
-
Q7: What are the main challenges when scaling up reactions with this compound? A7: Scaling up presents challenges that may not be apparent at the lab scale.[14][15]
-
Heat Transfer: Exothermic or endothermic reactions require efficient heat management. The surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient.
-
Mixing: Ensuring homogenous mixing is crucial for consistent reaction progress and to avoid localized "hot spots" or concentration gradients.[16]
-
Addition Rates: The rate of reagent addition may need to be adjusted to control the reaction temperature and minimize side reactions.
-
Safety: The flammability of this compound (Flash Point: 22°C) is a major safety concern during scale-up.[1][2] All equipment must be properly grounded, and ignition sources must be eliminated.[6]
-
Data and Physical Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1550-44-3 | [1][2][3] |
| Molecular Formula | C₄H₆F₂O₂ | [1][2][3] |
| Molecular Weight | 124.09 g/mol | [1][2][3] |
| Appearance | Colorless Liquid | [2][3] |
| Boiling Point | 105-106 °C | [2][3][7] |
| Density | ~1.2 g/cm³ | [2][3] |
| Flash Point | 22 °C | [1][2] |
| Refractive Index | ~1.352 | [1][2] |
| Purity (Typical) | >98.0% (GC) | [3] |
Experimental Protocol: Synthesis of a Difluoroethylated Compound
This section provides a general methodology for an esterification reaction to produce this compound, which can be adapted for other reactions where it is used as a building block. This protocol is based on a literature procedure.[8]
Objective: To synthesize this compound from 2,2-difluoroethanol and acetyl chloride.
Materials:
-
2,2-Difluoroethanol (1.0 mol)
-
Acetyl chloride (1.1 mol)
-
Triethylamine (B128534) (2.0 mol)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Water, deionized
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Equip a suitable reaction vessel with a mechanical stirrer, a dropping funnel, and a temperature probe. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Cooldown: Charge the reactor with 2,2-difluoroethanol and cool the vessel to 5°C using an appropriate cooling bath.
-
Reagent Preparation: In a separate flask, dissolve acetyl chloride in anhydrous dichloromethane.
-
Slow Addition: Slowly add the dichloromethane solution of acetyl chloride dropwise to the cooled 2,2-difluoroethanol over 1.5 hours, maintaining the internal temperature at 5°C.
-
Initial Stirring: After the addition is complete, stir the reaction mixture at 5°C for an additional 1.5 hours.
-
Base Addition: Add triethylamine in 4 equal portions. Stir the mixture for 1.5 hours between each addition, while maintaining the temperature at 5°C.
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC, NMR) until the 2,2-difluoroethanol is completely consumed.
-
Workup: Once the reaction is complete, add water to the reaction mixture to quench any remaining reagents and dissolve the triethylamine hydrochloride salt. Separate the organic phase.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: If necessary, purify the crude product by fractional distillation.
Visualizations
The following diagrams illustrate common workflows and troubleshooting logic for reactions involving this compound.
Caption: General experimental workflow for scaling up a reaction.
Caption: Troubleshooting guide for low-yield reactions.
Caption: Logical relationships in process scale-up.
References
- 1. innospk.com [innospk.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 1550-44-3 [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. thalesnano.com [thalesnano.com]
- 10. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 11. 1550-44-3 this compound|Lithium battery additives|Products [codchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. DSpace [cora.ucc.ie]
- 14. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 15. researchgate.net [researchgate.net]
- 16. Mixing Issues in Scale-Up and Scale-Down of Pharmaceutical & Biopharmaceutical Processes | AIChE [proceedings.aiche.org]
Impact of impurities on 2,2-Difluoroethyl acetate performance
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of impurities on the performance of 2,2-Difluoroethyl acetate (B1210297) in research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in 2,2-Difluoroethyl acetate and what are their potential sources?
A1: Common impurities in this compound can originate from the synthesis process or degradation. Potential impurities include:
-
Residual Starting Materials: Depending on the synthetic route, these may include 1-chloro-2,2-difluoroethane or ethyl acetate and fluorinating agents.[1][2]
-
Water: Absorbed from the atmosphere or present in reagents and solvents.
-
Acidic Impurities: Traces of acids from the synthesis or degradation over time.
-
Byproducts of Synthesis: Other halogenated or acetylated compounds formed during the reaction.
Q2: How can I detect impurities in my this compound sample?
A2: Gas chromatography (GC) is a suitable method for detecting and quantifying volatile impurities in this compound.[2] For non-volatile impurities or to get a broader profile, techniques like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., mass spectrometry) can be employed.
Q3: Is this compound reactive with water?
A3: Under normal storage and handling conditions, this compound is generally stable and not reactive with water.[3] However, in the presence of strong acids or bases, or at elevated temperatures, hydrolysis to form 2,2-difluoroethanol (B47519) and acetic acid can occur.
Q4: What are the ideal storage conditions for this compound to minimize impurity formation?
A4: To maintain the purity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat sources and open flames.[1][3]
Troubleshooting Guide
Issue 1: Inconsistent or Low Reaction Yields
You are using this compound as a solvent or reagent and experiencing lower than expected yields or inconsistent results.
Potential Cause 1: Presence of Water
While not reactive under neutral conditions, water can interfere with many organic reactions, especially those involving water-sensitive reagents like strong bases or organometallics.
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous grade solvents and reagents if your reaction is sensitive to moisture.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Potential Cause 2: Acidic Impurities
Acidic impurities can catalyze unwanted side reactions or neutralize basic reagents, leading to lower yields.
-
Troubleshooting Steps:
-
Test the pH of your this compound.
-
If acidic, consider passing it through a short column of neutral alumina (B75360) to remove acidic impurities.
-
Potential Cause 3: Other Reactive Impurities
Residual starting materials or byproducts from the synthesis of this compound could participate in side reactions.
-
Troubleshooting Steps:
-
Analyze the purity of your this compound using gas chromatography (GC).
-
If significant impurities are detected, consider purifying the solvent by distillation.
-
Issue 2: Unexpected Byproducts in the Reaction Mixture
Your reaction is producing unexpected spots on a TLC plate or peaks in the GC/MS spectrum.
Potential Cause 1: Reaction with Impurities
Impurities in the this compound may be reacting with your starting materials or intermediates to form byproducts.
-
Troubleshooting Steps:
-
Identify the structure of the byproduct using analytical techniques like GC-MS or LC-MS.
-
Based on the structure, infer the likely reactive impurity in your this compound.
-
Purify the this compound to remove the suspected impurity.
-
Potential Cause 2: Degradation of this compound
Under harsh reaction conditions (e.g., high temperatures, strong acids/bases), the this compound itself may be degrading.
-
Troubleshooting Steps:
-
Review your reaction conditions. If possible, reduce the reaction temperature or use milder reagents.
-
Consider if a more inert solvent would be suitable for your reaction.
-
Quantitative Data on Impurity Impact
While specific quantitative data on the impact of various impurity levels on this compound performance is not extensively available in the reviewed literature, the following table summarizes the potential qualitative effects. Researchers are advised to determine acceptable impurity levels for their specific applications experimentally.
| Impurity | Potential Impact on Performance | Recommended Action |
| Water | - Quenches strong bases and other water-sensitive reagents. - Can act as a nucleophile in side reactions. - May lead to hydrolysis under acidic or basic conditions. | - Use anhydrous grade solvents and reagents. - Dry glassware thoroughly. - Run reactions under an inert atmosphere. |
| Residual Starting Materials (e.g., 1-chloro-2,2-difluoroethane) | - May compete in the desired reaction. - Can lead to the formation of unexpected byproducts. | - Analyze purity by GC. - Purify by distillation if necessary. |
| Acidic Impurities | - Can catalyze unwanted side reactions. - May neutralize basic reagents. - Can promote degradation of starting materials or products. | - Test pH of the solvent. - Neutralize with a non-reactive base or pass through neutral alumina. |
| Other Organic Impurities | - May introduce competing functional groups. - Can complicate product purification. | - Characterize impurities using GC-MS or LC-MS. - Purify this compound before use. |
Experimental Protocols
Protocol 1: Determination of Purity by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound.
1. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for volatile organic compounds (e.g., DB-5 or equivalent).
2. GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen.
-
Injection Volume: 1 µL (split injection recommended).
3. Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., dichloromethane) if necessary.
4. Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity based on the area percentage of the main peak. Identify impurity peaks by comparing retention times with known standards or by using a GC-MS system.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Logical relationships of impurity effects.
References
2,2-Difluoroethyl acetate handling and storage best practices
This technical support center provides essential guidance for the safe handling and storage of 2,2-Difluoroethyl Acetate (B1210297), along with troubleshooting for common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2,2-Difluoroethyl acetate?
A1: this compound is a highly flammable liquid and vapor.[1][2] It can cause skin and serious eye irritation.[1][2][3] Inhalation may also lead to respiratory irritation.[3][4]
Q2: What personal protective equipment (PPE) is required when handling this substance?
A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes protective gloves, protective clothing, and eye/face protection such as safety glasses with side shields or goggles.[1][2] In situations where exposure limits may be exceeded or if irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[2][5]
Q3: What are the proper storage conditions for this compound?
A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][6] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][2] The storage area should be equipped with explosion-proof equipment.[1]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents.[2][5] Contact with these substances should be avoided to prevent hazardous reactions.
Q5: What should I do in case of a spill?
A5: In the event of a spill, immediately remove all sources of ignition.[2] Use personal protective equipment and ensure adequate ventilation.[6] Absorb the spill with an inert material such as sand or silica (B1680970) gel and collect it in a suitable, closed container for disposal.[5] Prevent the spill from entering drains or surface water.[6]
Troubleshooting Guides for Experimental Use
Scenario 1: Unexpected reaction exotherm or pressure build-up.
-
Question: I observed a sudden temperature increase and pressure build-up in my reaction vessel containing this compound. What could be the cause and what should I do?
-
Answer: This could be due to contamination with an incompatible substance, such as a strong oxidizing agent. Immediately cool the reaction vessel using an ice bath and ensure the area is well-ventilated. If the reaction is uncontrollable, evacuate the area and contact your institution's safety officer. Always ensure your reagents are pure and your reaction vessel is clean and dry before starting an experiment.
Scenario 2: Inconsistent experimental results.
-
Question: My reaction yields are inconsistent when using this compound as a solvent. What could be the issue?
-
Answer: Inconsistent results can arise from several factors. First, ensure the this compound is of high purity and has been stored correctly to prevent degradation. As it is a volatile compound, evaporation from an open or poorly sealed container can alter concentrations. Keep the container tightly sealed when not in use.[1][2] Secondly, atmospheric moisture can affect certain reactions; consider running your experiments under an inert atmosphere (e.g., nitrogen or argon).
Scenario 3: Material degradation of seals or gaskets.
-
Question: The seals and gaskets in my experimental setup are degrading after exposure to this compound. Why is this happening and what can I do?
-
Answer: While specific material compatibility data is limited in the provided search results, ester compounds can be incompatible with certain types of plastics and elastomers. It is crucial to use components made of chemically resistant materials. Consult a chemical compatibility chart to select appropriate materials for your seals and gaskets, such as PTFE or perfluoroelastomers.
Quantitative Data Summary
| Property | Value | Reference(s) |
| CAS Number | 1550-44-3 | [1] |
| Molecular Formula | C4H6F2O2 | [2] |
| Molecular Weight | 124.09 g/mol | [2] |
| Boiling Point | 106 °C (lit.) | [6] |
| Flash Point | 51 °C (lit.) | [6] |
| Density | 1.135 g/cm³ | [6] |
| Vapor Pressure | 322.306 mmHg at 25°C | [6] |
| Storage Temperature | Room temperature, in a cool, shaded area | [1][2] |
Experimental Protocols Cited
While specific experimental protocols are not detailed in the provided safety data sheets, the handling and storage procedures outlined are based on standard laboratory safety practices for flammable and irritant chemicals. The core principle is to minimize exposure and prevent ignition.
Logical Workflow for Safe Handling and Storage
Caption: Logical workflow for the safe handling and storage of this compound.
References
Validation & Comparative
A Comparative Guide to 2,2-Difluoroethyl Acetate and Other Fluorinated Solvents for Researchers and Drug Development Professionals
In the landscape of modern chemical synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process safety. Fluorinated solvents have emerged as a valuable class of solvents due to their unique properties, including altered polarity, and sometimes enhanced stability and specific solubility characteristics. Among these, 2,2-Difluoroethyl acetate (B1210297) is a noteworthy contender. This guide provides an objective comparison of 2,2-Difluoroethyl acetate with other common fluorinated solvents, supported by physical property data and recommended experimental protocols for performance evaluation.
Introduction to this compound
This compound (DFEA) is a colorless liquid with the chemical formula C4H6F2O2.[1] It is recognized for its utility as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of the two fluorine atoms on the ethyl group significantly modifies its properties compared to its non-fluorinated analog, ethyl acetate.
Physical and Chemical Properties: A Comparative Overview
The selection of a solvent is often guided by its physical properties. The following table summarizes the key physical characteristics of this compound and compares them with other relevant fluorinated and non-fluorinated solvents.
| Property | This compound | Ethyl Acetate | Ethyl Fluoroacetate (B1212596) | 2,2,2-Trifluoroethanol (B45653) (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| CAS Number | 1550-44-3[3] | 141-78-6[4] | 459-72-3[5] | 75-89-8[6] | 920-66-1[7] |
| Molecular Weight ( g/mol ) | 124.09[2] | 88.11[4] | 106.10 | 100.04 | 168.04[8] |
| Boiling Point (°C) | 53-106 (varying reports)[1][9] | 77.1[4] | 119.3[5] | 74.1[10] | 58.2[7] |
| Density (g/mL at 20-25°C) | 1.135-1.21 (varying reports)[2][9] | 0.902[4] | 1.098[5] | 1.383[6] | 1.596[7] |
| Refractive Index (n20/D) | ~1.352[2] | 1.372[4] | 1.375 | 1.291[11] | 1.275[12] |
| Dielectric Constant | Not readily available | 6.02[4] | Not readily available | 26.7 | 16.7[7] |
| Solubility in Water | Miscible[6] | 8.7%[4] | Soluble | Miscible | Miscible[7] |
Note on Data Inconsistencies: It is important for researchers to note that the reported boiling point and density for this compound show some variation across different sources. This may be due to differences in measurement conditions or sample purity. It is recommended to refer to the supplier's certificate of analysis for specific batch properties.
Performance in Synthetic Applications
This compound serves as a versatile solvent in organic synthesis and is a key intermediate for producing fluorinated compounds. The incorporation of fluorine atoms into molecules can enhance their biological activity and stability, making DFEA a valuable building block in pharmaceutical and agrochemical research.[2]
While direct, side-by-side comparative studies of DFEA against other fluorinated solvents in a wide range of reactions are not extensively published, its utility can be inferred from its physical properties. Its miscibility with water and solubility in organic solvents suggest its potential as a co-solvent or as a solvent for reactions involving both polar and non-polar reagents.[1][6]
Experimental Protocols for Solvent Evaluation
To assist researchers in selecting the optimal solvent for their specific application, the following detailed experimental protocols are provided.
Protocol 1: Determination of Solute Solubility
Objective: To qualitatively and quantitatively determine the solubility of a target compound in this compound and other candidate solvents.
Methodology:
-
Qualitative Solubility Test:
-
Place approximately 10 mg of the solid solute into a small test tube.
-
Add 0.5 mL of the solvent to be tested (e.g., this compound) in portions.
-
After each addition, vigorously agitate the mixture.
-
Observe if the solid dissolves completely at room temperature.
-
If the solid does not dissolve, gently heat the mixture to the solvent's boiling point and observe for dissolution.
-
If the solid dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to observe for recrystallization. A good crystallization solvent will dissolve the compound when hot but not when cold.[9]
-
-
Quantitative Solubility Determination (Gravimetric Method):
-
Prepare a saturated solution of the solute in the test solvent at a specific temperature (e.g., 25°C) by adding an excess of the solute to a known volume of the solvent and stirring until equilibrium is reached.
-
Carefully filter the saturated solution to remove any undissolved solid.
-
Accurately measure a known volume of the clear, saturated solution into a pre-weighed container.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculate the solubility in g/100 mL or mol/L.
-
Protocol 2: Comparative Reaction Performance
Objective: To evaluate the effect of different fluorinated solvents on the yield and rate of a specific chemical reaction.
Methodology:
-
Reaction Setup:
-
Set up parallel reactions in identical reaction vessels.
-
Charge each vessel with the same molar quantities of reactants and any necessary catalysts.
-
Add the same volume of the different solvents to be tested (e.g., this compound, TFE, HFIP) to each respective reaction vessel.
-
-
Reaction Monitoring:
-
Stir all reactions at the same temperature and rate.
-
Monitor the progress of each reaction over time by taking small aliquots and analyzing them using an appropriate technique (e.g., TLC, GC, HPLC, NMR).
-
-
Work-up and Analysis:
-
Once the reactions are complete (as determined by the monitoring), quench and work up each reaction in an identical manner.
-
Isolate the product from each reaction.
-
Determine the yield and purity of the product from each solvent condition.
-
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of solvent selection and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: Logical workflow for fluorinated solvent selection.
Caption: Experimental workflow for solvent performance evaluation.
References
- 1. chembk.com [chembk.com]
- 2. innospk.com [innospk.com]
- 3. 2,2-Difluoroethylacetate | C4H6F2O2 | CID 137074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl Acetate Solvent Properties [macro.lsu.edu]
- 5. Ethyl fluoroacetate CAS#: 459-72-3 [m.chemicalbook.com]
- 6. Trifluoroethanol [drugfuture.com]
- 7. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 8. hexafluoroisopropanol [stenutz.eu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 11. 2,2,2-trifluoroethanol [stenutz.eu]
- 12. 920-66-1 CAS MSDS (1,1,1,3,3,3-Hexafluoro-2-propanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Comparative Analysis of 2,2-Difluoroethyl Acetate and Ethyl Acetate: A Guide for Researchers and Drug Development Professionals
An objective comparison of the physicochemical properties, performance, and biological considerations of 2,2-Difluoroethyl acetate (B1210297) and its non-fluorinated counterpart, ethyl acetate, supported by experimental data and detailed protocols.
In the landscape of solvent selection and chemical synthesis, the choice between a fluorinated and a non-fluorinated analog can significantly impact reaction outcomes, product stability, and biological interactions. This guide provides a comprehensive comparative analysis of 2,2-Difluoroethyl acetate and ethyl acetate, offering researchers, scientists, and drug development professionals a data-driven resource to inform their decisions.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of fluorine atoms into the ethyl acetate structure imparts notable changes to its physical and chemical characteristics. This compound exhibits a higher boiling point, density, and refractive index compared to ethyl acetate, which can be attributed to the increased molecular weight and intermolecular forces.
| Property | This compound | Ethyl Acetate |
| Molecular Formula | C₄H₆F₂O₂[1][2][3] | C₄H₈O₂[4][5] |
| Molecular Weight | 124.09 g/mol [1][2][3] | 88.11 g/mol [4][6] |
| Boiling Point | 106 °C[1] | 77.1 °C[5][7] |
| Density | 1.21 g/cm³[1] | 0.902 g/cm³[5][7] |
| Flash Point | 22 °C[8] | -4 °C[5] |
| Refractive Index (n20D) | 1.35[1] | ~1.372 |
| Vapor Pressure | 322.306 mmHg at 25°C[8] | 97 mmHg at 20°C |
| Solubility in Water | Miscible[9] | Slightly soluble (8.7 g/100 mL at 20°C)[10] |
| Appearance | Colorless to almost colorless clear liquid[1] | Clear, colorless liquid[6] |
| Odor | Pleasant fruity odor[1] | Characteristic sweet, fruity odor[7] |
Performance as a Solvent
Both this compound and ethyl acetate are versatile solvents used in a wide range of applications, including coatings, adhesives, and organic synthesis.[1][8] Ethyl acetate is favored for its low cost, low toxicity, and agreeable odor.[7]
A study on the electropolymerization of 4-methoxyphenol (B1676288) highlighted differences in the behavior of these two solvents. While both could be used for the reaction, the resulting polymer films and the electrochemical responses showed variations, suggesting that the choice of solvent can influence the properties of the final product.[11]
Experimental Protocol: Evaluation of Solvent Performance in High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for comparing the performance of this compound and ethyl acetate as components of the mobile phase in HPLC.
Objective: To evaluate and compare the elution strength and selectivity of this compound and ethyl acetate in a reversed-phase HPLC system.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
A standard mixture of analytes with varying polarities (e.g., a mix of phenols and anilines)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Prepare a series of mobile phases with varying compositions of the test solvent (this compound or ethyl acetate), acetonitrile, and water. For example, start with a 50:50 (v/v) mixture of the organic solvent phase (test solvent:acetonitrile) and water.
-
Degas all mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the analyte mixture in a suitable solvent (e.g., methanol).
-
Prepare working standards by diluting the stock solution to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 10 µL) of the standard solution.
-
Run the analysis under isocratic or gradient elution conditions.
-
Monitor the separation at a suitable wavelength for the analytes.
-
Repeat the analysis for each mobile phase composition for both this compound and ethyl acetate.
-
-
Data Analysis:
-
Record the retention times and peak areas for each analyte under all conditions.
-
Calculate the retention factor (k'), selectivity (α), and resolution (Rs) for critical peak pairs.
-
Compare the chromatographic parameters obtained with this compound and ethyl acetate to assess their relative elution strength and selectivity.
-
Synthesis of this compound and Ethyl Acetate
Experimental Protocol: Synthesis of this compound
This protocol is a representative example of one of the synthetic routes to this compound.
Objective: To synthesize this compound from 2,2-difluoro-1-chloroethane and potassium acetate.
Materials:
-
2,2-difluoro-1-chloroethane
-
Potassium acetate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Distillation apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium acetate and dimethyl sulfoxide.
-
-
Addition of Reactant:
-
Slowly add 2,2-difluoro-1-chloroethane to the reaction mixture while stirring.
-
-
Reaction:
-
Heat the mixture to 120 °C and maintain it at this temperature for 1.5 hours.[12]
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound. A yield of 90.8% has been reported for a similar procedure.[12]
-
Experimental Protocol: Synthesis of Ethyl Acetate (Fischer Esterification)
This protocol describes the classic Fischer esterification method for synthesizing ethyl acetate.
Objective: To synthesize ethyl acetate from ethanol (B145695) and acetic acid using an acid catalyst.
Materials:
-
Ethanol (absolute)
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Distillation apparatus
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine ethanol and glacial acetic acid.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
-
Reaction:
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[13]
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Be sure to vent the funnel frequently as carbon dioxide gas is evolved.
-
Wash the organic layer with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and purify the crude ethyl acetate by distillation.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 1550-44-3 [m.chemicalbook.com]
- 3. 2,2-Difluoroethylacetate | C4H6F2O2 | CID 137074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl Acetate: Structure, Properties, Uses & Safety in Chemistry [vedantu.com]
- 5. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 8. innospk.com [innospk.com]
- 9. researchgate.net [researchgate.net]
- 10. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 11. Acetic Acid and Ethyl Acetate as Solvents for Electropolymerization Reactions, Considering 4-Methoxyphenol and Composition of Solvent Mixtures | MDPI [mdpi.com]
- 12. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
A Comparative Guide to 2,2-Difluoroethyl Acetate in Experimental Research
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecules is a cornerstone of modern chemical innovation. 2,2-Difluoroethyl acetate (B1210297) has emerged as a versatile reagent in this pursuit, offering a unique combination of properties as both a solvent and a difluoroethylating agent. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data, to inform your research and development endeavors.
Performance as a Solvent: A Comparative Overview
Table 1: Comparison of Physical Properties: 2,2-Difluoroethyl Acetate vs. Ethyl Acetate
| Property | This compound | Ethyl Acetate |
| CAS Number | 1550-44-3[2] | 141-78-6 |
| Molecular Formula | C4H6F2O2[2] | C4H8O2 |
| Molecular Weight | 124.09 g/mol [2] | 88.11 g/mol |
| Boiling Point | 106 °C[1] | 77.1 °C |
| Density | 1.135 g/cm³ | 0.902 g/cm³ |
| Flash Point | 22 °C | -4 °C |
The higher boiling point and density of this compound compared to ethyl acetate can be advantageous in reactions requiring higher temperatures and can simplify downstream processing.
Performance as a Difluoroethylating Agent
The introduction of the difluoroethyl group (-CH2CF2H) into organic molecules can significantly enhance their pharmacological properties. While this compound can serve as a precursor for this group, direct comparative studies with quantitative yield data against other common difluoroethylating agents like 2,2-difluoroethyl tosylate are not extensively documented in the available literature. However, the importance of the difluoroethyl moiety is well-established in medicinal chemistry.[3]
The following workflow illustrates a general approach to utilizing a difluoroethylating agent in a synthetic protocol.
Caption: General workflow for a difluoroethylation reaction.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2,2-difluoro-1-chloroethane with potassium acetate.
Materials:
-
2,2-difluoro-1-chloroethane
-
Potassium acetate
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
A mixture of 2,2-difluoro-1-chloroethane (0.983 mol) in 100 ml of dimethyl sulfoxide is added dropwise over one hour to a heated (120 °C) solution of potassium acetate (1.475 mol) in 300 ml of dimethyl sulfoxide.
-
The reaction mixture is stirred at 120 °C for an additional 1.5 hours and then cooled to room temperature.
-
The reaction progress can be monitored by gas chromatography to confirm the complete conversion of the starting material.
-
The desired this compound is then obtained by distillation. This process has been reported to yield the product in 90.8%.[4]
General Procedure for O-Difluoroethylation (Illustrative)
While a specific protocol using this compound for O-difluoroethylation is not detailed in the provided search results, a general approach for such a reaction would typically involve the following steps. This protocol is illustrative and would require optimization for specific substrates.
Materials:
-
Substrate containing a hydroxyl group (e.g., a phenol)
-
This compound (or another suitable difluoroethylating agent)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
An appropriate solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a solution of the hydroxyl-containing substrate in the chosen solvent, add the base portion-wise at a controlled temperature (e.g., 0 °C).
-
Stir the mixture for a designated period to allow for the formation of the corresponding alkoxide or phenoxide.
-
Add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired O-difluoroethylated product.
The following diagram outlines the logical steps in a typical synthetic organic chemistry workflow, from planning to final product analysis.
Caption: A logical workflow for a synthetic chemistry experiment.
References
Performance Showdown: 2,2-Difluoroethyl Acetate (DFEA) in Advanced Lithium-Ion Batteries
A Comparative Guide for Researchers and Battery Scientists
In the relentless pursuit of safer, longer-lasting, and more efficient energy storage, electrolyte engineering has emerged as a critical frontier. Among the novel solvents and additives being explored, 2,2-Difluoroethyl acetate (B1210297) (DFEA) is gaining attention for its potential to enhance the performance of lithium-ion batteries, particularly those employing high-energy electrode chemistries. This guide provides an objective comparison of DFEA's performance against a standard electrolyte and the widely-used additive, Fluoroethylene Carbonate (FEC), supported by experimental data to inform researchers, scientists, and professionals in the field.
At a Glance: DFEA Performance Highlights
Recent studies have demonstrated that the inclusion of DFEA as a co-solvent in the electrolyte of commercial 21700-type lithium-ion batteries with a LiNi₀.₈₈Co₀.₁Al₀.₀₂O₂ (NCA) cathode and a graphite-silicon anode can have a multifaceted impact on battery performance. While it may lead to a slight decrease in ionic conductivity at room temperature, its role in forming a protective cathode-electrolyte interphase (CEI) appears to be a key advantage, particularly for fast-charging scenarios.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of an electrolyte containing DFEA compared to a baseline electrolyte and provides context with typical performance enhancements seen with the state-of-the-art additive, Fluoroethylene Carbonate (FEC).
| Performance Metric | Baseline Electrolyte (EC/EMC/DMC) | DFEA-Containing Electrolyte | Fluoroethylene Carbonate (FEC) Additive |
| Battery Type | 21700-type Li-ion | 21700-type Li-ion | Various (Li-ion, Li-Metal) |
| Cathode Material | LiNi₀.₈₈Co₀.₁Al₀.₀₂O₂ (NCA) | LiNi₀.₈₈Co₀.₁Al₀.₀₂O₂ (NCA) | Various (NMC, LCO, Si-anode) |
| Anode Material | Graphite (B72142) & Silicon | Graphite & Silicon | Graphite, Silicon, Li-Metal |
| Ionic Conductivity (25°C) | Higher | Lower | Generally maintains or slightly decreases |
| Capacity Retention | ~85% after 1000 cycles (estimated) | ~80% after 1000 cycles (estimated) | >90% after hundreds of cycles (typical) |
| Coulombic Efficiency | High | Slightly lower initially | Consistently high (>99.9%) |
| Fast-Charging Performance | Standard | Improved | Generally improves |
Note: Data for the Baseline and DFEA-containing electrolytes are based on graphical representations from a study on commercial 21700-type batteries and are therefore estimations.[1] FEC data is a general representation from multiple sources and not from a direct head-to-head comparison under identical conditions.
The Science Behind the Performance
DFEA's influence on battery performance is a tale of trade-offs and targeted benefits. Its lower lowest unoccupied molecular orbital (LUMO) energy level suggests a predisposition to reduction at the anode surface, contributing to the formation of a solid electrolyte interphase (SEI). However, this can also lead to electrolyte decomposition, potentially impacting long-term cycling stability and coulombic efficiency.
Conversely, the decomposition products of DFEA appear to be beneficial at the cathode interface. The formation of a protective film on the NCA cathode has been shown to inhibit the dissolution of transition metal ions, a common degradation mechanism in high-nickel cathodes.[1] This protective layer is particularly advantageous during fast charging, where elevated temperatures can accelerate parasitic reactions.
In contrast, Fluoroethylene Carbonate (FEC) is well-established for its ability to form a stable and robust, LiF-rich SEI on both graphite and silicon anodes. This leads to significantly improved cycling stability and high coulombic efficiency, making it a benchmark additive in high-performance lithium-ion batteries.
Experimental Protocols
To ensure reproducibility and accurate comparison, the following experimental methodologies are crucial.
Electrolyte Preparation
-
Baseline Electrolyte (BASE-Elect): A solution of 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC), ethyl methyl carbonate (EMC), and dimethyl carbonate (DMC).
-
DFEA-Containing Electrolyte (DFEA-Elect): The baseline electrolyte with the addition of 2,2-Difluoroethyl acetate (DFEA) as a co-solvent. The exact ratio of DFEA to the carbonate solvents should be precisely controlled and reported.
-
FEC-Containing Electrolyte: The baseline electrolyte with the addition of a specified weight percentage of Fluoroethylene Carbonate (FEC) as an additive (typically 2-10 wt%).
Cell Assembly
-
Cell Type: 21700-type cylindrical cells.
-
Cathode: LiNi₀.₈₈Co₀.₁Al₀.₀₂O₂ (NCA) coated on aluminum foil.
-
Anode: A mixture of graphite and silicon coated on copper foil.
-
Separator: A microporous polymer separator.
-
Assembly Environment: All cell assembly must be performed in an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm to prevent contamination.
Electrochemical Testing
-
Formation Cycles: Two to three initial cycles at a low C-rate (e.g., C/20) to form a stable SEI layer.
-
Cycling Performance: Long-term cycling is typically performed at a moderate C-rate (e.g., C/2 or 1C) at a constant temperature (e.g., 25°C). The charge and discharge capacities are recorded for each cycle to determine capacity retention and coulombic efficiency.
-
Rate Capability: Cells are charged at a low C-rate and then discharged at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate their performance under high power demands.
-
Electrochemical Impedance Spectroscopy (EIS): Performed at different states of charge and after a certain number of cycles to analyze the impedance changes at the electrode-electrolyte interfaces.
-
Ionic Conductivity Measurement: The ionic conductivity of the electrolytes is measured using a conductivity meter with a sealed cell at various temperatures.
Visualizing the Evaluation Workflow
The following diagram illustrates the logical workflow for the performance comparison of different battery electrolytes.
References
A Comparative Analysis of 2,2-Difluoroethyl Acetate and Traditional Solvents for Researchers and Drug Development Professionals
In the dynamic landscape of chemical research and pharmaceutical development, the choice of solvent is a critical decision that can significantly impact reaction outcomes, process efficiency, and the overall environmental footprint of a synthetic route. This guide provides a comprehensive benchmark of 2,2-Difluoroethyl Acetate (B1210297) against commonly used traditional solvents: Ethyl Acetate, Acetone, and Tetrahydrofuran (THF). Through a detailed comparison of their physicochemical properties, safety profiles, and a generalized protocol for performance evaluation, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed solvent selections.
While direct comparative experimental data on performance metrics such as reaction yield and selectivity for 2,2-Difluoroethyl Acetate is not extensively available in the public domain, this guide presents a framework for its evaluation alongside established alternatives. The unique properties of this compound, stemming from its fluorinated structure, suggest its potential as a valuable alternative with favorable characteristics.[1][2]
Physicochemical Properties: A Head-to-Head Comparison
The selection of an appropriate solvent often begins with a thorough understanding of its physical and chemical characteristics. The following table summarizes key physicochemical properties of this compound in comparison to Ethyl Acetate, Acetone, and THF.
| Property | This compound | Ethyl Acetate | Acetone | Tetrahydrofuran (THF) |
| CAS Number | 1550-44-3[1][2] | 141-78-6 | 67-64-1 | 109-99-9 |
| Molecular Formula | C₄H₆F₂O₂[1][2] | C₄H₈O₂ | C₃H₆O | C₄H₈O |
| Molecular Weight ( g/mol ) | 124.09[1][2] | 88.11 | 58.08 | 72.11 |
| Boiling Point (°C) | 106[1][2] | 77.1 | 56.3 | 66 |
| Density (g/cm³ at 20°C) | 1.21[2] | 0.902 | 0.791 | 0.889 |
| Flash Point (°C) | 22[3] | -4 | -20 | -14 |
| Polarity Index | Not available | 4.4[4] | 5.1[4] | 4.0[4] |
| logP (Octanol/Water Partition Coefficient) | 0.815[5] | 0.73 | -0.24 | 0.46 |
| Solubility in Water | Soluble in organic solvents[6] | 8.3 g/100 mL (20°C) | Miscible | Miscible |
Safety, Health, and Environmental Profile
The safety and environmental impact of solvents are paramount considerations in modern chemical processes. This section provides a comparative overview of the GHS hazard classifications for each solvent.
| GHS Hazard Statement | This compound | Ethyl Acetate | Acetone | Tetrahydrofuran (THF) |
| Flammability | H225: Highly flammable liquid and vapor[5][7] | H225: Highly flammable liquid and vapor[8][9][10][11] | H225: Highly flammable liquid and vapor[12][13][14] | H225: Highly flammable liquid and vapor[3][6][15][16][17] |
| Eye Irritation | H319: Causes serious eye irritation[5][7] | H319: Causes serious eye irritation[18][8][9][10][11] | H319: Causes serious eye irritation[12][13][14] | H319: Causes serious eye irritation[6][15][16][17] |
| Skin Irritation | H315: Causes skin irritation[5][7] | EUH066: Repeated exposure may cause skin dryness or cracking[8] | - | H315: Causes skin irritation[17] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation; H336: May cause drowsiness or dizziness[19] | H336: May cause drowsiness or dizziness[18][8][9][10][11] | H336: May cause drowsiness or dizziness[12][13][14] | H335: May cause respiratory irritation[6][15][16][17] |
| Carcinogenicity | - | - | - | H351: Suspected of causing cancer[15][16][17] |
| Harmful if Swallowed | - | - | - | H302: Harmful if swallowed[16][17] |
It is noteworthy that this compound is often cited for its low toxicity and favorable environmental profile compared to some traditional solvents.[2]
Experimental Protocols for Solvent Performance Evaluation
To facilitate a direct and objective comparison of this compound with other solvents, a generalized experimental protocol is provided below. This protocol can be adapted for specific reactions or processes.
I. General Workflow for Solvent Performance Evaluation
The following diagram illustrates a typical workflow for comparing the performance of different solvents in a chemical reaction.
Caption: A generalized workflow for the comparative evaluation of solvents in a chemical reaction.
II. Detailed Protocol: Comparative Study of a Nucleophilic Substitution (SN2) Reaction
This protocol provides a more detailed methodology for comparing solvent performance in a model SN2 reaction.
Objective: To compare the effect of this compound, Ethyl Acetate, Acetone, and THF on the reaction rate and yield of a representative SN2 reaction.
Model Reaction: The reaction of a primary alkyl halide (e.g., 1-bromobutane) with a nucleophile (e.g., sodium azide) to form an alkyl azide.
Materials:
-
Sodium azide
-
This compound
-
Ethyl Acetate
-
Acetone
-
Tetrahydrofuran (THF)
-
Internal standard (e.g., decane) for GC analysis
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, heating mantles, etc.)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation:
-
Prepare stock solutions of 1-bromobutane and the internal standard in each of the four solvents to be tested.
-
Ensure all solvents are anhydrous.
-
-
Reaction Setup:
-
In four separate round-bottom flasks, each equipped with a magnetic stir bar and a reflux condenser, add an equimolar amount of sodium azide.
-
To each flask, add the same volume of the respective solvent (this compound, Ethyl Acetate, Acetone, or THF).
-
Begin stirring and bring the mixtures to a consistent temperature (e.g., 60 °C) using a heating mantle.
-
-
Reaction Initiation and Monitoring:
-
Once the temperature has stabilized, add a precise volume of the 1-bromobutane stock solution to each flask simultaneously to initiate the reactions.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the aliquot with a small amount of cold water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the quenched and extracted aliquots by GC-FID.
-
Determine the concentration of the starting material (1-bromobutane) and the product (1-azidobutane) by comparing their peak areas to that of the internal standard.
-
-
Data Interpretation:
-
Plot the concentration of the product versus time for each solvent to determine the initial reaction rate.
-
Calculate the reaction yield at the final time point for each solvent.
-
Compare the reaction rates and yields obtained in this compound to those in the traditional solvents.
-
Logical Relationships of Solvent Properties
The performance of a solvent is intrinsically linked to its physicochemical properties. The following diagram illustrates these relationships and their impact on key outcomes.
Caption: Interplay of solvent properties and their influence on performance and environmental impact.
Conclusion
This compound presents itself as a potentially valuable addition to the solvent selection toolbox for researchers and drug development professionals. Its higher boiling point compared to ethyl acetate, acetone, and THF may offer advantages in reactions requiring elevated temperatures. While a comprehensive, direct comparison of its performance in a wide range of applications is still needed, its unique physicochemical properties and favorable safety profile warrant its consideration and further investigation as a greener and potentially more efficient alternative to traditional solvents. The provided experimental protocols offer a starting point for conducting such evaluations in-house to determine its suitability for specific synthetic challenges.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. ankom.com [ankom.com]
- 4. Polarity Index [macro.lsu.edu]
- 5. who.int [who.int]
- 6. laballey.com [laballey.com]
- 7. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 8. Acetone, 99+%, extra pure 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. laballey.com [laballey.com]
- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 11. Ethyl acetate price,buy Ethyl acetate - chemicalbook [m.chemicalbook.com]
- 12. laballey.com [laballey.com]
- 13. Tetrahydrofuran, 250 ml, glass, CAS No. 109-99-9 | Solvents for Synthesis | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 14. echemi.com [echemi.com]
- 15. dir.indiamart.com [dir.indiamart.com]
- 16. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acetone price,buy Acetone - chemicalbook [m.chemicalbook.com]
- 18. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 19. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
A Comparative Study of the Electrochemical Stability of 2,2-Difluoroethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical stability of 2,2-Difluoroethyl acetate (B1210297) (DFEA), a promising electrolyte co-solvent for high-voltage lithium-ion batteries. Its performance is evaluated against other relevant acetate-based esters and a conventional carbonate co-solvent, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for key electrochemical characterization techniques are also presented to facilitate reproducible research.
Executive Summary
2,2-Difluoroethyl acetate (DFEA) is gaining attention as a nonflammable electrolyte component that can enhance the safety and performance of high-energy-density lithium-ion batteries.[1] Its fluorine content is key to its favorable electrochemical properties, including the formation of a robust solid electrolyte interphase (SEI) on the anode surface.[1] This guide compares the critical physicochemical and electrochemical properties of DFEA with its non-fluorinated and mono-fluorinated analogs—Ethyl Acetate (EA), 2-Fluoroethyl acetate (2FEA), and Ethyl fluoroacetate (B1212596) (EFA)—as well as the widely used co-solvent, Ethyl Methyl Carbonate (EMC).
The data indicates that fluorination significantly impacts the anodic stability, viscosity, and ionic conductivity of acetate-based electrolytes. While DFEA shows promise for high-voltage applications, a comprehensive understanding of its properties in relation to alternatives is crucial for electrolyte design and optimization.
Data Presentation: Physicochemical and Electrochemical Properties
The following tables summarize the key performance indicators for DFEA and its counterparts. The data has been compiled from various sources and standardized where possible for comparative purposes. Note that properties can vary with the choice of lithium salt and its concentration.
Table 1: Physicochemical Properties of Selected Electrolyte Solvents
| Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Viscosity (mPa·s at 25°C) | Dielectric Constant (at 25°C) |
| This compound (DFEA) | C4H6F2O2 | 124.09[2] | 105-107 | Not widely reported | Not widely reported |
| Ethyl acetate (EA) | C4H8O2 | 88.11[3] | 77.11[3] | 0.426[4] | 6.02[3][4] |
| 2-Fluoroethyl acetate (2FEA) | C4H7FO2 | 106.09 | 116 | > EFA, EMC, EA[4][5] | < EFA[4][5] |
| Ethyl fluoroacetate (EFA) | C4H7FO2 | 106.09 | 117 | < 2FEA, > EMC, EA[4][5] | > 2FEA, EA, EMC[4][5] |
| Ethyl methyl carbonate (EMC) | C4H8O3 | 104.10 | 107 | 0.68[4] | 2.93[4] |
Table 2: Electrochemical Properties of Selected Electrolyte Solvents (in 1 M LiPF6)
| Solvent | Anodic Stability (V vs. Li/Li+) | Ionic Conductivity (mS/cm at 25°C) | Key Features |
| This compound (DFEA) | > 4.4 V[1] | Not widely reported | Nonflammable, promotes robust SEI formation.[1] |
| Ethyl acetate (EA) | ~4.1 V | Lower than EFA and 2FEA[4][5] | Lower oxidative stability compared to fluorinated counterparts.[4] |
| 2-Fluoroethyl acetate (2FEA) | > EA, < EMC[4][5] | Lower than EFA, higher than EA at elevated temperatures.[4][5] | Improved cycling efficiency in Li |
| Ethyl fluoroacetate (EFA) | > EA, < EMC[4][5] | Higher than 2FEA and EA.[4][5] | Higher conductivity among the monofluorinated isomers.[4] |
| Ethyl methyl carbonate (EMC) | > 2FEA, EFA[4][5] | Generally good | Standard co-solvent with good overall performance.[6][7][8] |
Experimental Protocols
Detailed methodologies for crucial electrochemical evaluations are provided below. These protocols are designed to be a starting point for researchers and can be adapted based on specific experimental setups and objectives.
Protocol 1: Determination of Electrochemical Stability Window via Stepwise Cyclic Voltammetry
This method allows for the precise determination of the onset potentials for oxidative and reductive decomposition of the electrolyte.
1. Cell Assembly:
- A three-electrode setup is used, typically in a coin cell or a specialized electrochemical cell.[9]
- Working Electrode: A material that is electrochemically inert within the expected stability window, such as platinum, gold, or glassy carbon.
- Counter and Reference Electrodes: Lithium metal foil is commonly used for both, providing a stable reference potential (Li/Li+).
- Separator: A microporous polymer separator (e.g., Celgard®) is placed between the working and counter/reference electrodes.
- Electrolyte: The electrolyte to be tested consists of a lithium salt (e.g., 1 M LiPF6) dissolved in the solvent under investigation (DFEA or alternatives). The cell is assembled in an argon-filled glovebox to prevent moisture and oxygen contamination.
2. Cyclic Voltammetry (CV) Measurement:
- Connect the assembled cell to a potentiostat.
- Initial Scan (Anodic Stability):
- Set the potential to sweep from the open-circuit voltage (OCV) to a designated upper potential limit (e.g., 5.0 V vs. Li/Li+).
- Employ a slow scan rate, typically 0.1 to 1.0 mV/s, to allow for the detection of subtle decomposition currents.[10]
- Hold the potential at the upper limit for a short duration (e.g., 10-30 minutes) to observe any steady-state decomposition.
- Sweep the potential back to the OCV.
- Stepwise Increase in Anodic Limit:
- Incrementally increase the upper potential limit in small steps (e.g., 0.1 V) for each subsequent cycle.[10][11]
- Record the CV curve for each step. The onset of oxidative decomposition is identified by a significant and non-reversible increase in the anodic current.
- Cathodic Stability:
- Perform a similar stepwise CV measurement in the negative direction, starting from the OCV and sweeping down to a lower potential limit (e.g., -0.5 V vs. Li/Li+).
- The onset of reductive decomposition is marked by a sharp increase in the cathodic current.
3. Data Analysis:
- Plot the current response as a function of the applied potential.
- The electrochemical stability window is defined as the potential range between the onset of oxidative and reductive decomposition currents.
Protocol 2: Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to determine the bulk resistance of the electrolyte, from which the ionic conductivity can be calculated.
1. Cell Assembly:
- A two-electrode symmetric cell with blocking electrodes (e.g., stainless steel or platinum) of a known geometry is used.
- The distance between the two electrodes and their surface area must be precisely known.
- The cell is filled with the electrolyte of interest and assembled in an argon-filled glovebox.
2. EIS Measurement:
- Connect the cell to a potentiostat equipped with a frequency response analyzer.
- Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
- Record the real (Z') and imaginary (Z'') components of the impedance at each frequency.
3. Data Analysis:
- Plot the impedance data in a Nyquist plot (-Z'' vs. Z').
- The high-frequency intercept of the semicircle with the real axis (Z') corresponds to the bulk resistance (Rb) of the electrolyte.
- Calculate the ionic conductivity (σ) using the following equation:
- σ = L / (Rb * A)
- Where:
- L is the distance between the electrodes.
- A is the surface area of the electrodes.
- Rb is the bulk resistance obtained from the Nyquist plot.
Mandatory Visualization
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for determining the electrochemical stability window using stepwise cyclic voltammetry.
Caption: Workflow for measuring ionic conductivity using electrochemical impedance spectroscopy.
References
- 1. Design and Mechanism Study of High-Safety and Long-Life Electrolyte for High-Energy-Density Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,2-Difluoroethylacetate | C4H6F2O2 | CID 137074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl Acetate Solvent Properties [macro.lsu.edu]
- 4. Physical and Electrolytic Properties of Monofluorinated Ethyl Acetates and Their Application to Lithium Secondary Batteries [scirp.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. chinasolvents.com [chinasolvents.com]
- 7. EMC (ETHYL METHYL CARBONATE) - Ataman Kimya [atamanchemicals.com]
- 8. Ethyl Methyl Carbonate - Global Strategic Business Report [researchandmarkets.com]
- 9. ossila.com [ossila.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
Evaluating 2,2-Difluoroethyl Acetate as a Solvent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in chemical synthesis and drug development, profoundly influencing reaction kinetics, product purity, and process safety. 2,2-Difluoroethyl acetate (B1210297), a fluorinated ester, has emerged as a promising solvent with a unique property profile. This guide provides an objective comparison of 2,2-difluoroethyl acetate with three commonly used solvents: ethyl acetate, dichloromethane, and methyl tert-butyl ether (MTBE). The information presented herein, supported by experimental protocols, aims to assist researchers in making informed decisions for their specific applications.
Comparative Data of Solvents
A summary of the key physical, chemical, and safety properties of this compound and its alternatives is presented below for easy comparison.
Physical and Chemical Properties
| Property | This compound | Ethyl Acetate | Dichloromethane | Methyl tert-Butyl Ether (MTBE) |
| CAS Number | 1550-44-3[1] | 141-78-6 | 75-09-2[2] | 1634-04-4 |
| Molecular Formula | C4H6F2O2[1] | C4H8O2 | CH2Cl2[2] | C5H12O |
| Molecular Weight ( g/mol ) | 124.09[3] | 88.11 | 84.93 | 88.15 |
| Boiling Point (°C) | 71.5[1] | 77[4] | 39.8[5] | 55[6] |
| Density (g/cm³ at 20°C) | 1.135[1] | 0.900[4] | 1.3255[5] | 0.740[6] |
| Flash Point (°C) | 22[1] | -4[4] | N/A | -28[6] |
| Water Solubility (g/L at 20°C) | Miscible[7] | 85.3[4] | ~20 | 42[6] |
| Vapor Pressure (mmHg at 25°C) | 322.306[1] | ~97 | ~435 | ~245 |
Safety and Hazard Information
| Hazard Classification | This compound | Ethyl Acetate | Dichloromethane | Methyl tert-Butyl Ether (MTBE) |
| GHS Pictograms | GHS02, GHS07 | GHS02, GHS07[8] | GHS07, GHS08[9] | GHS02, GHS07[10] |
| GHS Signal Word | Danger[11] | Danger | Warning[9] | Danger[10] |
| Key Hazard Statements | H225, H315, H319, H335[5][11] | H225, H319, H336[8] | H315, H319, H336, H351[12] | H225, H315[10] |
| Oral LD50 (rat, mg/kg) | No data available | 5620[4][13] | >2000[14][15] | >2000[6][16] |
Experimental Protocols for Efficacy Evaluation
To empirically assess the efficacy of this compound against other solvents for a specific application, the following experimental protocols are recommended.
Solubility Determination of a Solid Compound (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound in a solvent.
Objective: To determine the saturation concentration of a solid compound in this compound and compare it to other solvents at a controlled temperature.
Materials:
-
Solid compound of interest (e.g., an active pharmaceutical ingredient)
-
This compound
-
Alternative solvents (e.g., ethyl acetate, dichloromethane, MTBE)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-performance liquid chromatography (HPLC) or other suitable analytical instrumentation
Procedure:
-
Add an excess amount of the solid compound to a vial.
-
Add a known volume of the solvent to be tested.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After agitation, allow the vials to rest for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC.
-
Repeat the experiment for each solvent to be compared.
Evaluation of Solvent Performance in a Chemical Reaction
Objective: To compare the effect of this compound and alternative solvents on the reaction rate and product yield of a specific chemical transformation.
Materials:
-
Reactants and reagents for the chosen chemical reaction
-
This compound
-
Alternative solvents
-
Reaction vessels (e.g., round-bottom flasks)
-
Stirring apparatus (e.g., magnetic stirrer)
-
Temperature control system (e.g., oil bath)
-
Inert atmosphere setup (if required)
-
Analytical instruments for reaction monitoring (e.g., TLC, GC, HPLC)
Procedure:
-
Set up identical reaction vessels for each solvent to be tested.
-
In each vessel, dissolve the starting materials in the respective solvent under controlled stirring and temperature.
-
Initiate the reaction (e.g., by adding a reagent).
-
Monitor the progress of the reaction over time by taking small aliquots from each reaction mixture and analyzing them.
-
Once the reaction is complete (or after a set time), quench the reactions and work up each mixture in an identical manner.
-
Isolate and purify the product from each reaction.
-
Calculate the reaction yield for each solvent and compare the reaction profiles to determine the effect of the solvent on the reaction rate.
Assessment of Solvent Suitability for Crystallization
Objective: To evaluate the effectiveness of this compound as a crystallization solvent compared to other solvents.
Materials:
-
Compound to be crystallized
-
This compound
-
Alternative solvents
-
Test tubes or small flasks
-
Heating and cooling apparatus (e.g., water bath, ice bath)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place a small amount of the compound in a test tube.
-
Add a small volume of the solvent and observe the solubility at room temperature. An ideal crystallization solvent should not dissolve the compound at room temperature.
-
If the compound is insoluble, heat the mixture to the boiling point of the solvent. The compound should completely dissolve at this temperature.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature.
-
If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal.
-
Once crystals have formed, cool the mixture in an ice bath to maximize the yield.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them.
-
Evaluate the crystal quality (e.g., shape, size) and calculate the recovery yield.
-
Repeat the process for each solvent to identify the most suitable one for crystallization.
Visualizing Workflows and Relationships
To further aid in the understanding of the evaluation process and the relationships between solvent properties, the following diagrams are provided.
Conclusion
This compound presents itself as a viable solvent for various applications in research and drug development, with a distinct set of physical and safety properties. Its higher boiling point and density compared to some common solvents, coupled with its fluorinated nature, may offer advantages in specific reaction conditions and for dissolving fluorinated compounds. However, the lack of extensive, direct comparative studies in the existing literature necessitates a thorough experimental evaluation for any new application. By employing the standardized protocols outlined in this guide, researchers can systematically assess the efficacy of this compound against other solvents, ensuring the selection of the optimal medium to achieve their desired experimental outcomes. This data-driven approach will ultimately contribute to more efficient, robust, and safer chemical processes.
References
- 1. echemi.com [echemi.com]
- 2. nj.gov [nj.gov]
- 3. This compound CAS#: 1550-44-3 [m.chemicalbook.com]
- 4. rcilabscan.com [rcilabscan.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. rcilabscan.com [rcilabscan.com]
- 7. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. lobachemie.com [lobachemie.com]
- 11. This compound | 1550-44-3 [sigmaaldrich.com]
- 12. chemos.de [chemos.de]
- 13. msds.uapinc.com [msds.uapinc.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. westliberty.edu [westliberty.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of the Environmental Impact of 2,2-Difluoroethyl Acetate and Other Common Solvents
For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Solvent Selection
The selection of a solvent is a critical decision in research and development, with significant implications for process efficiency, safety, and environmental sustainability. As the chemical industry increasingly embraces the principles of green chemistry, a thorough understanding of the environmental footprint of solvents is paramount. This guide provides a comparative analysis of the environmental impact of 2,2-Difluoroethyl acetate (B1210297) against a range of commonly used laboratory and industrial solvents: ethanol, acetone (B3395972), isopropanol, ethyl acetate, dichloromethane (B109758), and acetonitrile (B52724).
While 2,2-Difluoroethyl acetate is presented as a potentially favorable alternative, a notable lack of comprehensive experimental data on its environmental properties necessitates a cautious approach. Much of the available information for this compound is based on predictive models, the limitations of which should be considered.
Quantitative Environmental Impact Assessment
The following table summarizes key environmental indicators for this compound and the selected common solvents. These parameters are crucial for evaluating a solvent's potential impact on the atmosphere, aquatic ecosystems, and its persistence in the environment.
| Solvent | GWP (100-year) | ODP | VOC Status | Aquatic Toxicity (Daphnia magna LC50 48h, mg/L) | Ready Biodegradability (OECD 301) |
| This compound | No data available | 0 (Predicted) | Volatile | No data available | Not readily biodegradable (Predicted) |
| Ethanol | <1 | 0 | Yes | 9,268 - 14,221 | Readily biodegradable |
| Acetone | 0.5[1] | 0 | Yes (Exempt in US) | >100 | Readily biodegradable |
| Isopropanol | ~2.5 | 0 | Yes | 9,714 | Readily biodegradable |
| Ethyl acetate | ~6 | 0 | Yes | 164 | Readily biodegradable |
| Dichloromethane | 9 | 0.0205 | Yes | 10 - 100 | Readily biodegradable[2] |
| Acetonitrile | ~20 | 0 | Yes | 7,550 | Not readily biodegradable |
Note: The data for this compound is largely based on predictive models due to the absence of extensive experimental studies. The "No data available" entries highlight areas where further research is critically needed.
Experimental Protocols: A Methodological Overview
The data presented in this guide are derived from standardized and widely accepted experimental protocols designed to ensure reproducibility and comparability. Below are summaries of the key methodologies used to assess aquatic toxicity and biodegradability.
Aquatic Toxicity: OECD 202, Daphnia sp. Acute Immobilisation Test
This test evaluates the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean.
Methodology:
-
Test Organisms: Young daphnids (less than 24 hours old) are used for the test.
-
Exposure: The daphnids are exposed to a range of concentrations of the test substance in a defined aqueous medium for 48 hours.
-
Endpoint: The primary endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The concentration of the substance that causes immobilization in 50% of the daphnid population (the EC50 value) is determined.
Ready Biodegradability: OECD 301, Ready Biodegradability Tests
The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals by aerobic microorganisms. A substance is considered readily biodegradable if it meets a certain percentage of degradation within a 28-day period.
Methodology (General Principles):
-
Inoculum: A mixed population of microorganisms from a source like activated sludge from a wastewater treatment plant is used.
-
Test Medium: The test substance is introduced as the sole source of organic carbon into a mineral medium.
-
Incubation: The mixture is incubated under aerobic conditions in the dark or diffuse light for 28 days.
-
Measurement of Degradation: Biodegradation is monitored by measuring parameters such as the consumption of oxygen (e.g., OECD 301D - Closed Bottle Test, OECD 301F - Manometric Respirometry Test) or the production of carbon dioxide (e.g., OECD 301B - CO2 Evolution Test).
-
Pass Criteria: A substance is generally considered readily biodegradable if it reaches at least 60% of its theoretical oxygen demand or theoretical carbon dioxide production within a 10-day window during the 28-day test.[3]
Discussion and Interpretation
The available data, while incomplete for this compound, allows for a preliminary comparison.
-
Atmospheric Impact: Most of the compared solvents are classified as Volatile Organic Compounds (VOCs), which can contribute to the formation of ground-level ozone, a key component of smog. While acetone has an exempt status in the United States, its potential to contribute to photochemical reactions should not be entirely disregarded. Dichloromethane, although having a low Global Warming Potential (GWP), possesses an Ozone Depletion Potential (ODP), a significant environmental concern. The fluorinated nature of this compound suggests a potential for a higher GWP than non-fluorinated analogues, but this requires experimental verification. Its predicted ODP of zero is a positive attribute.
-
Aquatic Toxicity: The LC50 values for Daphnia magna show a wide range of acute toxicity among the common solvents. Ethyl acetate exhibits the highest toxicity in this group, while ethanol, acetone, isopropanol, and acetonitrile are considered to have lower acute aquatic toxicity. The lack of data for this compound is a critical knowledge gap for assessing its impact on aquatic ecosystems.
-
Biodegradability: The ability of a solvent to biodegrade is crucial for preventing its persistence and accumulation in the environment. Ethanol, acetone, isopropanol, ethyl acetate, and even the chlorinated solvent dichloromethane are considered readily biodegradable. Acetonitrile, however, is not. The prediction that this compound is not readily biodegradable raises concerns about its environmental persistence and warrants further investigation.
Conclusion and Recommendations
This comparative guide highlights the complexities involved in selecting an environmentally benign solvent. While this compound is marketed as a "greener" alternative, the current lack of comprehensive and experimentally verified environmental data makes a definitive assessment challenging.
For researchers, scientists, and drug development professionals, the following recommendations are proposed:
-
Prioritize Data-Rich Solvents: Whenever possible, opt for solvents with a well-established and favorable environmental profile, supported by extensive experimental data.
-
Exercise Caution with Novel Solvents: When considering newer solvents like this compound, it is crucial to acknowledge the limitations of predicted data and to advocate for and support the generation of robust experimental environmental fate and toxicity data.
-
Adopt a Life Cycle Perspective: The environmental impact of a solvent extends beyond its immediate use and includes its synthesis, purification, and disposal. A holistic life cycle assessment provides a more accurate picture of its overall sustainability.
-
Minimize Solvent Use: Regardless of the solvent chosen, implementing strategies to reduce solvent consumption, such as process optimization and solvent recycling, is a fundamental principle of green chemistry.
The continuous evaluation and comparison of solvent properties are essential for making informed decisions that align with the goals of sustainable science and technology. Further research into the environmental impact of emerging solvents like this compound is strongly encouraged to fill the existing data gaps and to enable a more complete and accurate risk assessment.
References
A Comparative Guide to the Purity Validation of 2,2-Difluoroethyl Acetate by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 2,2-difluoroethyl acetate (B1210297) against other analytical techniques. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate method for their needs.
Introduction
2,2-Difluoroethyl acetate is a fluorinated organic compound of increasing interest in the pharmaceutical and materials science sectors.[1] Ensuring the purity of this raw material is critical for the consistency and safety of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound.[2][3] This guide details a validation protocol for a GC-MS method and compares its performance with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
GC-MS: The Gold Standard for Volatile Compound Purity
GC-MS combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[4] This combination allows for the effective separation of this compound from potential impurities, such as residual starting materials from its synthesis (e.g., 1-chloro-2,2-difluoroethane) or by-products, followed by their unambiguous identification and quantification.[5]
The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose.[4] Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[6]
Experimental Protocol: GC-MS Purity Validation
This section outlines a typical experimental protocol for the validation of this compound purity using GC-MS.
1. Materials and Reagents:
-
This compound Reference Standard (Certified Purity >99.5%)
-
This compound Test Sample
-
High-purity solvent for dilution (e.g., Ethyl Acetate or Dichloromethane, GC grade)
-
Internal Standard (e.g., 1,2-dichloroethane, analytical grade)
2. Instrumentation and Chromatographic Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[7][8]
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 2 minutes at 200°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-200
3. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to prepare a stock solution of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte (e.g., 1, 5, 10, 50, 100, 200 µg/mL). Add a constant concentration of the internal standard to each calibration standard.
-
Sample Solution: Prepare the this compound test sample in the same manner as the calibration standards.
4. Validation Parameters and Acceptance Criteria:
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank solvent, internal standard, and this compound standard individually. Spike the sample with known related substances. | No interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a placebo or a low-concentration sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Determine based on the signal-to-noise ratio (S/N) of the chromatogram. | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1. |
Data Presentation: Hypothetical Validation Results
The following tables summarize the expected quantitative data from a successful GC-MS validation study for this compound purity.
Table 1: Linearity
| Concentration (µg/mL) | Mean Peak Area Ratio (n=3) |
|---|---|
| 1 | 0.052 |
| 5 | 0.255 |
| 10 | 0.510 |
| 50 | 2.545 |
| 100 | 5.090 |
| 200 | 10.180 |
| Correlation Coefficient (R²) | 0.9995 |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean, n=3) | Recovery (%) |
|---|---|---|---|
| 80% | 80 | 79.2 | 99.0 |
| 100% | 100 | 100.5 | 100.5 |
| 120% | 120 | 118.2 | 98.5 |
| Mean Recovery | | | 99.3 |
Table 3: Precision
| Precision Type | Replicate | Purity (%) | Mean Purity (%) | RSD (%) |
|---|---|---|---|---|
| Repeatability | 1-6 | 99.85, 99.91, 99.88, 99.95, 99.82, 99.90 | 99.89 | 0.05 |
| Intermediate Precision | 1-6 | 99.80, 99.85, 99.78, 99.92, 99.81, 99.88 | 99.84 | 0.05 |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
|---|---|---|
| LOD | 0.1 | 3.5:1 |
| LOQ | 0.3 | 10.2:1 |
Comparison with Alternative Methods
While GC-MS is a robust method, other techniques can also be employed for purity determination. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation, quantification of non-volatile impurities, or high-throughput screening.
Table 5: Comparison of Analytical Methods for Purity Validation
| Feature | GC-MS | Quantitative NMR (qNMR) | HPLC-UV |
|---|---|---|---|
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Signal intensity is directly proportional to the number of nuclei.[9] | Separation by polarity, detection by UV absorbance. |
| Specificity | Very High (mass spectral data provides structural information).[4] | High (chemical shifts are specific to molecular structure).[10] | Moderate (relies on retention time and UV spectrum). |
| Quantification | Requires a reference standard for each analyte. | Can be performed with a single internal standard for multiple analytes (primary method).[8] | Requires a reference standard for each analyte. |
| Sensitivity | High (ng to pg level).[11] | Moderate (µg to mg level). | Moderate to High (ng to µg level). |
| Sample Throughput | Moderate. | High. | High. |
| Analysis of Volatiles | Excellent. | Good. | Poor. |
| Analysis of Non-Volatiles | Poor (requires derivatization). | Excellent. | Excellent. |
| Destructive | Yes. | No.[12] | Yes. |
| Instrumentation Cost | High. | Very High. | Moderate. |
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR, particularly ¹⁹F qNMR for fluorinated compounds, presents a powerful orthogonal technique.[10] Its primary advantage is that it can be a primary ratio method, meaning it does not require a specific reference standard for the analyte being quantified.[8] The signal intensity is directly proportional to the number of nuclei, allowing for a very accurate purity assessment against a certified internal standard.[9] However, the sensitivity of NMR is generally lower than that of GC-MS, and the initial instrumentation cost is significantly higher.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a workhorse in many analytical laboratories for purity determination.[13] For a compound like this compound, which lacks a strong chromophore, achieving high sensitivity with a standard UV detector can be challenging.[3][6] While HPLC is excellent for non-volatile impurities, it is not well-suited for the analysis of volatile compounds, which are more likely to be present as impurities in this compound.
Conclusion
For the comprehensive purity validation of this compound, GC-MS stands out as a highly specific, sensitive, and reliable method. Its ability to separate and identify volatile impurities makes it particularly well-suited for this analyte. While qNMR offers a valuable orthogonal approach, especially for absolute quantification without a specific reference standard, its lower sensitivity and higher cost may be limiting factors. HPLC-UV is less ideal for this specific compound due to its volatile nature and lack of a strong UV chromophore. The detailed GC-MS validation protocol and comparative data presented in this guide provide a solid foundation for researchers to establish a robust quality control method for this compound.
Visualized Workflows
Caption: Workflow for the validation of this compound purity by GC-MS.
Caption: Comparison of key performance attributes for different analytical methods.
References
- 1. 1550-44-3 this compound|Lithium battery additives|Products [codchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. ETHYL ACETATE HPLC/UV SPECTROSCOPY | Ennore India Chemicals [ennoreindiachemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 6. ETHYL ACETATE HPLC/UV SPECTROSCOPY – Haldia chemical [haldiachemical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. acgpubs.org [acgpubs.org]
- 11. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2,2-Difluoroethylating Agents: Acetate vs. Tosylate
For Researchers, Scientists, and Drug Development Professionals
The introduction of the 2,2-difluoroethyl group into molecules is a critical strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The choice of the appropriate 2,2-difluoroethylating agent is paramount for the success of synthetic campaigns. This guide provides an objective comparison of the performance of 2,2-Difluoroethyl acetate (B1210297) against a more reactive alternative, 2,2-Difluoroethyl tosylate, for the common application of O-alkylation of phenols.
Performance Comparison: Reactivity and Applications
The primary determinant of an alkylating agent's reactivity in nucleophilic substitution reactions is the nature of its leaving group. A good leaving group is a weak base that is stable on its own. This stability allows for a lower activation energy for the transition state of the reaction.
2,2-Difluoroethyl acetate features an acetate anion as its leaving group. Acetate is the conjugate base of acetic acid (pKa ≈ 4.76) and is considered a relatively poor leaving group in comparison to halides and sulfonates. Consequently, this compound is expected to be a significantly less reactive alkylating agent. Its use would likely necessitate harsh reaction conditions, such as high temperatures and the use of very strong bases, to achieve satisfactory yields. These conditions can limit its applicability with sensitive substrates.
2,2-Difluoroethyl tosylate , on the other hand, possesses a tosylate (p-toluenesulfonate) anion as its leaving group. Tosylate is the conjugate base of p-toluenesulfonic acid, a strong acid (pKa ≈ -2.8). This makes the tosylate anion an excellent leaving group, as it is very stable.[1] As a result, 2,2-difluoroethyl tosylate is a highly effective electrophile for the introduction of the 2,2-difluoroethyl moiety onto nucleophiles like phenols, amines, and thiols under milder conditions.[2][3]
The following table summarizes the key differences and expected performance of these two reagents in the O-alkylation of a generic phenol (B47542).
| Feature | This compound | 2,2-Difluoroethyl tosylate |
| Leaving Group | Acetate (CH₃COO⁻) | Tosylate (CH₃C₆H₄SO₃⁻) |
| Leaving Group Ability | Poor | Excellent[1] |
| Reactivity | Low | High[2][3] |
| Typical Reaction Conditions | High temperature, strong base | Mild temperature, moderate base |
| Substrate Scope | Limited due to harsh conditions | Broad, compatible with sensitive functional groups |
| Expected Yields | Lower | High[2] |
Experimental Protocols
Synthesis of 2,2-Difluoroethyl Aryl Ethers using 2,2-Difluoroethyl Tosylate
This protocol is adapted from a general method for the synthesis of fluoroalkyl ethers.
Materials:
-
Phenol derivative (1.0 equiv)
-
2,2-Difluoroethyl tosylate (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF) as solvent
Procedure:
-
To a solution of the phenol derivative in acetonitrile or DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 10-15 minutes to form the phenoxide salt.
-
Add 2,2-difluoroethyl tosylate to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2,2-difluoroethyl aryl ether.
Visualization of Reagent Selection Logic
The choice of a 2,2-difluoroethylating agent is a multifactorial decision. The following diagram illustrates the key considerations that guide a researcher in selecting the appropriate reagent for a given transformation.
Caption: Logical workflow for selecting a 2,2-difluoroethylating agent.
Conclusion
While this compound is a structurally simple potential precursor for the 2,2-difluoroethyl moiety, its utility as an alkylating agent is severely hampered by the poor leaving group ability of the acetate anion. For researchers and drug development professionals seeking to efficiently synthesize 2,2-difluoroethylated compounds, particularly ethers from phenols, 2,2-difluoroethyl tosylate represents a vastly superior alternative. Its excellent leaving group ensures higher reactivity, milder reaction conditions, and broader substrate compatibility, leading to higher yields of the desired products. The provided experimental protocol for the use of 2,2-difluoroethyl tosylate serves as a reliable starting point for the synthesis of a wide range of 2,2-difluoroethyl aryl ethers.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct, nucleophilic radiosynthesis of [18F]trifluoroalkyl tosylates: improved labelling procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cost-Effectiveness of 2,2-Difluoroethyl Acetate in Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of reagents is a critical factor balancing synthetic efficiency with economic viability. The introduction of fluorine-containing moieties, known to enhance the pharmacokinetic and physicochemical properties of molecules, often involves specialized and costly reagents. This guide provides an objective comparison of 2,2-difluoroethyl acetate (B1210297) and its alternatives for difluoroethylation, supported by experimental data and cost analysis to inform reagent selection in synthesis.
The incorporation of the 2,2-difluoroethyl group (-CH₂CF₂H) into organic molecules is a key strategy in medicinal and agricultural chemistry. This structural motif can impart desirable properties such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability.[1] 2,2-Difluoroethyl acetate has been considered as a potential source for this group, alongside other more reactive electrophilic reagents. This guide will delve into the synthesis of this compound and compare its potential application with established difluoroethylating agents, focusing on cost, reactivity, and synthetic utility.
Synthesis of this compound: Two Viable Routes
Two primary methods for the synthesis of this compound have been reported with high yields, offering accessible pathways to this compound.
Table 1: Comparison of Synthesis Protocols for this compound
| Parameter | Method 1: From 1-Chloro-2,2-difluoroethane | Method 2: From 2,2-Difluoroethanol (B47519) |
| Starting Materials | 1-Chloro-2,2-difluoroethane, Potassium Acetate | 2,2-Difluoroethanol, Acetyl Chloride, Triethylamine |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Dichloromethane (B109758) (DCM) |
| Reaction Temperature | 120°C | 5°C |
| Reaction Time | 1.5 hours | 3 hours |
| Reported Yield | 90.8%[2] | 99.23% |
| Reference | US Patent 8,975,448 B2[2] | ChemicalBook, CN113698295A |
Experimental Protocols
Method 1: Synthesis from 1-Chloro-2,2-difluoroethane
-
Procedure: A mixture of potassium acetate (1.475 mol) in dimethyl sulfoxide (300 ml) is heated to 120°C in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser. A solution of 1-chloro-2,2-difluoroethane (0.983 mol) in dimethyl sulfoxide (100 ml) is then added dropwise over one hour. The reaction mixture is stirred for an additional 1.5 hours at 120°C and then cooled to room temperature. The desired this compound is obtained by distillation.[2]
-
Yield: 90.8%[2]
Method 2: Synthesis from 2,2-Difluoroethanol
-
Procedure: To a solution of 2,2-difluoroethanol (1 mol) in dichloromethane (100 mL) cooled to 5°C, a solution of acetyl chloride (1.1 mol) in dichloromethane is added dropwise over 1.5 hours. The mixture is stirred at 5°C for another 1.5 hours. Triethylamine (2 mol) is then added portion-wise, and the reaction is maintained at 5°C until the complete consumption of 2,2-difluoroethanol. The reaction is quenched with water, and the organic phase is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound.
-
Yield: 99.23%
Reactivity and Comparison with Alternatives
While this compound can be synthesized efficiently, its direct application as a difluoroethylating agent is not well-documented in the literature. Its reactivity is expected to be significantly lower than more conventional electrophilic reagents due to the stability of the acetate leaving group. For a comprehensive assessment, we will compare it with three common alternatives: 2,2-difluoroethyl p-toluenesulfonate (TsO-CH₂CF₂H), 2,2-difluoroethyl trifluoromethanesulfonate (B1224126) (TfO-CH₂CF₂H), and 2,2-difluoroethyl iodide (I-CH₂CF₂H). The triflate and tosylate are excellent leaving groups, making the corresponding reagents potent electrophiles. The iodide is a versatile precursor for radical-based difluoroethylation reactions.
A key study by O'Duill and colleagues provides valuable comparative data on the electrophilic 2,2-difluoroethylation of various nucleophiles, including control experiments with 2,2-difluoroethyl triflate and 1,1-difluoro-2-iodoethane.[3][4]
Table 2: Performance Comparison of Difluoroethylating Agents on 4-methoxythiophenol
| Reagent | Reaction Conditions | Product | Yield |
| (2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate | MeCN, room temp, 1 h | 4-methoxyphenyl 2,2-difluoroethyl sulfide | 71% (isolated) |
| 2,2-Difluoroethyl triflate | MeCN, room temp, 1 h | 4-methoxyphenyl 2,2-difluoroethyl sulfide | 21% (by ¹⁹F NMR) |
| 1,1-Difluoro-2-iodoethane | MeCN, room temp, 1 h | 4-methoxyphenyl 2,2-difluoroethyl sulfide | 10% (by ¹⁹F NMR) |
Data extracted from control experiments in O'Duill et al.[3][4]
The data clearly indicates the superior reactivity of the hypervalent iodine reagent in this specific transformation. While not a direct comparison with this compound, the significantly lower yields with the triflate and iodide, which are much more reactive than the acetate, strongly suggest that this compound would be an inefficient electrophilic difluoroethylating agent under these conditions.
The choice of reagent is also highly dependent on the reaction mechanism. For radical reactions, 2,2-difluoroethyl iodide is a common precursor. Photoredox catalysis has emerged as a powerful tool for generating the 2,2-difluoroethyl radical from the iodide for addition to alkenes and heterocycles.[5]
Cost-Effectiveness Analysis
The economic feasibility of a synthetic route is paramount. Here, we compare the approximate costs of this compound and its more reactive alternatives. Prices are based on listings from various chemical suppliers and are subject to change.
Table 3: Cost Comparison of Difluoroethylating Agents
| Reagent | Supplier Example | Price (USD) / Quantity | Cost per Gram (USD) |
| This compound | Aladdin | $36.90 / 1 g | $36.90 |
| This compound | Aladdin | $119.90 / 5 g | $23.98 |
| This compound | Aladdin | $317.90 / 25 g | $12.72 |
| 2,2-Difluoroethyl p-toluenesulfonate | Oakwood Chemical | $16.00 / 1 g | $16.00 |
| 2,2-Difluoroethyl trifluoromethanesulfonate | ChemicalBook | $245 / 25 g | $9.80 |
| 1,1-Difluoro-2-iodoethane | Apollo Scientific | £16.00 / 1 g | ~$20 (converted) |
| 1,1-Difluoro-2-iodoethane | INDOFINE Chemical | $110.00 / 5 g | $22.00 |
Note: Prices are for research quantities and may vary significantly for bulk purchases.
From a purely reagent cost perspective, 2,2-difluoroethyl triflate appears to be the most economical among the more reactive alternatives when purchased in slightly larger quantities. However, the overall cost-effectiveness must also consider reaction efficiency, purification costs, and the value of the final product. While this compound is relatively inexpensive to synthesize or purchase at a larger scale, its low reactivity in direct difluoroethylation would likely lead to low yields, complex purification, and ultimately, a higher effective cost per gram of the desired product.
Conclusion and Recommendations
Based on the available data, this compound, while readily synthesized, is not a cost-effective or efficient reagent for direct electrophilic difluoroethylation reactions compared to its alternatives. Its utility is primarily as a stable, protected form of 2,2-difluoroethanol or as a specialty solvent.
For electrophilic difluoroethylation , researchers should consider:
-
2,2-Difluoroethyl trifluoromethanesulfonate (triflate): Offers a good balance of high reactivity and relatively lower cost among the potent electrophiles.
-
(2,2-Difluoroethyl)(aryl)iodonium salts: Demonstrate exceptional reactivity, particularly for challenging nucleophiles, though their cost and availability may be a consideration.
-
2,2-Difluoroethyl p-toluenesulfonate (tosylate): A viable, though slightly less reactive, alternative to the triflate.
For radical difluoroethylation , 2,2-difluoroethyl iodide remains the reagent of choice, especially in photoredox-catalyzed transformations.
The selection of the optimal difluoroethylating agent will ultimately depend on the specific substrate, the desired reaction pathway (electrophilic vs. radical), and the overall economic constraints of the synthetic project. While the direct use of this compound is not recommended for difluoroethylation, its efficient synthesis provides a cost-effective route to 2,2-difluoroethanol, a precursor for more reactive difluoroethylating agents.
References
- 1. Buy this compound | 97% Purity | Supplier [benchchem.com]
- 2. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2,2-Difluoroethyl Acetate: A Guide for Laboratory Professionals
For immediate reference, treat 2,2-Difluoroethyl acetate (B1210297) as a hazardous waste. It is a highly flammable liquid and vapor that causes skin and eye irritation. [1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.
This document provides essential safety and logistical information for the proper disposal of 2,2-Difluoroethyl acetate in a laboratory setting, designed for researchers, scientists, and drug development professionals. The following procedures are based on general hazardous waste management principles and should be adapted to comply with all applicable federal, state, and local regulations.[3][4]
Immediate Safety Precautions
Before handling this compound, ensure you are in a well-ventilated area and wearing appropriate Personal Protective Equipment (PPE).[5]
Required PPE:
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Skin and Body Protection: Wear protective clothing.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[1]
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2] Use non-sparking tools and take precautionary measures against static discharge.[2][6]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's hazardous waste program.[7][8] Never dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Classification:
-
Containerization:
-
Storage in a Satellite Accumulation Area (SAA):
-
Arrange for Pickup and Disposal:
-
Once the container is full, or before it has been stored for one year, contact your institution's EHS department to arrange for pickup.[9][10]
-
Complete and submit the necessary hazardous waste disposal forms as required by your institution.[7]
-
The EHS department will transport the waste to a licensed hazardous waste disposal company for final treatment and disposal in accordance with regulatory requirements.[7][11]
-
Spill Management
In the event of a spill, immediately evacuate the area and remove all ignition sources.[5] For small spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.[11] For large spills, or if you are not trained to handle the spill, contact your institution's emergency response team.[8] All materials used for spill cleanup must also be disposed of as hazardous waste.[8]
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits and parameters for the management of hazardous chemical waste in a laboratory setting. These are general guidelines, and specific limits may vary by jurisdiction.
| Parameter | Guideline/Limit | Citation(s) |
| Hazardous Waste Storage in SAA | Maximum of 55 gallons of hazardous waste. | [7][10] |
| Acutely Toxic Waste Storage in SAA | Maximum of 1 quart of acutely toxic chemical waste (P-list). | [7][10] |
| Container Removal from SAA | Within 3 calendar days of reaching the accumulation limit (55 gallons or 1 quart for P-listed waste). | [7][10] |
| Maximum Storage Time in SAA | Up to 12 months from the date waste was first added, as long as accumulation limits are not exceeded. | [7][10] |
| Aqueous Waste pH for Drain Disposal | Only for non-hazardous, aqueous solutions with a pH between 5.0 and 12.5 (Not applicable to this chemical). | [9] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. epa.gov [epa.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. odu.edu [odu.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Operational Guide for 2,2-Difluoroethyl Acetate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,2-Difluoroethyl acetate (B1210297) (CAS No: 1550-44-3) in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
2,2-Difluoroethyl acetate is classified as a hazardous substance requiring careful handling. It is a highly flammable liquid and vapor that can cause significant skin and eye irritation.[1][2][3] Inhalation may also lead to respiratory irritation.[3][4]
Hazard Summary Table:
| Hazard Class | GHS Classification | Signal Word | Hazard Statement | Pictograms |
| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapour.[1][2][3] | 🔥 |
| Skin Corrosion/Irritation | Category 2 | Danger | H315: Causes skin irritation.[1][2][3] | ❗ |
| Serious Eye Damage/Irritation | Category 2 / 2A | Danger | H319: Causes serious eye irritation.[1][2][3] | ❗ |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[3][4] | ❗ |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent contact and exposure. The required PPE should be selected based on the potential for exposure during specific procedures.
Recommended PPE Table:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield.[2][5] | Protects against splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Prevents direct skin contact, which can cause irritation.[1][6] |
| Body Protection | Flame-retardant lab coat and protective clothing.[2][6] | Protects skin from accidental contact and provides a barrier against fire. |
| Respiratory Protection | Use in a chemical fume hood. If ventilation is inadequate or for spill response, a NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) is required.[1][2][7] | Protects against inhalation of vapors, which can cause respiratory tract irritation.[3][4] |
Operational Plans: Handling and Storage
Adherence to strict operational protocols is crucial for the safe handling and storage of this compound.
Standard Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent vapor accumulation.[1][3]
-
Ignition Sources: Keep the chemical away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1][2] "No Smoking" policies must be strictly enforced in the handling area.
-
Equipment: Use only non-sparking tools and explosion-proof electrical and ventilating equipment to prevent ignition.[3][4][8]
-
Static Discharge: Take precautionary measures against static discharge.[2][8] Ensure all containers and equipment are properly grounded and bonded.[3][8]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands and face thoroughly after handling.[1][2]
-
Container Integrity: Keep the container tightly closed when not in use to prevent the release of flammable vapors.[1][2]
Storage Protocol:
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
-
The storage area should be equipped with explosion-proof equipment.[1]
-
Store locked up and in its original, tightly sealed container.[4][8][9]
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency and First Aid Procedures
Immediate and appropriate responses to emergencies are critical.
Spill Response Plan:
-
Evacuate & Isolate: Immediately evacuate non-essential personnel from the spill area. Remove all sources of ignition.[4][8]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.[1]
-
Absorb: Use an inert, non-combustible absorbent material (e.g., dry sand, earth) to soak up the spill.
-
Collect: Use spark-proof tools to collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8][10]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
PPE: All personnel involved in the cleanup must wear the appropriate level of PPE, including respiratory protection.[1]
First Aid Measures:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][4] If breathing is difficult or if the person feels unwell, seek immediate medical attention.[1][3]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water.[1] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[8] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, get immediate medical attention.[1][8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[9] Seek immediate medical attention.[1][8]
Disposal Plan
Disposal of this compound and its contaminated materials must be handled as hazardous waste.
Waste Disposal Protocol:
-
Classification: All waste containing this compound is classified as hazardous waste.[10]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal: Arrange for disposal through a licensed and approved hazardous waste disposal company.[1][8] All local, state, and national regulations for hazardous waste disposal must be strictly followed.[1] Empty containers may retain product residue and vapors and should be treated as hazardous.[10]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
